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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Acetyl-D-[2-¹³C]neuraminic Acid

Introduction N-acetyl-D-neuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a crucial role in a myriad of biological processes.[1] Found at the termini of glycan chains on glycoproteins a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-acetyl-D-neuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a crucial role in a myriad of biological processes.[1] Found at the termini of glycan chains on glycoproteins and glycolipids, it mediates cell-cell recognition, immune responses, and host-pathogen interactions.[1] For researchers, scientists, and drug development professionals, understanding the intricate behavior of this molecule is paramount. The introduction of a stable isotope label, specifically carbon-13 at the anomeric C2 position (N-Acetyl-D-[2-¹³C]neuraminic Acid), provides a powerful, non-radioactive tool for elucidating its structure, dynamics, and metabolic fate with high precision.

This guide offers an in-depth technical overview of N-Acetyl-D-[2-¹³C]neuraminic Acid, moving beyond simple data points to explain the causality behind its application in advanced analytical methodologies. We will explore its fundamental properties and delve into validated protocols for its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), providing the technical insights necessary to leverage this critical research compound effectively.

Physicochemical Properties

The foundational data for any analytical work begins with a precise understanding of the molecule's properties. The incorporation of a ¹³C isotope at the C2 position subtly alters the molecular weight without changing the chemical reactivity, a key feature for its use as an analytical tracer.

PropertyValueSource / Comment
Synonyms [2-¹³C]NANA; [2-¹³C]Sialic Acid[2][3]
Molecular Formula C₁₀¹³CH₁₉NO₉[2]
Molecular Weight 310.27 g/mol [2] (Calculated)
Unlabeled CAS Number 131-48-6[4] (CAS for the unlabeled compound, often used for reference)
Labeled CAS Number Not Assigned (NA)[2][4] A specific CAS number is not consistently assigned for this isotopologue.
Appearance White to off-white crystalline solid[5]

Core Applications & Methodologies

The strategic placement of the ¹³C label at the anomeric carbon (C2) is what makes this molecule exceptionally useful. This position is central to the molecule's structure and its various forms in solution.

Structural and Conformational Analysis by ¹³C NMR Spectroscopy

Expertise & Experience: In aqueous solution, N-acetylneuraminic acid exists in a dynamic equilibrium between its cyclic pyranose forms (α and β anomers) and its less abundant acyclic forms (keto, keto hydrate, and enol).[6][7] Labeling the C2 carbon dramatically enhances the signal for this specific atom, allowing for the direct observation and quantification of these low-abundance species, which are often undetectable at natural abundance.[6][8] This is critical for studying enzyme kinetics and solution-state chemistry, as these acyclic forms are presumed intermediates in many biological reactions.[6][8]

The ¹³C{¹H} NMR spectrum of [2-¹³C]Neu5Ac provides a clear window into this equilibrium. The major signals correspond to the β-pyranose (dominant form, ~96 ppm) and α-pyranose (~97 ppm), but the enhanced sensitivity reveals the crucial keto form at a highly characteristic downfield shift of approximately 198 ppm.[6][8]

Protocol: Quantifying Neu5Ac Forms in Solution via ¹³C NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of N-Acetyl-D-[2-¹³C]neuraminic Acid.
  • Dissolve the sample in 0.5 mL of deuterium oxide (D₂O). The use of D₂O is essential as it provides a lock signal for the spectrometer and avoids a large interfering H₂O solvent peak.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
  • Experiment: A quantitative ¹³C NMR experiment with inverse-gated proton decoupling.
  • Rationale: Inverse-gated decoupling is a self-validating step. It ensures that the proton decoupler is on only during signal acquisition, not during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancements and inaccurate quantification.
  • Key Parameters:
  • Pulse Angle: 30-45°. A smaller flip angle reduces saturation effects.
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbons of interest (typically 10-30 seconds for C2) to ensure full relaxation and accurate integration.
  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio for the low-abundance species (e.g., 1024 scans or more).

3. Data Processing and Analysis:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform Fourier transformation and phase correction.
  • Calibrate the spectrum using an internal or external standard.
  • Integrate the signals corresponding to the α-pyranose, β-pyranose, keto, and hydrate forms. The relative percentage of each form can be determined from the integral values.

Diagram: Equilibrium of Neu5Ac Forms in Aqueous Solution

Neu5Ac_Equilibrium Pyranose_alpha α-Pyranose (~5-8%) Keto Acyclic Keto Form (~0.7%) Pyranose_alpha->Keto ring opening Pyranose_beta β-Pyranose (~91-92%) Pyranose_beta->Keto ring opening Hydrate Acyclic Hydrate (~1-2%) Keto->Hydrate hydration LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis & Detection cluster_2 Data Processing P1 Plasma Sample (contains unknown Neu5Ac) P2 Spike with known amount of [2-¹³C]Neu5Ac (IS) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifuge & Evaporate P3->P4 P5 Reconstitute for Injection P4->P5 A1 UHPLC Separation (Analyte and IS co-elute) P5->A1 A2 ESI Source (-ve mode) Ionization A1->A2 A3 Triple Quadrupole MS (MRM Detection) A2->A3 D1 Integrate Peak Areas (Analyte: m/z 308.1 IS: m/z 309.1) A3->D1 D2 Calculate Area Ratio (Analyte / IS) D1->D2 D3 Quantify against Calibration Curve D2->D3 Synthesis_Pathway cluster_reaction GlcNAc N-Acetyl-D-glucosamine (GlcNAc) ManNAc N-Acetyl-D-mannosamine (ManNAc) GlcNAc->ManNAc N-acylglucosamine -2-epimerase (AGE) Neu5Ac N-Acetyl-D-[2-¹³C]neuraminic Acid ManNAc->Neu5Ac N-acetylneuraminate lyase (NAL) Pyruvate [2-¹³C]Pyruvate Pyruvate->Neu5Ac

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Exploratory

An In-depth Technical Guide to [2-¹³C]Sialic Acid: Properties and Applications in Advanced Research

Foreword: Unlocking Glycosylation Dynamics with Isotopic Precision In the intricate world of glycobiology, the ability to trace and quantify specific monosaccharides is paramount to understanding their roles in health an...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking Glycosylation Dynamics with Isotopic Precision

In the intricate world of glycobiology, the ability to trace and quantify specific monosaccharides is paramount to understanding their roles in health and disease. Sialic acids, often found at the termini of glycan chains, are key players in a myriad of biological processes, from cell-cell recognition to pathogen binding. The introduction of stable isotopes, such as Carbon-13, into these molecules provides a powerful, non-radioactive tool for researchers to dissect the complexities of sialylation. This guide offers a comprehensive overview of the physical and chemical characteristics of [2-¹³C]Sialic Acid (N-acetyl-D-[2-¹³C]neuraminic acid), and provides detailed, field-proven methodologies for its application in metabolic labeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this invaluable tool in their scientific endeavors.

Core Characteristics of [2-¹³C]Sialic Acid

The strategic placement of a ¹³C isotope at the C2 position of N-acetylneuraminic acid (Neu5Ac) provides a unique spectroscopic signature without significantly altering its biological activity. This makes it an ideal probe for a variety of analytical techniques.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of [2-¹³C]Sialic Acid is crucial for its effective use in experimental settings. The table below summarizes its key characteristics.

PropertyValueSource(s)
Chemical Name N-Acetyl-D-[2-¹³C]neuraminic Acid[1]
Synonyms [2-¹³C]NANA, [2-¹³C]Sialic Acid[1][2]
Molecular Formula C₁₀¹³CH₁₉NO₉[1]
Molecular Weight 310.27 g/mol [1][2]
Isotopic Enrichment ≥99 atom % ¹³C[3][4]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solvents like methanol.[5]
Storage 2-8°C, protected from light and moisture.[1]

Expert Insight: The high isotopic enrichment is a critical quality parameter. It ensures a strong and unambiguous signal in NMR and a clear mass shift in MS, minimizing interference from the naturally abundant ¹²C species. When sourcing this reagent, always verify the certificate of analysis for isotopic purity.

Spectroscopic Fingerprint

The ¹³C label at the C2 position provides a distinct handle for spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectroscopy, the C2 carbon of [2-¹³C]Sialic Acid exhibits a characteristic chemical shift. In aqueous solution, sialic acid exists in equilibrium between its α- and β-pyranose anomers, and to a lesser extent, acyclic keto and hydrate forms. The ¹³C label at C2 allows for the sensitive detection and quantification of these different forms.[6][7][8] The chemical shift of the ¹³C-labeled C2 carbon is observed around 96 ppm for the pyranose forms and approximately 198 ppm for the keto form.[6][8]

  • Mass Spectrometry (MS): The incorporation of a ¹³C atom results in a +1 Da mass shift compared to the unlabeled molecule. This mass difference is readily detectable by mass spectrometry and forms the basis for quantitative studies using stable isotope labeling.[9]

Synthesis and Quality Control: Ensuring Experimental Integrity

The reliability of any study utilizing [2-¹³C]Sialic Acid hinges on the quality of the starting material. A robust synthesis and stringent quality control are non-negotiable.

Synthesis Overview

The synthesis of ¹³C-labeled sialic acids can be achieved through chemoenzymatic methods.[10][11] A common strategy involves the enzymatic condensation of N-acetyl-D-mannosamine (ManNAc) with a ¹³C-labeled pyruvate precursor using Neu5Ac aldolase.[10] This approach allows for the specific introduction of the ¹³C label at the desired position.

Synthesis_Workflow ManNAc N-Acetyl-D-mannosamine Neu5Ac_Aldolase Neu5Ac Aldolase ManNAc->Neu5Ac_Aldolase Pyruvate [¹³C]-Pyruvate Pyruvate->Neu5Ac_Aldolase Labeled_Sialic_Acid [2-¹³C]Sialic Acid Neu5Ac_Aldolase->Labeled_Sialic_Acid Purification Purification (e.g., Chromatography) Labeled_Sialic_Acid->Purification QC Quality Control (NMR, MS) Purification->QC

Fig. 1: Chemoenzymatic synthesis of [2-¹³C]Sialic Acid.
Quality Control and Validation

A self-validating system for protocols involving [2-¹³C]Sialic Acid begins with rigorous quality control of the labeled compound itself.

Protocol 1: Validation of [2-¹³C]Sialic Acid Purity and Isotopic Enrichment

  • Chemical Purity Assessment (HPLC):

    • Dissolve a small amount of [2-¹³C]Sialic Acid in a suitable solvent (e.g., water).

    • Analyze by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., an anion-exchange column) and detection method (e.g., pulsed amperometric detection).[12]

    • The chromatogram should show a single major peak corresponding to sialic acid, with minimal impurities. The purity should ideally be ≥97%.[3]

  • Isotopic Enrichment Verification (Mass Spectrometry):

    • Prepare a solution of the [2-¹³C]Sialic Acid for mass spectrometry analysis (e.g., by electrospray ionization).

    • Acquire the mass spectrum and look for the molecular ion peak.

    • The most abundant peak should correspond to the mass of the ¹³C-labeled sialic acid (310.27 Da).[1][2] The intensity of the peak corresponding to the unlabeled sialic acid (309.26 Da) should be minimal, reflecting the high isotopic enrichment (≥99%).[3]

Causality: Verifying both chemical and isotopic purity is critical. Chemical impurities could interfere with biological processes or analytical measurements. Incomplete isotopic labeling will lead to an underestimation of incorporation and affect the accuracy of quantitative analyses.

Applications and Experimental Workflows

[2-¹³C]Sialic Acid is a versatile tool with applications spanning cell biology, biochemistry, and drug discovery. The following sections provide detailed protocols for its use in key research areas.

Metabolic Labeling of Cellular Glycans

Metabolic labeling is a powerful technique to study the dynamics of glycan biosynthesis and turnover.[13][14][15] Cells are cultured in the presence of the isotopically labeled precursor, which is then incorporated into newly synthesized glycans.

Metabolic_Labeling_Workflow Start Start: Cell Culture Add_Label Add [2-¹³C]Sialic Acid to media Start->Add_Label Incubate Incubate for desired time Add_Label->Incubate Harvest Harvest Cells Incubate->Harvest Isolate_Glycoproteins Isolate Glycoproteins/ Glycans Harvest->Isolate_Glycoproteins Analysis Analyze by NMR or MS Isolate_Glycoproteins->Analysis

Fig. 2: Workflow for metabolic labeling with [2-¹³C]Sialic Acid.

Protocol 2: Metabolic Labeling of Cultured Cells

  • Cell Culture: Culture the cells of interest under their optimal conditions.

  • Preparation of Labeling Medium: Prepare the cell culture medium supplemented with [2-¹³C]Sialic Acid. The final concentration will need to be optimized for the specific cell line and experimental goals, but a starting point is typically in the range of 50-200 µM.[14]

  • Labeling: Replace the normal culture medium with the labeling medium and incubate the cells for a desired period (e.g., 24-72 hours). The incubation time will influence the extent of label incorporation.

  • Cell Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label and then harvest the cells.

  • Downstream Processing: The labeled cells can then be processed to isolate glycoproteins or release glycans for subsequent analysis by NMR or mass spectrometry.

Causality: The choice of labeling time is a critical experimental parameter. Shorter times can be used to study the kinetics of glycan biosynthesis (pulse-labeling), while longer times will result in a higher degree of overall labeling for steady-state analysis.

NMR Spectroscopic Analysis of Labeled Glycoproteins

NMR spectroscopy is a powerful technique for obtaining high-resolution structural information about glycans in their native protein context.[16][17][18] The ¹³C label in [2-¹³C]Sialic Acid provides a sensitive probe for these studies.

Protocol 3: NMR Sample Preparation and Data Acquisition

  • Glycoprotein Isolation: Isolate the glycoprotein of interest from the metabolically labeled cells using appropriate purification techniques (e.g., affinity chromatography).

  • Enzymatic Release of Sialic Acids (Optional Control): To confirm the presence and identity of the labeled sialic acid, a small aliquot of the glycoprotein can be treated with a sialidase to release the terminal sialic acids.[19][20] The released sialic acids can then be analyzed separately.

  • NMR Sample Preparation:

    • Exchange the purified glycoprotein into a suitable NMR buffer (e.g., phosphate or BIS-TRIS buffer in D₂O, pH 6.5-7.5).[16]

    • Concentrate the sample to the desired concentration for NMR analysis (typically in the µM to mM range).

  • NMR Data Acquisition:

    • Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D NMR experiment correlates the ¹³C nucleus with its directly attached proton(s).[16]

    • The cross-peak corresponding to the ¹³C-labeled C2 of sialic acid and its attached H3 protons will be significantly enhanced, allowing for its unambiguous identification even in complex spectra.

Expert Insight: The use of a cryoprobe can significantly enhance the sensitivity of NMR experiments, which is particularly beneficial when working with low sample concentrations.

Mass Spectrometric Analysis of Labeled Glycans

Mass spectrometry is a highly sensitive technique for the analysis of glycans, providing information on their composition, sequence, and linkage.[9][21][22][23][24][25][26][27][28] The +1 Da mass shift from the ¹³C label allows for the differentiation and quantification of labeled versus unlabeled glycans.

MS_Analysis_Workflow Start Start: Labeled Glycoprotein Release_Glycans Release N- or O-glycans (e.g., PNGase F) Start->Release_Glycans Derivatization Derivatize Sialic Acids (optional but recommended) Release_Glycans->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis: Identify and Quantify Labeled Glycans LC_MS->Data_Analysis

Fig. 3: Workflow for Mass Spectrometric Analysis of Labeled Glycans.

Protocol 4: Mass Spectrometry Analysis of [2-¹³C]Sialic Acid Labeled Glycans

  • Glycan Release: Release the N-glycans from the purified glycoprotein using an enzyme such as PNGase F.[19] O-glycans can be released chemically (e.g., by β-elimination).

  • Sialic Acid Derivatization (Recommended): The carboxyl group of sialic acid can be derivatized to improve ionization efficiency and stabilize the sialic acid during MS analysis.[9][22] A common method is amidation using a reagent like p-toluidine in the presence of EDC.[9]

  • LC-MS/MS Analysis:

    • Separate the released and derivatized glycans using liquid chromatography (LC), often with a graphitized carbon or amide-based column.

    • Analyze the eluting glycans by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify the glycan structures based on their fragmentation patterns in the MS/MS spectra.

    • The presence of the [2-¹³C]Sialic Acid will be indicated by a +1 Da mass shift in the precursor ion and in any fragment ions containing the sialic acid residue.

    • The relative abundance of the labeled and unlabeled glycan peaks can be used to determine the extent of metabolic incorporation.

Causality: Derivatization of sialic acids is a crucial step for robust MS analysis. It neutralizes the negative charge of the carboxylic acid, which improves ionization in positive ion mode, and it stabilizes the labile glycosidic linkage, preventing its fragmentation in the mass spectrometer.

Concluding Remarks: A Versatile Probe for Glycobiology

[2-¹³C]Sialic Acid has proven to be an indispensable tool for researchers seeking to unravel the intricate roles of sialylation in biological systems. Its well-defined physical and chemical properties, coupled with its biological compatibility, make it a versatile probe for a range of advanced analytical techniques. The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for the successful application of this powerful isotopic label. As with any scientific tool, a thorough understanding of its properties and the principles behind the analytical methods is key to generating high-quality, reproducible data. By adhering to the principles of scientific integrity and employing self-validating experimental designs, researchers can confidently use [2-¹³C]Sialic Acid to gain deeper insights into the dynamic world of glycosylation.

References

  • Pharmaffiliates. N-Acetyl-D-[2-¹³C]neuraminic Acid. Available from: [Link].

  • Klepach, T., Carmichael, I., & Serianni, A. S. (2008). ¹³C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by ¹³C NMR spectroscopy. Journal of the American Chemical Society, 130(36), 11892–11900. Available from: [Link].

  • Klepach, T., Carmichael, I., & Serianni, A. S. (2008). ¹³C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by ¹³C NMR spectroscopy. PubMed, 18710238. Available from: [Link].

  • Seth, N., et al. (2015). Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialic Acids. PMC, PMC4490011. Available from: [Link].

  • Klepach, T., Carmichael, I., & Serianni, A. S. (2008). ¹³C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by ¹³C NMR spectroscopy. PubMed, 18710238. Available from: [Link].

  • Merry, T., & Astrautsova, E. (2004). Chemical and Enzymatic Release of Glycans from Glycoproteins. ResearchGate. Available from: [Link].

  • De Castro, C., et al. (2018). and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum. Molecules, 23(10), 2547. Available from: [Link].

  • Barb, A. W., et al. (2008). ¹³C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. PMC, PMC2743781. Available from: [Link].

  • Klepach, T., Carmichael, I., & Serianni, A. S. (2008). ¹³C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by ¹³C NMR Spectroscopy. ResearchGate. Available from: [Link].

  • Feng, L., et al. (2013). Bifunctional Unnatural Sialic Acids for Dual Metabolic Labeling of Cell-Surface Sialylated Glycans. Journal of the American Chemical Society, 135(25), 9244–9247. Available from: [Link].

  • Qin, H., et al. (2021). Glycan–protein cross-linking mass spectrometry reveals sialic acid-mediated protein networks on cell surfaces. Chemical Science, 12(23), 8093-8100. Available from: [Link].

  • Prestegard, J. H., et al. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using ¹³C-glucose. PMC, PMC7478393. Available from: [Link].

  • Prescher, J. A., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(22), 4032-4035. Available from: [Link].

  • Zhou, Y., et al. (2019). Two-step derivatization and mass spectral distinction of α2, 3 and α2, 6 sialic acid linkages on N-glycans by MALDI-TOF. Talanta, 204, 452-458. Available from: [Link].

  • Barb, A. W., et al. (2008). ¹³C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I. LSU Scholarly Repository. Available from: [Link].

  • Kaji, H., et al. (2000). An Approach to the Precise Chemoenzymatic Synthesis of ¹³C-Labeled Sialyloligosaccharide on an Intact Glycoprotein: A Novel One-Pot [3-¹³C]-Labeling Method for Sialic Acid Analogues by Control of the Reversible Aldolase Reaction, Enzymatic Synthesis of [3-¹³C]-NeuAc-α-(2→3)-[U-¹³C]-Gal-β-(1→4)-GlcNAc-β- Sequence onto Glycoprotein, and Its Conformational Analysis by Developed NMR Techniques. Journal of the American Chemical Society, 122(42), 10448–10459. Available from: [Link].

  • Supplementary Information for Exploring the Effect of Sialic acid Orientation on Ligand-Receptor Interactions. The Royal Society of Chemistry. Available from: [Link].

  • De Leoz, M. L. A., et al. (2021). A Linkage-specific Sialic Acid Labeling Strategy Reveals Different Site-specific Glycosylation Patterns in SARS-CoV-2 Spike Protein Produced in CHO and HEK Cell Substrates. Frontiers in Immunology, 12, 699416. Available from: [Link].

  • Profacgen. A New Enzyme for Remove Sialic Acids on Glycoproteins. Available from: [Link].

  • Barb, A. W., et al. (2008). ¹³C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. ACS Publications. Available from: [Link].

  • Metabolic incorporation of photocrosslinking sialic acid. ResearchGate. Available from: [Link].

  • Drake, T. J., et al. (2019). Glycomics studies using sialic acid derivatization and mass spectrometry. ResearchGate. Available from: [Link].

  • Plavina, T., et al. (2013). Sialic Acid Capture-and-Release and LC-MSn Analysis of Glycopeptides. Methods in Molecular Biology, 990, 151-167. Available from: [Link].

  • Kaji, H. (2021). Enzyme assay of sialyltransferases for glycoproteins. Glycoscience Protocols. Available from: [Link].

  • Shaw, C. J., et al. (2001). Determination of sialic acids by liquid chromatography-mass spectrometry. Journal of Chromatography A, 913(1-2), 365-370. Available from: [Link].

  • de Haan, C. A. M., et al. (2021). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. UU Research Portal. Available from: [Link].

  • McMahon, D. J., et al. (2020). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Foods, 9(11), 1696. Available from: [Link].

  • Wikipedia. N-Acetylneuraminic acid. Available from: [Link].

  • Stavenhagen, K., et al. (2017). Twoplex 12/13 C6 aniline stable isotope and linkage-specific sialic acid labeling 2D-LC-MS workflow for quantitative N-glycomics. Proteomics, 17(3-4). Available from: [Link].

  • Figueira, R., et al. (2013). Relative isotopic enrichment (δ ¹³C) of cane sugars. Database for δb. ResearchGate. Available from: [Link].

  • Pepi, F. M., et al. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability. PMC, PMC10121175. Available from: [Link].

Sources

Foundational

An In-depth Technical Guide to the Biological Significance of N-Acetyl-D-[2-¹³C]neuraminic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract N-Acetyl-D-neuraminic acid (Neu5Ac), the most common form of sialic acid, is a critical monosaccharide that terminates glycan chains on cell surfac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-neuraminic acid (Neu5Ac), the most common form of sialic acid, is a critical monosaccharide that terminates glycan chains on cell surfaces and secreted proteins.[1][2] Its strategic location allows it to mediate a vast array of biological and pathological processes, including cell-cell communication, immune modulation, microbial pathogenesis, and cancer metastasis.[1][3] The introduction of a stable isotope, specifically Carbon-13 at the C2 position (N-Acetyl-D-[2-¹³C]neuraminic Acid), provides a powerful and non-perturbative probe for dissecting these complex systems. This guide offers an in-depth exploration of the synthesis, applications, and profound biological significance of this isotopically labeled sugar, providing researchers with the foundational knowledge to leverage this tool in advanced biological and therapeutic investigations.

The Central Role of Sialic Acid in Biology

Sialic acids are a family of nine-carbon α-keto acids that occupy the outermost position of glycan chains on glycoproteins and glycolipids.[1][4] This terminal positioning makes them primary points of contact for intercellular and environmental interactions.

Key Biological Functions:

  • Cellular Communication and Recognition: The dense negative charge imparted by the carboxyl group of sialic acid contributes to electrostatic repulsion between cells, preventing non-specific aggregation.[4][5] Conversely, specific sialic acid linkages serve as recognition sites for intrinsic receptors like Siglecs (sialic acid-binding immunoglobulin-like lectins), which are crucial for modulating immune responses and maintaining self-tolerance.[2][6]

  • Nervous System Development: The human brain has the highest concentration of sialic acid, where it is a vital component of gangliosides essential for synaptogenesis, neural transmission, and myelination.[2][4] Dietary supplementation with Neu5Ac has been shown to improve learning and memory.[5]

  • Pathogen Interaction: Many viruses, including influenza, use sialic acids as receptors to gain entry into host cells.[2][7] Similarly, bacteria can utilize host sialic acids for adhesion, colonization, or even as a nutrient source.[7] Some pathogens engage in "molecular mimicry" by decorating their own surfaces with sialic acid to evade the host immune system.[3]

  • Cancer Progression: Metastatic cancer cells often exhibit a high density of sialic acid-rich glycoproteins.[4] This hypersialylation contributes to a negative surface charge, which can promote repulsion from the primary tumor and facilitate entry into the bloodstream.[4]

  • Regulation of Protein Half-life: The sialylation state of circulating glycoproteins can dictate their lifespan. For instance, the removal of terminal sialic acids from glycoproteins in the blood often targets them for clearance by the liver.

The biosynthesis of sialic acid is a complex, multi-step process that begins in the cytosol and culminates in the Golgi apparatus, where sialyltransferases attach CMP-sialic acid to nascent glycan chains.[4][8] This pathway's ability to process modified precursors is the foundation for metabolic labeling studies.[9]

Stable Isotope Labeling: A Window into Dynamic Systems

Stable Isotope Labeling using Mass Spectrometry (SILAC) and Nuclear Magnetic Resonance (NMR) are cornerstone techniques in modern biology. They allow for the precise tracing and quantification of molecules through complex metabolic pathways without the hazards associated with radioisotopes. N-Acetyl-D-[2-¹³C]neuraminic Acid is a premier tool in this field for several key reasons:

  • Metabolic Incorporation: Cells readily take up exogenously supplied N-Acetyl-D-[2-¹³C]neuraminic Acid (or its precursors like ¹³C-labeled N-acetylmannosamine) and incorporate it into the sialic acid biosynthetic pathway.[9]

  • Chemical Identicality: The ¹³C isotope does not alter the chemical properties of the molecule, ensuring that it behaves identically to its native ¹²C counterpart within biological systems.

  • Distinct Mass Shift: The +1 Dalton mass shift provided by the ¹³C at the C2 position is easily resolved by modern mass spectrometers, allowing for clear differentiation between pre-existing (unlabeled) and newly synthesized (labeled) sialoglycoconjugates.

  • NMR Signal: The ¹³C nucleus is NMR-active, providing a sensitive probe for studying the structure, dynamics, and interactions of sialylated molecules.

The choice of the C2 position for labeling is strategic. It is part of the core nine-carbon backbone and is retained throughout the biosynthetic pathway and subsequent incorporation into glycans, making it a stable and reliable tracer.

Core Applications of N-Acetyl-D-[2-¹³C]neuraminic Acid

This labeled monosaccharide is a versatile tool for interrogating the dynamic process of sialylation, known as the "sialome."

Metabolic Labeling and Glycoproteomic/Glycolipidomic Analysis

One of the most powerful applications is in metabolic labeling experiments to quantify the turnover and flux of sialoglycans on a global scale.

Experimental Workflow:

  • Labeling: Cultured cells or model organisms are incubated with medium containing N-Acetyl-D-[2-¹³C]neuraminic Acid for a defined period (pulse).

  • Chase (Optional): The ¹³C-containing medium is replaced with normal medium, allowing for the tracking of the labeled cohort of molecules over time.

  • Sample Preparation: Cells or tissues are harvested, and proteins or lipids are extracted.

  • Enrichment/Digestion: Glycoproteins may be enriched, digested into smaller glycopeptides (e.g., with trypsin), and sialylated glycans may be specifically released or enriched.

  • Mass Spectrometry Analysis: Samples are analyzed by high-resolution LC-MS/MS. The mass spectrometer detects pairs of peptide or glycan signals separated by the characteristic mass shift of the ¹³C label.

  • Data Analysis: The relative intensities of the labeled ("heavy") and unlabeled ("light") peaks are used to calculate the rate of incorporation, providing a direct measure of synthesis and turnover.

Workflow for Sialic Acid Turnover Analysis

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis A 1. Introduce N-Acetyl-D-[2-13C]neuraminic Acid (Pulse) B 2. Incubate for Time (t) A->B C 3. Harvest Cells/Tissues B->C D 4. Isolate Glycoproteins/ Glycolipids C->D E 5. Enzymatic Release of Sialoglycans D->E F 6. LC-MS/MS Analysis E->F G 7. Quantify Ratio of 13C (Heavy) to 12C (Light) Sialic Acid F->G H 8. Determine Turnover Rate G->H

Caption: A typical experimental workflow for measuring sialoglycan turnover.

Causality Behind Experimental Choices: This pulse-chase approach allows researchers to move beyond static snapshots of the glycome. By measuring the rate at which ¹³C-labeled sialic acid appears on specific glycoproteins, one can determine how cellular signaling events, disease states, or drug treatments dynamically alter glycosylation patterns. For example, an increase in the incorporation rate could signify an upregulation of the entire biosynthetic pathway or the specific activity of a key sialyltransferase.

NMR Spectroscopy for Structural and Interaction Studies

The ¹³C label serves as a powerful probe for NMR spectroscopy, enabling detailed structural analysis and the mapping of binding interfaces.

  • Structural Elucidation: ¹³C NMR can help confirm the anomeric linkage (α2-3, α2-6, or α2-8) of the sialic acid to the underlying glycan, which is critical for its biological function. Different linkages create distinct chemical environments for the ¹³C-2 atom, resulting in different chemical shifts.

  • Binding Studies: When a ¹³C-labeled sialoglycan binds to a protein (e.g., a lectin or a viral hemagglutinin), changes in the chemical environment of the ¹³C-2 nucleus can be observed as chemical shift perturbations (CSPs). By titrating a protein into a solution of the labeled glycan, one can map the binding interface and determine binding affinities. This is invaluable for drug development, particularly for designing inhibitors that block pathogen-host interactions.

Protocol: NMR Titration for Binding Affinity

  • Sample Preparation: Prepare a solution of the purified N-Acetyl-D-[2-¹³C]neuraminic acid-labeled glycoprotein or oligosaccharide in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

  • Initial Spectrum: Acquire a 1D ¹³C or 2D ¹H-¹³C HSQC spectrum of the labeled molecule alone. This provides the reference chemical shift for the ¹³C-2 nucleus.

  • Titration: Add small, incremental amounts of the unlabeled binding partner (protein) to the NMR tube.

  • Spectral Acquisition: Acquire a spectrum after each addition of the protein.

  • Data Analysis: Monitor the chemical shift of the ¹³C-2 signal. The magnitude of the shift change is plotted against the molar ratio of protein to glycan.

  • Affinity Calculation: The resulting binding curve is fitted to a suitable binding model (e.g., 1:1 binding) to calculate the dissociation constant (Kd), a measure of binding affinity.

Sialic Acid Biosynthesis and Label Incorporation

G UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac (Nucleus) Neu5Ac->CMP_Neu5Ac Sialoglycan Sialoglycoprotein (Golgi) CMP_Neu5Ac->Sialoglycan Sialyltransferase Exogenous Exogenous N-Acetyl-D-[2-13C]neuraminic Acid Exogenous->CMP_Neu5Ac Incorporation

Caption: The mammalian sialic acid biosynthetic pathway and point of label incorporation.

Data Interpretation and Quantitative Insights

The use of ¹³C-labeled sialic acid allows for the collection of precise quantitative data, which can be summarized for comparative analysis.

Table 1: Hypothetical Data from a Metabolic Labeling Experiment

Cell Line / ConditionTreatmentIncorporation Rate of ¹³C-Neu5Ac (% of Total Sialic Acid per hour)Key Glycoprotein Turnover (t½ in hours)
WT Cancer Cell Vehicle Control5.2 ± 0.4%EGFR: 18h
WT Cancer Cell Drug X (10 µM)2.1 ± 0.3%EGFR: 36h
Metastatic Cancer Cell Vehicle Control15.8 ± 1.1%Integrin β1: 8h
Metastatic Cancer Cell Drug Y (5 µM)14.9 ± 1.2%Integrin β1: 9h

Interpretation of Table 1:

  • Drug X appears to significantly slow down the overall rate of sialic acid incorporation and doubles the half-life (t½) of the EGFR protein, suggesting it may interfere with the sialylation pathway or protein trafficking/degradation pathways.

  • Metastatic cells show a much higher basal rate of sialylation compared to the primary wild-type (WT) cells, consistent with the known hypersialylation phenotype of aggressive cancers.

  • Drug Y has a negligible effect on sialylation in the metastatic line, indicating it is likely not a viable therapeutic for targeting this specific glycosylation pathway.

Conclusion and Future Directions

N-Acetyl-D-[2-¹³C]neuraminic Acid is more than just a labeled metabolite; it is a key that unlocks the ability to study the fourth dimension—time—in the complex world of glycobiology. It allows for the direct measurement of the kinetics of sialylation, a process deeply implicated in health and a wide range of diseases, from viral infections to cancer and neurological disorders.[2][10][11]

Future applications will likely involve more sophisticated multi-isotope labeling strategies to simultaneously track different monosaccharides, integration with single-cell technologies to understand glycomic heterogeneity, and in vivo studies in model organisms to understand how sialome dynamics are regulated at the whole-organism level. For drug development professionals, this tool is indispensable for validating targets within the glycosylation pathway and for assessing the on-target effects of novel therapeutics designed to modulate cellular glycosylation.

References

  • Sialic acid - Wikipedia. [Link]

  • Insights into the Structure, Metabolism, Biological Functions and Molecular Mechanisms of Sialic Acid: A Review - MDPI. [Link]

  • Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC. [Link]

  • Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio. [Link]

  • Sialic Acid Biosynthesis: Stereochemistry and Mechanism of the Reaction Catalyzed by the Mammalian UDP-N-Acetylglucosamine 2-Epimerase - ACS Publications. [Link]

  • Sialic acid biosynthesis pathway. The biosynthesis of sialic acid in... | Download Scientific Diagram - ResearchGate. [Link]

  • Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf. [Link]

  • Biological function of sialic acid and sialylation in human health and disease. [Link]

  • N-Acetylneuraminic acid - Wikipedia. [Link]

  • Novel biological function of sialic acid (N-acetylneuraminic acid) as a hydrogen peroxide scavenger - Teikyo University. [Link]

  • Substrate Specificity of the Sialic Acid Biosynthetic Pathway - ACS Publications. [Link]

  • Sialic acid and biology of life: An introduction - PMC. [Link]

  • Functional Metabolomics Characterizes a Key Role for N-Acetylneuraminic Acid in Coronary Artery Diseases | Circulation - American Heart Association Journals. [Link]

  • Sialic acids as regulators of molecular and cellular interactions - PMC - NIH. [Link]

  • N-Acetylneuraminic Acid Induces Vascular Endothelial Dysfunction through Targeting Mcu/SQSTM1 Pathway and Attenuates Atherosclerosis | Blood | American Society of Hematology - ASH Publications. [Link]

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Exploratory

Topic: The Role of N-Acetyl-D-[2-¹³C]neuraminic Acid in Glycobiology Research

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract N-Acetyl-D-[2-¹³C]neuraminic Acid (Neu5Ac[2-¹³C]) represents a powerful tool in modern glycobiology, enabling pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-[2-¹³C]neuraminic Acid (Neu5Ac[2-¹³C]) represents a powerful tool in modern glycobiology, enabling precise investigation into the structure, dynamics, and function of sialoglycans. As the most common terminal monosaccharide on vertebrate cell surface glycoconjugates, sialic acid is critically involved in a myriad of biological processes, from cell-cell recognition and immune modulation to pathogen invasion and cancer metastasis.[1][2][3][4] The introduction of a stable isotope at the C2 position of Neu5Ac provides a non-perturbative probe for tracking its metabolic incorporation and for detailed analysis using sophisticated analytical techniques. This guide offers a comprehensive overview of the core principles, experimental workflows, and advanced applications of Neu5Ac[2-¹³C], serving as a technical resource for scientists aiming to dissect the complexities of the sialome.

The Foundation: Sialic Acid Biology and Isotopic Labeling

Sialic acids are a family of over 50 nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most prevalent form in humans.[5][6] Occupying the outermost position of N-glycans, O-glycans, and gangliosides, they are pivotal in mediating molecular interactions.[1][3] Their dense negative charge and structural diversity contribute to a vast range of biological functions, including regulating immune responses, facilitating synaptic transmission, and acting as receptors for viruses like influenza.[2][4][6]

Stable isotope labeling is a cornerstone of modern biochemistry for tracing metabolic pathways and quantifying biomolecules. The use of ¹³C, a non-radioactive isotope of carbon, allows for the introduction of a unique mass or nuclear spin signature into a molecule of interest without altering its chemical properties. This "silent" modification makes ¹³C-labeled precursors ideal for in-vivo studies. By supplementing cell culture media with a ¹³C-labeled monosaccharide, cellular enzymes incorporate it into newly synthesized glycans, a process known as metabolic glycoengineering.[5]

Metabolic Incorporation of Neu5Ac[2-¹³C]

The journey of Neu5Ac[2-¹³C] from a media supplement to a component of a cell-surface glycan is a well-defined biochemical pathway. This process provides a robust method for specifically labeling the sialic acid residues of a cell's glycoconjugates.

Exogenously supplied Neu5Ac[2-¹³C] is transported into the cell. Inside the nucleus, it is activated by the enzyme CMP-Neu5Ac synthetase, which converts it to its high-energy donor form, CMP-N-Acetyl-D-[2-¹³C]neuraminic acid.[7] This activated sugar-nucleotide is then transported to the Golgi apparatus. Within the Golgi, a suite of approximately 20 distinct sialyltransferases recognize CMP-Neu5Ac[2-¹³C] as a substrate and catalyze its transfer onto the terminal positions of nascent glycoprotein and glycolipid chains.[7] The resulting sialoglycoconjugates, now bearing the ¹³C label, are trafficked to the cell surface or secreted.

Metabolic_Incorporation cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm / Nucleus cluster_golgi Golgi Apparatus Neu5Ac Neu5Ac[2-13C] Transport Transport Neu5Ac->Transport Neu5Ac_cyto Neu5Ac[2-13C] Transport->Neu5Ac_cyto CMP_Neu5Ac CMP-Neu5Ac[2-13C] (Activation) Sialyltransferase Sialyltransferases (STs) CMP_Neu5Ac->Sialyltransferase Transport to Golgi Neu5Ac_cyto->CMP_Neu5Ac CMP-Neu5Ac Synthetase Labeled_GP Labeled Sialoglycoprotein Sialyltransferase->Labeled_GP Glycoprotein Nascent Glycoprotein Glycoprotein->Sialyltransferase

Caption: Metabolic pathway for the incorporation of Neu5Ac[2-¹³C].

Analytical Workflows and Applications

The true power of Neu5Ac[2-¹³C] is realized through its detection by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These two techniques offer complementary information, from atomic-level structural detail to precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution.[8][9] However, the NMR spectra of large glycoproteins are often plagued by signal overlap, especially in the proton (¹H) dimension, making specific assignments challenging.[10]

The ¹³C Advantage: Isotopic labeling with ¹³C dramatically enhances the utility of NMR.[10][11] By introducing the ¹³C label at the C2 position of Neu5Ac, specific signals corresponding only to the sialic acid residues can be selectively observed in two-dimensional (2D) ¹H-¹³C correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment.[12] This effectively filters out the complex background signals from the rest of the glycoprotein, providing a clear window into the sialic acid's environment.

Applications in NMR:

  • Structural Elucidation: The chemical shifts of the C2 carbon and its attached protons are sensitive to the local chemical environment, providing information on the linkage type (e.g., α2-3 vs. α2-6) and conformation of the sialic acid residue.[8][13]

  • Interaction Studies: Changes in the ¹H-¹³C HSQC cross-peaks upon the addition of a binding partner (e.g., a lectin, antibody, or virus) can be used to map the binding interface and determine binding affinities.

  • Dynamic Analysis: NMR relaxation experiments on the ¹³C-labeled site can reveal information about the flexibility and motion of the terminal sialic acid, which is often crucial for its function.

  • Metabolic Labeling: Culture mammalian cells (e.g., HEK293 or CHO) expressing the glycoprotein of interest in a medium supplemented with Neu5Ac[2-¹³C] for 48-72 hours to allow for efficient incorporation.

  • Protein Purification: Isolate and purify the glycoprotein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion). Verify purity by SDS-PAGE.

  • Verification of Incorporation (Optional but Recommended): Analyze a small aliquot of the purified protein by mass spectrometry to confirm the mass shift corresponding to ¹³C incorporation.[12]

  • NMR Sample Preparation: Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O). Concentrate the sample to a typical range of 0.1 - 1.0 mM.[12] Transfer to a high-quality NMR tube.

  • Spectrometer Setup: Insert the sample into a high-field NMR spectrometer equipped with a cryoprobe. Lock, tune, and shim the spectrometer to optimize signal.[12]

  • Data Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum. This experiment correlates the chemical shifts of ¹³C nuclei with their directly attached protons. For large proteins (>25 kDa), a TROSY-based version of the experiment can improve spectral quality by reducing line widths.[12]

  • Data Analysis: Process the data using NMR software (e.g., TopSpin, NMRPipe). The resulting spectrum will show cross-peaks only for the C2-H pairs of the incorporated Neu5Ac[2-¹³C], allowing for unambiguous observation and assignment.

NMR_Workflow Start Start: Cell Culture Label Metabolic Labeling with Neu5Ac[2-13C] Start->Label Purify Glycoprotein Purification (e.g., Chromatography) Label->Purify Prep NMR Sample Preparation (Buffer Exchange, Concentration) Purify->Prep Acquire Data Acquisition (2D 1H-13C HSQC on High-Field Spectrometer) Prep->Acquire Analyze Data Processing and Analysis Acquire->Analyze End Result: Sialic Acid Specific Structural Data Analyze->End

Caption: Experimental workflow for NMR analysis of labeled glycoproteins.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for glycan identification and quantification due to its exceptional sensitivity and mass accuracy.[14] The incorporation of Neu5Ac[2-¹³C] introduces a predictable mass shift (+1.00335 Da per label) in any glycan containing the modified sialic acid. This mass difference is easily resolved by modern mass spectrometers.

The ¹³C Advantage:

  • Quantitative Analysis: Neu5Ac[2-¹³C] can be used to synthesize ¹³C-labeled glycan standards. These standards, when spiked into a sample containing their natural ("light") counterparts, serve as ideal internal standards for absolute quantification.[15][16] Because the light and heavy versions have identical chemical properties, they behave the same during sample preparation and ionization, eliminating experimental variability and enabling highly accurate measurements.[15]

  • Metabolic Flux Analysis: By tracking the rate of incorporation of Neu5Ac[2-¹³C] into cellular glycans over time, researchers can measure the dynamics of glycan biosynthesis and turnover.[17] This is invaluable for studying how cellular metabolism and glycosylation are linked in health and disease.

Applications in MS:

  • Biopharmaceutical Characterization: For therapeutic monoclonal antibodies (mAbs), the glycosylation profile, particularly sialylation, is a critical quality attribute affecting efficacy and serum half-life. Using ¹³C-labeled standards allows for precise, validated quantification of different glycoforms during drug development and manufacturing.[16]

  • Biomarker Discovery: Comparing the sialylation patterns of glycoproteins from healthy versus diseased patient samples can lead to the discovery of new biomarkers. The quantitative accuracy afforded by ¹³C-labeling is essential for detecting subtle but significant changes.[18]

  • Cancer Research: Aberrant sialylation is a hallmark of cancer, often correlated with metastasis and immune evasion.[2] Neu5Ac[2-¹³C] can be used to trace how cancer cells utilize sialic acid and to quantify changes in the expression of specific sialylated glycans on the tumor cell surface.[17]

FeatureNMR SpectroscopyMass Spectrometry
Primary Information 3D Structure, Dynamics, InteractionsComposition, Sequence, Quantification
Labeling Purpose Spectral simplification, specific observationInternal standard for quantification, flux analysis
Strengths Atomic resolution, non-destructiveHigh sensitivity, high throughput, accurate mass
Limitations Lower sensitivity, requires higher sample concentrationDestructive, provides limited structural information
Typical Application Mapping protein-glycan binding sitesAbsolute quantification of mAb glycoforms

Table 1: Comparison of NMR and MS for the analysis of Neu5Ac[2-¹³C] labeled glycans.

Future Directions and Conclusion

The application of N-Acetyl-D-[2-¹³C]neuraminic acid is a testament to the power of combining chemical biology with advanced analytical techniques. It provides an elegant and precise method for interrogating the complex world of the sialome. Future advancements will likely involve combining Neu5Ac[2-¹³C] labeling with other isotopic labels (e.g., ¹⁵N) for multi-dimensional NMR studies and integrating metabolic flux data from MS with systems-level biological models. For researchers in basic science and drug development alike, Neu5Ac[2-¹³C] is an indispensable tool for unlocking the functional secrets of sialic acids and harnessing them for therapeutic benefit.

References

  • Haueis, P., et al. (2015). Chemo-Enzymatic Synthesis of 13C Labeled Complex N-Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Haueis, P., et al. (2015). Chemo-Enzymatic Synthesis of 13C Labeled Complex N‑Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry. ACS Figshare. Available at: [Link]

  • Prasain, K., et al. (2021). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Glycobiology. Available at: [Link]

  • Reiding, K.R., et al. (2016). Quantitative twoplex glycan analysis using 12C6 and 13C6 stable isotope 2-aminobenzoic acid labelling and capillary electrophoresis mass spectrometry. Analytica Chimica Acta. Available at: [Link]

  • Kato, K., et al. (2012). Stable Isotope Labeling of Glycoproteins for NMR Study. In NMR in Glycoscience and Glycotechnology. Available at: [Link]

  • Macnaughtan, M.A., et al. (2008). 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. Journal of the American Chemical Society. Available at: [Link]

  • Prasain, K., et al. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Glycobiology. Available at: [Link]

  • Nakanishi, H., et al. (2000). 1H and 13C NMR assignments for the glycans in glycoproteins by using 2H/13C-labeled glucose as a metabolic precursor. Journal of Biochemistry. Available at: [Link]

  • Macnaughtan, M.A., et al. (2008). 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I. Journal of the American Chemical Society. Available at: [Link]

  • Gnanapragassam, V.K., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. Available at: [Link]

  • Macnaughtan, M.A., et al. (2008). 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. LSU Scholarly Repository. Available at: [Link]

  • Acket, S., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux... Analytical Biochemistry. Available at: [Link]

  • Tao, R., et al. (2023). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Chinese Journal of Chemical Engineering. Available at: [Link]

  • Yarema, K.J. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology. Available at: [Link]

  • Miller, M.D.J., et al. (2011). Synthesis of the complete series of mono acetates of N-acetyl-D-neuraminic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tao, R., et al. (2010). Biotechnological production and applications of N-acetyl-D-neuraminic acid: current state and perspectives. Applied Microbiology and Biotechnology. Available at: [Link]

  • Bush, C.A., et al. (2008). 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • MetwareBio. (2023). Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond. MetwareBio. Available at: [Link]

  • Cornforth, J.W., et al. (1957). The synthesis of N-acetylneuraminic acid. Biochemical Journal. Available at: [Link]

  • van der Vlist, M., et al. (2024). Glycoengineering with neuraminic acid analogs to label lipooligosaccharides and detect native sialyltransferase activity in gram-negative bacteria. Glycobiology. Available at: [Link]

  • Kang, Z., et al. (2012). Production of N-Acetyl-d-Neuraminic Acid by Use of an Efficient Spore Surface Display System. Applied and Environmental Microbiology. Available at: [Link]

  • Zhang, Y., et al. (2023). One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Varki, A., et al. (2022). Sialic Acids. In Essentials of Glycobiology. Available at: [Link]

  • Wikipedia. N-Acetylneuraminic acid. Wikipedia. Available at: [Link]

  • CD BioGlyco. Neu5Ac-based Sialic Acid Glycoengineering. CD BioGlyco. Available at: [Link]

  • Shi, Y., et al. (2020). Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]

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Foundational

N-Acetyl-D-[2-¹³C]neuraminic Acid: A Precision Isotope Probe for Sialic Acid Metabolism

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Analytical Bottleneck in Glycobiology Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac), are terminal nine-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Bottleneck in Glycobiology

Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac), are terminal nine-carbon monosaccharides that cap mammalian cell surface glycoconjugates. They are the primary mediators of cell-cell recognition, immune evasion, and host-pathogen interactions. However, mapping the dynamic flux of sialic acid metabolism in living systems has historically been hindered by analytical limitations.

Traditional radioactive probes (e.g., ¹⁴C or ³H) require destructive sample processing and lack the structural resolution to differentiate between metabolic intermediates without complex chromatography. Conversely, fluorescently labeled sialic acid derivatives introduce massive steric bulk—often doubling the molecular weight of the probe. This steric perturbation fundamentally alters the molecule's electronics, frequently preventing recognition by highly specific enzymes like CMP-sialic acid synthetase (CMAS).

To achieve zero-perturbation tracking, Stable Isotope Probing (SIP) using N-Acetyl-D-[2-¹³C]neuraminic acid ([2-¹³C]Neu5Ac) has emerged as the gold standard. By replacing the native ¹²C at the anomeric position with a ¹³C isotope, researchers can leverage the exquisite structural sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor metabolic flux non-destructively and in real-time.

Causality in Probe Design: Why the C2 Position?

The selection of the C2 carbon for isotopic enrichment is not arbitrary; it is a highly calculated experimental choice driven by the unique chemical environment of the anomeric center.

  • Activation Tracking: During the biosynthesis of sialoglycoconjugates, Neu5Ac is activated by CMAS to form CMP-Neu5Ac. This reaction converts the free anomeric hydroxyl group into a phosphodiester-like linkage. The ¹³C nucleus at C2 experiences a distinct shielding effect, shifting its NMR resonance and allowing clear differentiation between the free and activated states.

  • Catabolic Zero-Background Signal: When Neu5Ac is catabolized by Neu5Ac aldolase (NanA), it is cleaved into N-acetylmannosamine (ManNAc) and pyruvate. The C2 carbon of Neu5Ac becomes the ketone carbon of pyruvate. This structural rearrangement causes a massive downfield chemical shift from ~96 ppm (pyranose ring) to ~206 ppm (ketone). This ~110 ppm shift provides an absolute, zero-background signal for quantifying catabolic flux.

  • Mutarotation Dynamics: The C2 position allows direct observation of the anomeric equilibrium between α and β configurations, as well as transient acyclic intermediates.

Quantitative Structural Dynamics in Solution

In aqueous environments,[2-¹³C]Neu5Ac exists in a complex equilibrium. Utilizing ¹³C NMR, successfully quantified the elusive acyclic tautomers of sialic acid. Understanding this baseline is critical; any deviation from these equilibrium abundances during an assay indicates active enzymatic intervention.

Table 1: ¹³C NMR Chemical Shifts and Equilibrium Abundances of [2-¹³C]Neu5Ac in Aqueous Solution (pH 2.0)

Tautomeric FormC2 Chemical Shift (ppm)Relative Abundance (%)Structural Significance
β-Pyranose 95.9791.2Dominant physiological form.
α-Pyranose 96.535.8Minor cyclic anomer.
Keto Hydrate ~94.01.9Transient hydration state.
Keto (Acyclic) ~198.00.7Obligate intermediate for aldolase cleavage.
Enol (Acyclic) ~143.00.5Rare unsaturated intermediate.

Data summarized from the foundational NMR characterization of ¹³C-labeled Neu5Ac.

Metabolic Routing of Sialic Acid

To effectively utilize[2-¹³C]Neu5Ac, one must understand its potential metabolic trajectories. The probe can be routed toward anabolic glycosylation (via CMP-activation) or catabolic degradation (via aldolase cleavage).

SialicAcidMetabolism ManNAc ManNAc Neu5Ac [2-13C]Neu5Ac (Probe) ManNAc->Neu5Ac Biosynthesis CMP_Neu5Ac CMP-[2-13C]Neu5Ac (Activated) Neu5Ac->CMP_Neu5Ac Activation (CMAS) Pyruvate [2-13C]Pyruvate + ManNAc Neu5Ac->Pyruvate Catabolism (NanA) SialoGlycan 13C-Sialylated Glycoproteins CMP_Neu5Ac->SialoGlycan Sialyltransferases

Metabolic routing of [2-¹³C]Neu5Ac through activation, glycosylation, and catabolic pathways.

Self-Validating Protocol: Real-Time NMR Metabolic Tracing

To monitor sialic acid metabolism in live cell lysates or microbial cultures, the experimental design must be self-validating. The C2 chemical shift is highly sensitive to pH variations due to the proximity of the carboxylate group (pKa ~2.6). Therefore, internal controls are mandatory to ensure that observed spectral changes represent true enzymatic flux rather than environmental drift.

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Standardization

  • Harvest the biological sample (e.g., mammalian cell cytosolic extract or microbial batch culture).

  • Buffer the system rigorously using 50 mM HEPES at exactly pH 7.4.

  • Self-Validation Step: Spike the sample with 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an absolute chemical shift reference (0.00 ppm), and 1 mM Imidazole as an internal pH indicator. The distance between the two imidazole ¹H peaks will instantly validate if the pH drifts during the assay.

Phase 2: Isotope Spiking 4. Introduce [2-¹³C]Neu5Ac to a final concentration of 2–5 mM. For high-resolution studies, use a 99% isotopically enriched standard.

Phase 3: Real-Time NMR Acquisition 5. Transfer the sample to a 5 mm NMR tube and insert it into a spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. 6. Acquisition Choice: Instead of standard 1D ¹³C NMR (which suffers from low sensitivity and long relaxation times), utilize a 2D SOFAST-HMQC (Band-Selective Optimized Flip-Angle Short-Transient) pulse sequence.

  • Causality: SOFAST-HMQC allows for rapid pulsing by selectively exciting the ¹H envelope while leaving the water signal unperturbed, enabling the acquisition of a full 2D spectrum in under 3 minutes. This temporal resolution is critical for capturing fast enzymatic kinetics ().

Phase 4: Kinetic Deconvolution 7. Track the exponential decay of the β-pyranose C2 cross-peak (95.97 ppm in ¹³C) and the concurrent emergence of product peaks (e.g., CMP-Neu5Ac or Pyruvate).

NMRWorkflow Prep 1. Sample Prep Spike 2. Isotope Spiking Prep->Spike Acquire 3. Real-Time NMR Spike->Acquire Analyze 4. Kinetic Analysis Acquire->Analyze

Step-by-step workflow for real-time ¹³C NMR metabolic tracing using [2-¹³C]Neu5Ac.

Advanced Applications in Drug Development & Microbiome Research

A. Glycoengineering and Biologic Therapeutics

The efficacy and half-life of biologic drugs (e.g., monoclonal antibodies) are heavily dependent on their terminal sialylation. demonstrated the utility of ¹³C-sialic acid in monitoring the enzymatic addition of Neu5Ac to glycoproteins using α-2,6-sialyltransferase (ST6Gal-I). By incorporating [2-¹³C]Neu5Ac, drug developers can use NMR to non-destructively verify the exact linkage and occupancy of sialic acid on therapeutic proteins, ensuring batch-to-batch consistency in biomanufacturing.

B. Microbiome Stable Isotope Probing (SIP)

The human gut microbiome heavily metabolizes host-derived sialic acids. To identify specific bacterial taxa responsible for sialic acid consumption, researchers utilize RNA-based Stable Isotope Probing. By feeding a microbial community [2-¹³C]Neu5Ac, the ¹³C label is incorporated into the RNA of actively metabolizing bacteria. Subsequent ultracentrifugation separates the "heavy" ¹³C-RNA from the "light" ¹²C-RNA. Sequencing the heavy fraction has successfully identified key sialic acid scavengers, such as specific Prevotella and Lactobacillus species, providing targets for microbiome-modulating therapies ().

Conclusion

N-Acetyl-D-[2-¹³C]neuraminic acid is far more than a simple structural analog; it is a highly calibrated biophysical probe. By strategically placing a stable isotope at the anomeric center, researchers bypass the steric and destructive limitations of legacy probes. When coupled with advanced NMR techniques and rigorous, self-validating protocols, [2-¹³C]Neu5Ac provides an unparalleled, real-time window into the complex metabolic networks governing host immunity, pathogen survival, and biologic drug efficacy.

References

  • Title: 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy Source: Journal of the American Chemical Society URL: [Link]

  • Title: Real-time monitoring of the sialic acid biosynthesis pathway by NMR Source: Chemical Science / PubMed Central URL: [Link]

  • Title: 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I Source: Journal of the American Chemical Society / PubMed Central URL: [Link]

  • Title: Detection of Sialic Acid-Utilising Bacteria in a Caecal Community Batch Culture Using RNA-Based Stable Isotope Probing Source: Microorganisms / PubMed Central URL: [Link]

Exploratory

A Comprehensive Technical Guide to the Discovery and Synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isotopically Labeled Sialic Acid N-acetyl-D-neuraminic acid (Neu5Ac), the most common member of the sialic acid family, pl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Sialic Acid

N-acetyl-D-neuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a pivotal role in a myriad of biological processes. Found at the termini of glycan chains on cell surfaces, it is a key modulator of cell-cell recognition, immune responses, and pathogen interactions. The strategic placement of a stable isotope, such as carbon-13 (¹³C), within the Neu5Ac molecule creates a powerful tool for researchers to trace its metabolic fate and to probe its interactions with proteins and other biomolecules with high precision.

This guide provides an in-depth exploration of N-Acetyl-D-[2-¹³C]neuraminic Acid, a specific isotopologue that has become invaluable in biomedical research and drug development. The ¹³C label at the anomeric C2 position offers a unique spectroscopic handle for nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies, enabling detailed investigations into the structure, dynamics, and function of sialylated glycoconjugates. We will delve into the discovery and synthesis of this compound, its rigorous analytical characterization, and its applications in advancing our understanding of disease and the development of new therapeutics.

Part 1: Discovery and Synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid

The synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid has been primarily achieved through chemoenzymatic methods, which leverage the specificity and efficiency of enzymes combined with the versatility of chemical synthesis. This approach has largely superseded purely chemical methods due to its superior yields and stereoselectivity.

Chemoenzymatic Synthesis: The Predominant Strategy

The cornerstone of the chemoenzymatic synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid is the enzyme N-acetylneuraminate lyase (NAL) . NAL catalyzes the reversible aldol condensation of pyruvate and N-acetyl-D-mannosamine (ManNAc) to form Neu5Ac. By using pyruvate specifically labeled with ¹³C at the C2 position ([2-¹³C]pyruvate), the ¹³C isotope is incorporated into the anomeric carbon of the resulting Neu5Ac.

Chemoenzymatic Synthesis Workflow

Step 1: Synthesis of [2-¹³C]Pyruvic Acid

The synthesis of the labeled pyruvate precursor is a critical first step. While various methods exist, a common approach involves the use of commercially available [2-¹³C]acetate.

Materials:

  • [2-¹³C]Sodium acetate

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Vinylating agent (e.g., vinyloxytrimethylsilane)

  • Palladium(II) chloride (catalyst)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend [2-¹³C]sodium acetate in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases. The resulting acetyl chloride is typically used directly in the next step without purification.

  • Vinylation: In a separate flask, dissolve the vinylating agent and a catalytic amount of palladium(II) chloride in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C. Slowly add the freshly prepared [2-¹³C]acetyl chloride solution. Allow the reaction to proceed at room temperature overnight.

  • Hydrolysis and Purification: Quench the reaction with water. Extract the aqueous layer with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude vinyl [2-¹³C]pyruvate can be purified by flash column chromatography. Subsequent hydrolysis under mild acidic conditions yields [2-¹³C]pyruvic acid.

Causality behind Experimental Choices: The use of oxalyl chloride and a catalytic amount of DMF is a standard and efficient method for converting carboxylic acids to their corresponding acid chlorides with minimal side products. The palladium-catalyzed vinylation is a robust method for forming vinyl esters.

Step 2: Enzymatic Condensation with N-acetylneuraminate lyase (NAL)

Materials:

  • [2-¹³C]Pyruvic acid (from Step 1)

  • N-Acetyl-D-mannosamine (ManNAc)

  • Recombinant N-acetylneuraminate lyase (NAL) from E. coli or other sources

  • Tris-HCl buffer (pH 7.5)

  • Sodium azide (optional, as a preservative)

Procedure:

  • Reaction Setup: Dissolve [2-¹³C]pyruvic acid and ManNAc in Tris-HCl buffer in a reaction vessel. A molar excess of pyruvate is often used to drive the reaction equilibrium towards synthesis.[1]

  • Enzyme Addition: Add a solution of NAL to the reaction mixture. The optimal amount of enzyme should be determined empirically but typically ranges from 1-5 U per millimole of ManNAc.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature and precipitate the enzyme. Centrifuge the mixture to remove the precipitated protein.

Causality behind Experimental Choices: The choice of a recombinant NAL from E. coli is due to its high expression levels, good stability, and well-characterized substrate specificity.[2] The reaction is performed at a slightly alkaline pH (7.5) which is optimal for the synthetic activity of many NAL enzymes.

Step 3: Purification

Materials:

  • Dowex 1-X8 resin (formate form)

  • Formic acid solutions (for elution gradient)

Procedure:

  • Ion-Exchange Chromatography: Load the supernatant from the enzymatic reaction onto a column packed with Dowex 1-X8 resin (formate form).

  • Washing: Wash the column extensively with deionized water to remove unreacted ManNAc and other neutral components.

  • Elution: Elute the bound N-Acetyl-D-[2-¹³C]neuraminic Acid using a stepwise or linear gradient of formic acid (e.g., 0.1 M to 1 M).

  • Product Collection and Lyophilization: Collect the fractions containing the product, as determined by a suitable assay (e.g., TLC or HPLC). Pool the product-containing fractions and lyophilize to obtain the final product as a white powder.

Causality behind Experimental Choices: Anion-exchange chromatography is an effective method for purifying the negatively charged N-Acetyl-D-[2-¹³C]neuraminic Acid from the uncharged ManNAc and other reaction components.

Comparative Yields of Synthesis Methods
Synthesis MethodKey Reagents/EnzymesTypical YieldReference
Chemoenzymatic[2-¹³C]Pyruvate, ManNAc, NAL60-80%[1]
Whole-cell BiocatalysisGenetically engineered E. coli~54 g/L[3][4]
Chemical SynthesisMulti-step organic synthesis10-20% (overall)[5]

Part 2: Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Acetyl-D-[2-¹³C]neuraminic Acid. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for confirming the precise location of the ¹³C label.

The most direct evidence for successful synthesis is the observation of a highly enriched signal in the ¹³C NMR spectrum at the chemical shift corresponding to the C2 carbon of Neu5Ac.

  • Expected Chemical Shift: The C2 carbon of Neu5Ac in its pyranose forms resonates at approximately 96-97 ppm .[6] In the acyclic keto form, the C2 signal appears at around 198 ppm .[6] The presence of a strong signal in this region, significantly above natural abundance, confirms the incorporation of the ¹³C label at the C2 position.

While ¹H NMR does not directly observe the ¹³C nucleus, the presence of the ¹³C label at C2 can be inferred from the coupling between the ¹³C nucleus and adjacent protons, particularly H3ax and H3eq. This results in the splitting of the H3 signals into doublets.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment.

  • Expected Mass Shift: The incorporation of one ¹³C atom in place of a ¹²C atom results in a mass increase of 1 Da. Therefore, the molecular ion of N-Acetyl-D-[2-¹³C]neuraminic Acid will have a mass-to-charge ratio (m/z) that is 1 unit higher than its unlabeled counterpart.

  • Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the fragmentation pattern can provide further structural confirmation. The specific linkages of sialic acids (e.g., α2-3 or α2-6) can influence the fragmentation pattern, providing valuable structural information when the labeled Neu5Ac is incorporated into larger glycans.[7]

Analytical Workflow
Analytical Validation Workflow

Part 3: Applications in Drug Development

N-Acetyl-D-[2-¹³C]neuraminic Acid is a versatile tool in drug development, enabling researchers to study the role of sialic acids in disease and to evaluate the efficacy of new therapeutic agents.

Metabolic Tracer in Cancer Research

Many cancer cells exhibit altered sialylation on their cell surface glycoproteins, which is often correlated with metastatic potential.[8] N-Acetyl-D-[2-¹³C]neuraminic Acid can be used as a metabolic tracer to study the flux through the sialic acid biosynthetic pathway in cancer cells. By feeding cancer cells with the labeled Neu5Ac precursor and monitoring its incorporation into cellular glycans using MS or NMR, researchers can assess the impact of anti-cancer drugs on this pathway. This information is crucial for developing drugs that target cancer-specific metabolic vulnerabilities.

NMR Studies of Drug-Protein Interactions

Sialic acid-binding proteins, such as selectins and siglecs, are important drug targets in inflammation and immunology. N-Acetyl-D-[2-¹³C]neuraminic Acid can be incorporated into oligosaccharides that mimic the natural ligands of these proteins. The ¹³C label at the anomeric C2 position, which is often involved in binding, provides a sensitive probe for NMR-based studies of drug-protein interactions. Changes in the chemical shift of the ¹³C-labeled carbon upon binding of a drug candidate can provide valuable information about the binding site and affinity, aiding in the rational design of more potent inhibitors.

Conclusion

N-Acetyl-D-[2-¹³C]neuraminic Acid is a powerful and versatile tool for researchers in the fields of glycobiology, drug discovery, and biomedical research. The chemoenzymatic synthesis route, centered around the use of N-acetylneuraminate lyase, provides an efficient and stereoselective means of producing this valuable compound. Its rigorous analytical characterization through a combination of NMR and MS ensures its quality and reliability for a wide range of applications. As our understanding of the role of sialic acids in health and disease continues to grow, the importance of isotopically labeled probes like N-Acetyl-D-[2-¹³C]neuraminic Acid in the development of new diagnostics and therapeutics will undoubtedly increase.

References

  • Harvey, D. J. (2000). Negative Ion Mass Spectrometry of Sialylated Carbohydrates: Discrimination of N-Acetylneuraminic Acid Linkages by MALDI-TOF and ESI-TOF Mass Spectrometry. Analytical Chemistry, 72(17), 4347-4360. [Link]

  • Gao, C., et al. (2011). Chemoenzymatic synthesis of N-acetyl-D-neuraminic acid from N-acetyl-D-glucosamine by using the spore surface-displayed N-acetyl-D-neuraminic acid aldolase. Applied and Environmental Microbiology, 77(19), 7080-7083. [Link]

  • Turteltaub, K. W., & Vogel, J. S. (2000). Bioanalytical applications of accelerator mass spectrometry for pharmaceutical research. Current Pharmaceutical Design, 6(10), 991-1007. [Link]

  • Gao, C., et al. (2011). Chemoenzymatic synthesis of N-acetyl-D-neuraminic acid from N-acetyl-D-glucosamine by using the spore surface-displayed N-acetyl-D-neuraminic acid aldolase. PubMed. [Link]

  • Prescher, J. A., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(20), 3632-3636. [Link]

  • Klepach, T., et al. (2008). 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy. Journal of the American Chemical Society, 130(36), 11892-11900. [Link]

  • Serianni, A. S., et al. (2008). (13)C-(1)H and (13)C-(13)C NMR J-couplings in (13)C-labeled N-acetyl-neuraminic acid: correlations with molecular structure. The Journal of Organic Chemistry, 73(14), 5469-5480. [Link]

  • University of York. Synthesis of the complete series of mono acetates of N-acetyl-D-neuraminic acid. University of York Research Portal. [Link]

  • Yu, H., et al. (2003). Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac. Molecules, 8(11), 845-855. [Link]

  • Johannes, J., et al. (2021). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Chemistry – A European Journal, 27(1), 1-8. [Link]

  • Serianni, A. S., et al. (2008). 1H and 13C− 13C NMR J-Couplings in 13C-Labeled N-Acetyl-neuraminic Acid: Correlations with Molecular Structure. ResearchGate. [Link]

  • Binte, A. B., et al. (2018). Production of N-acetylneuraminic acid from N-acetylglucosamine and pyruvate using recombinant human renin binding protein and sialic acid aldolase in one pot. ResearchGate. [Link]

  • Chen, G.-Y., et al. (2003). Chemoenzymatic Synthesis of Neuraminic Acid Containing C-Glycoside Polymers. Organic Letters, 5(8), 1167-1170. [Link]

  • Binte, A. B., et al. (2018). Production of N-acetylneuraminic acid from N-acetylglucosamine and pyruvate using recombinant human renin binding protein and sialic acid aldolase in one pot. ResearchGate. [Link]

  • Zhang, X., et al. (2023). One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers in Bioengineering and Biotechnology, 11, 1146243. [Link]

  • Lee, S. H., et al. (2023). Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins. Journal of Pharmaceutical Analysis, 13(10), 1004-1012. [Link]

  • Antoni, C., et al. (2007). The synthesis of [3-¹¹C]pyruvic acid, a useful synthon, via an enzymatic route. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 628-630. [Link]

  • Hinderlich, S., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Science, 14(9), 2436-2443. [Link]

  • Gauthier, T., et al. (2023). Validation of carbon isotopologue distribution measurements by GC-MS and application to ¹³C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers in Plant Science, 14, 1189498. [Link]

  • Johannes, J., et al. (2021). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. ResearchGate. [Link]

  • Samain, E., et al. (2011). High yield production of sialic acid (neu5ac) by fermentation.
  • Barrio, J. R., et al. (1989). Enzymatic synthesis of [1-¹¹C]pyruvic acid, L-[1-¹¹C]lactic acid and L-[1-¹¹C]alanine via DL-[1-¹¹C]alanine. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 40(8), 643-648. [Link]

  • Wikipedia. Pyruvic acid. Wikipedia. [Link]

  • Yu, H., et al. (2003). Synthesis of CMP-Neu5Ac in the whole cell reaction. ResearchGate. [Link]

  • Prestegard, J. H., et al. (2008). 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. Biochemistry, 47(38), 9998-10006. [Link]

  • Di, D., et al. (2021). A correction matrix for evaluation of "pure" artificial ¹³C distribution. ResearchGate. [Link]

  • Li, D., et al. (2024). Aberrant sialic acid metabolism promotes metabolic reprogramming and metastasis in breast cancer. Frontiers in Oncology, 14, 1368940. [Link]

  • Grewal, J. K., et al. (2018). Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation. Journal of Chromatography B, 1092, 465-471. [Link]

  • Büll, C., et al. (2018). Metabolic labeling of cell surface sialic acid residues to introduce high affinity Siglec ligands using bioorthogonal chemistry. ResearchGate. [Link]

  • Zhu, X., & Schmidt, R. R. (2000). Total Synthesis of Fully Acetylated N-Acetylneuraminic Acid (Neu5Ac), 2-Deoxy-β-Neu5Ac, and 4-epi-2-Deoxy-β-Neu5Ac from d-glucose. Organic Letters, 2(7), 941-944. [Link]

Sources

Protocols & Analytical Methods

Method

N-Acetyl-D-[2-13C]neuraminic Acid for metabolic labeling studies

Application Note: N-Acetyl-D-[2-13C]neuraminic Acid for Metabolic Glycan Labeling and Flux Analysis Introduction & Mechanistic Insights N-Acetyl-D-neuraminic acid (Neu5Ac) is the predominant sialic acid in humans, playin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Acetyl-D-[2-13C]neuraminic Acid for Metabolic Glycan Labeling and Flux Analysis

Introduction & Mechanistic Insights

N-Acetyl-D-neuraminic acid (Neu5Ac) is the predominant sialic acid in humans, playing a critical role in capping the non-reducing ends of cell surface glycans and secreted mucins. It governs a vast array of biological processes, including cellular recognition, immune evasion, and host-microbiome interactions[1].

Historically, tracking sialic acid flux required radioactive isotopes, which pose significant safety and disposal challenges. The advent of stable isotope labeling, specifically using N-Acetyl-D-[2-13C]neuraminic acid , has revolutionized metabolic glycan engineering. By introducing a single, targeted 13C substitution, researchers can perform Stable Isotope Probing (SIP) and real-time NMR tracking without convoluting the mass spectra of underlying core glycan structures[1][2].

Why Label the C-2 Position? (Causality & Design) The choice to label the C-2 carbon is highly deliberate. The C-2 position is the anomeric (ketosidic) carbon of the sialic acid ring.

  • NMR Sensitivity: In aqueous environments, free Neu5Ac exists primarily as a β -pyranose with its C-2 13C NMR signal at ~96.0 ppm[3]. However, when Neu5Ac is enzymatically activated or transferred to a nascent glycan, the chemical environment of the C-2 carbon changes drastically. This linkage-dependent chemical shift allows researchers to distinguish between free intracellular Neu5Ac and bound Neu5Ac without complex separation steps[2].

  • Mass Spectrometry (SIP): A single 13C substitution introduces a precise +1.00335 Da mass shift. This targeted mass tag enables the generation of "heavy" mucins (e.g., MUC5AC) to trace nutrient flux into host-associated microbial communities with high precision[1].

The Sialic Acid Salvage Pathway When exogenous[2-13C]Neu5Ac is introduced into a biological system, it bypasses the de novo biosynthesis steps mediated by GNE and MNK[2]. It is transported across the plasma membrane, enters the nucleus to be activated by CMP-sialic acid synthetase (CMAS) into CMP-[2-13C]Neu5Ac, and is subsequently transported into the Golgi apparatus. There, sialyltransferases catalyze its addition to terminal galactose or GalNAc residues on nascent glycoproteins.

Pathway Neu5Ac_ext Exogenous [2-13C]Neu5Ac Neu5Ac_cyt Cytosolic [2-13C]Neu5Ac Neu5Ac_ext->Neu5Ac_cyt Cellular Uptake (Transporters/Endocytosis) CMP_Neu5Ac CMP-[2-13C]Neu5Ac (Nucleus) Neu5Ac_cyt->CMP_Neu5Ac CMAS + CTP (Activation) Sialylated_Glycan 13C-Sialylated Glycans (Golgi / Cell Surface) CMP_Neu5Ac->Sialylated_Glycan Sialyltransferases (Glycosylation)

Fig 1: Cellular salvage pathway and metabolic activation of exogenous [2-13C]Neu5Ac.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every step includes internal logic and controls to verify the integrity of the 13C labeling.

Protocol A: In Vitro Targeted Metabolic Labeling of Mammalian Cells

This protocol generates heavily 13C-sialylated glycoproteins (e.g., MUC5AC) for downstream Stable Isotope Probing (SIP)[1].

  • Cell Seeding: Seed the target cell line (e.g., Calu-3 for airway mucins) in standard media until 70% confluence is reached.

  • Isotope Introduction: Replace the media with a custom formulation containing 2–5 mM N-Acetyl-D-[2-13C]neuraminic acid.

    • Causality Note: Using targeted [2-13C]Neu5Ac instead of global 13C-glucose ensures that only the terminal sialic acids are labeled. This isolates the study of terminal glycan cleavage events by microbial neuraminidases.

  • Incubation: Culture the cells for 5–7 days.

    • Causality Note: Extended incubation ensures multiple turnover cycles of the Golgi apparatus, maximizing the displacement of endogenous 12C-sialic acid with the 13C-labeled analog.

  • Harvest & Validation: Collect the secreted mucins from the apical interface. Validate baseline viability against a 12C-Neu5Ac control group to ensure the isotope does not induce metabolic toxicity.

Protocol B: Real-Time NMR Monitoring of Sialic Acid Activation

This protocol enables the observation of Neu5Ac activation to CMP-Neu5Ac in real-time within complex mixtures[2].

  • Extract Preparation: Prepare a cytosolic extract from the target tissue in a physiological buffer (pH 7.4).

  • Reaction Setup: In an NMR tube, combine the cytosolic extract, 2 mM N-Acetyl-D-[2-13C]neuraminic acid, 5 mM CTP, and 10 mM MgCl2.

    • Causality Note: CTP and Mg2+ are obligate cofactors for CMAS activity. Without them, the conversion to CMP-Neu5Ac will stall, serving as an excellent negative control.

  • Data Acquisition: Immediately insert the sample into the NMR spectrometer. Acquire 1D 13C-filtered 1H NMR or direct 13C NMR spectra at 5-minute intervals.

  • Self-Validation: Track the depletion of the free Neu5Ac C-2 signal (~96.0 ppm) and the concurrent, stoichiometrically equivalent appearance of the CMP-Neu5Ac signal[3].

Protocol C: Glycan Release and LC-MS/MS Analysis
  • Release: Subject the purified 13C-labeled glycoproteins to reductive β -elimination (for O-glycans) or PNGase F digestion (for N-glycans)[1].

  • Permethylation: Permethylate the released glycans.

    • Causality Note: Permethylation stabilizes the labile sialic acid residues, preventing their loss during ionization and significantly enhancing the sensitivity of mass spectrometry.

  • LC-MS/MS: Analyze using ESI-MS/MS. Calculate the incorporation rate by comparing the relative abundance of the 12C and 13C isotopic envelopes[1].

Workflow Culture 1. Metabolic Labeling (Cells +[2-13C]Neu5Ac) Harvest 2. Cell/Mucin Harvest & Purification Culture->Harvest Release 3. Glycan Release (β-elimination / PNGase) Harvest->Release Analysis 4. LC-MS/MS & NMR Data Acquisition Release->Analysis

Fig 2: End-to-end analytical workflow for 13C-sialic acid metabolic labeling and detection.

Quantitative Data Presentation

Table 1: Characteristic 13C NMR Chemical Shifts of [2-13C]Neu5Ac Species The C-2 carbon acts as an exquisite environmental sensor. Below are the expected chemical shifts based on the linkage state of the sialic acid molecule[2][3].

Sialic Acid SpeciesBiological StateExpected 13C NMR Chemical Shift (C-2)
[2-13C]Neu5Ac Free β -pyranose (Aqueous, pH 8.0)~96.0 ppm
[2-13C]Neu5Ac Free α -pyranose (Aqueous, pH 8.0)~96.5 ppm
CMP-[2-13C]Neu5Ac Nucleotide-activated (Nucleus/Cytosol)~100.5 ppm
α (2,3) / α (2,6)-linked Glycoconjugate-bound (Golgi/Membrane)~99.0 – 101.0 ppm

Table 2: Expected ESI-MS Mass Shifts for Sialylated Glycans By utilizing a targeted [2-13C] label, researchers can definitively count the number of sialic acid residues on a complex glycan antenna by measuring the exact mass shift[1].

Glycan Composition12C Monoisotopic Mass (Da)Expected 13C Mass Shift (Da)Diagnostic Application
1 Sialic Acid (Neu5Ac)MM + 1.00335Confirmation of single incorporation
2 Sialic Acids (Neu5Ac)₂MM + 2.00670Assessment of multi-sialylated antennae
Unlabeled Glycan MM + 0.00000Internal negative control / baseline

References

  • [1] Evert, C., et al. (2019). Generation of 13C-Labeled MUC5AC Mucin Oligosaccharides for Stable Isotope Probing of Host-Associated Microbial Communities. ACS Infectious Diseases. 1

  • [2] Gorenflos López, J. L., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Science (RSC Publishing). 2

  • [3] Podlasek, C. A., et al. (2008). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. Journal of the American Chemical Society. 3

Sources

Application

Application Note: N-Acetyl-D-[2-13C]neuraminic Acid as a Tracer for Metabolic Flux Analysis in Sialylation Pathways

Introduction & Mechanistic Grounding Hypersialylation is a well-documented hallmark of various pathological states, most notably in cancer metastasis, where it facilitates immune evasion and enhances tumor invasiveness[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Hypersialylation is a well-documented hallmark of various pathological states, most notably in cancer metastasis, where it facilitates immune evasion and enhances tumor invasiveness[1]. To dissect the dynamic flux of sialic acid through cellular pathways, N-Acetyl-D-[2-13C]neuraminic acid (13C-Neu5Ac) serves as a highly precise stable isotope tracer.

Unlike traditional metabolic tracing using 13C-glucose or 13C-glutamine—which must traverse the entire hexosamine biosynthetic pathway and the rate-limiting UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) bottleneck—exogenous 13C-Neu5Ac directly enters the sialic acid salvage pathway[2]. By introducing a single 13C label at the C2 (anomeric) position, researchers can unambiguously track its cellular uptake, activation into cytidine monophosphate-sialic acid (CMP-Neu5Ac), and ultimate incorporation into complex glycoconjugates[3].

The Fate of the [2-13C] Label

The causality of the labeling strategy relies on the specific biochemistry of the C2 position. When 13C-Neu5Ac enters the cytosol, it is transported to the nucleus where CMP-sialic acid synthetase (CMAS) catalyzes its condensation with CTP to form CMP-13C-Neu5Ac[3]. The C2 carbon is the exact site of the glycosidic linkage formed later by sialyltransferases (STs) in the Golgi apparatus[3]. Because the 13C label is positioned at this critical junction, it is permanently retained in the sialylated glycoprotein or glycolipid, making it the ultimate reporter for sialyltransferase activity and Golgi transport kinetics.

Pathway Extracellular Extracellular Space [2-13C]Neu5Ac Transporter Plasma Membrane Transporter (e.g., SLC35Ax/NanT) Extracellular->Transporter Cytosol Cytosolic[2-13C]Neu5Ac Transporter->Cytosol CMAS CMAS Enzyme (Nucleus/Cytosol) Cytosol->CMAS CTP CMPNeu5Ac CMP-[2-13C]Neu5Ac CMAS->CMPNeu5Ac GolgiTrans Golgi CMP-Sia Transporter (SLC35A1) CMPNeu5Ac->GolgiTrans GolgiLumen Golgi Lumen CMP-[2-13C]Neu5Ac GolgiTrans->GolgiLumen STs Sialyltransferases (STs) GolgiLumen->STs Glycoconjugates 13C-Sialylated Glycoproteins & Glycolipids STs->Glycoconjugates

Sialic acid salvage pathway and the metabolic fate of exogenous [2-13C]Neu5Ac.

Experimental Protocol: 13C-Neu5Ac Metabolic Flux Analysis

This protocol is engineered as a self-validating system. It accounts for the extreme lability of CMP-Neu5Ac and eliminates isotopic dilution from exogenous sources, ensuring that the measured fractional enrichment is a true reflection of intracellular flux.

Step 1: Cell Culture and Isotope Labeling

Expert Insight: Standard fetal bovine serum (FBS) contains high levels of unlabeled bovine sialic acids (both Neu5Ac and Neu5Gc) which will competitively inhibit the uptake of the 13C tracer and dilute the isotopic pool. Dialyzed FBS must be used.

  • Seed target cells (e.g., metastatic breast cancer lines[1]) in 6-well tissue culture plates and culture until 70% confluent.

  • Wash the monolayer three times with warm PBS to rigorously remove any residual serum-derived sialic acids.

  • Initiate the flux experiment by adding custom media formulated with 2 mM N-Acetyl-D-[2-13C]neuraminic acid and 10% dialyzed FBS.

  • Incubate cells and harvest at staggered time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) to capture the transient kinetics of CMP-Neu5Ac synthesis.

Step 2: Rapid Quenching and Metabolite Extraction

Expert Insight: CMP-Neu5Ac is highly susceptible to spontaneous hydrolysis at room temperature or under acidic conditions. The extraction must be performed rapidly on ice using a neutral or slightly alkaline extraction buffer.

  • At each time point, rapidly aspirate the media and immediately wash the cells with ice-cold PBS (4°C).

  • Quench cellular metabolism instantly by adding 1 mL of pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water (v/v) .

  • Self-Validation Step: Spike the extraction solvent with a known concentration of an internal standard (e.g., 1 µM D3-Neu5Ac) prior to addition. This controls for extraction efficiency and matrix effects during ionization.

  • Scrape the cells on ice, transfer to a microcentrifuge tube, and vortex vigorously for 10 minutes at 4°C.

  • Centrifuge at 16,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Transfer the metabolite-rich supernatant to a new tube and evaporate to complete dryness using a vacuum concentrator (SpeedVac) without heat.

Step 3: LC-MS/MS Analysis

Expert Insight: Sialic acids and their nucleotide sugars are highly polar and exhibit poor retention on standard C18 reverse-phase columns. Zwitterionic hydrophilic interaction liquid chromatography (ZIC-pHILIC) is required for optimal chromatographic resolution.

  • Reconstitute the dried metabolite pellet in 50 µL of 50% Acetonitrile / 50% Water.

  • Inject 5 µL onto a ZIC-pHILIC column coupled to a triple quadrupole mass spectrometer.

  • Run a gradient using Mobile Phase A (20 mM Ammonium Carbonate, pH 9.0) and Mobile Phase B (100% Acetonitrile). The alkaline pH maintains CMP-Neu5Ac stability during the run.

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Workflow Culture 1. Cell Culture & 13C-Labeling Quench 2. Cold Quenching (-80°C MeOH/H2O) Culture->Quench Extract 3. Metabolite Extraction & Drying Quench->Extract LCMS 4. ZIC-pHILIC LC-MS/MS (MRM) Extract->LCMS Analysis 5. Natural Abundance Correction & Flux LCMS->Analysis

Experimental workflow for 13C-Neu5Ac metabolic flux analysis.

Data Presentation & Quantitative Analysis

When analyzing the MRM data, the mass transitions must reflect the precise location of the 13C label. For CMP-Neu5Ac, the collision-induced dissociation (CID) typically cleaves the molecule into a cytidine monophosphate (CMP) product ion and a neutral loss of the sialic acid moiety. Therefore, the precursor ion shifts by +1 Da, but the CMP product ion remains unshifted. This specific fragmentation pattern serves as a structural confirmation that the 13C label is localized exclusively on the sialic acid ring.

Table 1: MRM Transitions for 13C-Neu5Ac Flux Analysis (ESI- Mode)
MetaboliteUnlabeled Precursor (m/z)Unlabeled Product (m/z)13C-Labeled Precursor (m/z)13C-Labeled Product (m/z)Collision Energy (eV)
Neu5Ac 308.187.0309.187.0 / 88.0*15
CMP-Neu5Ac 613.1322.0 (CMP)614.1322.025
Sialyllactose 632.2290.1633.2291.130
D3-Neu5Ac (IS) 311.187.0N/AN/A15

*Note: The product ion at m/z 87.0 corresponds to a fragment lacking the C1-C3 region. Depending on the exact CID fragmentation pathway, a secondary product ion at m/z 88.0 may be monitored if the C2 carbon is retained in the fragment.

Natural Abundance Correction

Raw LC-MS/MS peak areas cannot be used directly for flux calculations. Approximately 1.1% of all naturally occurring carbon is 13C. Therefore, the M+1 signal (e.g., m/z 309.1) will contain a background contribution from endogenous, unlabeled Neu5Ac that naturally possesses a 13C atom. To ensure trustworthiness, the raw data must be processed through isotope correction software (such as IsoCor or INCA) to subtract this natural isotopic background, yielding the true fractional enrichment of the tracer.

References

  • Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

  • Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics Source: PubMed Central (PMC) / Frontiers in Oncology URL:[Link]

  • The vertebrate sialylation machinery: structure-function and molecular evolution of GT-29 sialyltransferases (Illustration of the sialic acid pathway in cells) Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Chemoenzymatic Synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid

Executive Summary N-Acetyl-D-neuraminic acid (Neu5Ac) is the most abundant mammalian sialic acid, playing a critical role in cellular recognition, viral pathogenesis, and immune regulation. The site-specific isotopic lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Acetyl-D-neuraminic acid (Neu5Ac) is the most abundant mammalian sialic acid, playing a critical role in cellular recognition, viral pathogenesis, and immune regulation. The site-specific isotopic labeling of Neu5Ac at the C-2 anomeric position with Carbon-13 ([2-¹³C]Neu5Ac) is highly sought after for advanced NMR studies, including the quantification of mutarotation (α/β-pyranose and acyclic keto forms) and the tracking of protein-carbohydrate interactions.

This application note details a highly efficient, self-validating chemoenzymatic protocol for the synthesis of[2-¹³C]Neu5Ac. By leveraging the stereoselective power of N-Acetylneuraminic acid lyase (NAL), researchers can achieve high-yield, stereochemically pure labeled sialic acid without the need for complex, multi-step chemical protection and deprotection schemes.

Scientific Rationale & Mechanistic Insights

The Biocatalytic Advantage

Traditional chemical synthesis of sialic acids is notoriously challenging due to the molecule's dense functionalization, a quaternary anomeric center, and the lack of a neighboring participating group to direct stereochemistry. The chemoenzymatic approach utilizes N-Acetylneuraminic acid lyase (NAL, EC 4.1.3.3), a Class I aldolase that naturally regulates sialic acid catabolism[1].

Mechanism and Causality in Reaction Design

NAL catalyzes the reversible aldol condensation between N-acetyl-D-mannosamine (ManNAc) and pyruvate. The reaction proceeds via an ordered Bi-Uni kinetic mechanism where pyruvate binds first, forming a Schiff base intermediate with a conserved active-site lysine (e.g., Lys-165 in E. coli NAL). This is followed by the nucleophilic attack of the enamine on the aldehyde carbon of ManNAc[1].

Thermodynamic Control: The natural equilibrium of this reaction heavily favors the cleavage of Neu5Ac into ManNAc and pyruvate. Causality of experimental design: To drive the reaction synthetically toward Neu5Ac formation, the protocol mandates a significant molar excess (typically 3 to 5 equivalents) of the less expensive reagent—in this case, [2-¹³C]pyruvate.

Atom Mapping: The C-2 carbon of the resulting Neu5Ac molecule is derived directly from the C-2 carbonyl carbon of pyruvate. Therefore, utilizing [2-¹³C]sodium pyruvate as the aldol donor precisely installs the ¹³C label at the anomeric position of the final sialic acid[2].

G ManNAc N-Acetyl-D-mannosamine (ManNAc) Enzyme Neu5Ac Aldolase (NAL, EC 4.1.3.3) ManNAc->Enzyme Aldol Acceptor Pyruvate [2-13C]Pyruvate (Isotope Donor) Pyruvate->Enzyme Aldol Donor Product N-Acetyl-D-[2-13C]neuraminic Acid ([2-13C]Neu5Ac) Enzyme->Product Schiff Base Condensation

Caption: Chemoenzymatic aldol condensation of ManNAc and [2-¹³C]pyruvate catalyzed by NAL.

Experimental Protocol

This protocol is designed as a self-validating system. Built-in quality control (QC) checkpoints ensure that enzyme activity, reaction progress, and purification efficacy are continuously monitored.

Materials Required
  • Substrates: N-Acetyl-D-mannosamine (ManNAc), [2-¹³C]Sodium pyruvate (99% ¹³C enrichment).

  • Biocatalyst: N-Acetylneuraminic acid lyase (NAL) from Escherichia coli or Pasteurella multocida (lyophilized powder or immobilized).

  • Buffer: 100 mM Tris-HCl or Sodium Phosphate buffer, pH 7.5.

  • Resin: Dowex 1X8 anion-exchange resin (100-200 mesh, formate form).

Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Buffer Preparation: Prepare 50 mL of 100 mM Tris-HCl buffer. Adjust the pH strictly to 7.5. Rationale: NAL activity peaks between pH 7.0–8.0. Exceeding pH 8.0 risks the base-catalyzed epimerization of ManNAc to N-acetyl-D-glucosamine (GlcNAc), drastically reducing yield.

  • Substrate Addition: Dissolve 1.0 mmol (221 mg) of ManNAc and 3.0 mmol (333 mg) of[2-¹³C]sodium pyruvate in 40 mL of the prepared buffer.

  • Enzyme Introduction: Add 50–100 Units of NAL to the solution. Gently swirl to avoid protein denaturation (do not vortex).

  • Incubation: Incubate the reaction mixture at 37°C with gentle orbital shaking (100 rpm) for 24 to 48 hours.

Phase 2: In-Process Validation (QC Checkpoint 1)

  • After 24 hours, withdraw a 2 µL aliquot.

  • Spot onto a Silica Gel 60 TLC plate alongside ManNAc and Neu5Ac standards.

  • Develop using an eluent system of EtOAc/MeOH/H₂O/AcOH (4:2:1:0.1 v/v).

  • Visualize using a resorcinol-HCl spray reagent (heated to 110°C).

  • Validation: The appearance of a distinct purple/blue spot corresponding to Neu5Ac (which runs slower than ManNAc) confirms successful enzymatic turnover.

Phase 3: Quenching and Purification

  • Quenching: Terminate the reaction by adding 2 volumes of ice-cold methanol to precipitate the enzyme, or pass the mixture through a 10 kDa MWCO ultrafiltration membrane. Rationale: Removing the enzyme halts the reversible reaction, preventing product degradation during downstream processing.

  • Anion Exchange Chromatography: Load the enzyme-free filtrate onto a Dowex 1X8 column (formate form, 2.5 × 20 cm) pre-equilibrated with deionized water.

  • Washing: Wash the column with 2 column volumes (CV) of deionized water. Validation: ManNAc is neutral and will elute in this wash step. Check fractions via TLC to ensure complete recovery of unreacted ManNAc.

  • Elution: Elute the bound [2-¹³C]Neu5Ac and unreacted pyruvate using a linear gradient of formic acid (0 to 1.0 M). [2-¹³C]Neu5Ac typically elutes between 0.2 M and 0.4 M formic acid.

  • Lyophilization: Pool the Neu5Ac-containing fractions and lyophilize repeatedly to remove residual formic acid, yielding[2-¹³C]Neu5Ac as a white crystalline powder.

Workflow Step1 1. Reaction Assembly ManNAc + [2-13C]Pyruvate + NAL pH 7.5, 37°C Step2 2. Enzymatic Conversion Incubate 24-48h Monitor via TLC Step1->Step2 Step3 3. Enzyme Quenching Ultrafiltration (10 kDa MWCO) Step2->Step3 Step4 4. Anion Exchange Dowex 1X8 (Formate) Formic Acid Gradient Step3->Step4 Step5 5. Lyophilization & QC Yield [2-13C]Neu5Ac Verify by 13C-NMR Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and purification of [2-¹³C]Neu5Ac.

Quantitative Data & Quality Control

To ensure the integrity of the synthesized [2-¹³C]Neu5Ac, post-purification validation via ¹³C-NMR is mandatory. The isotopic enrichment at C-2 dramatically amplifies the NMR signal, allowing for the precise quantification of the sialic acid's structural isomers in an aqueous solution[2].

Table 1: Optimized Reaction Stoichiometry
ComponentConcentration / AmountMolar EquivalentsRationale
ManNAc25 mM (1.0 mmol)1.0 eqLimiting reagent (aldol acceptor).
[2-¹³C]Pyruvate75 mM (3.0 mmol)3.0 eqExcess drives equilibrium toward synthesis.
NAL Enzyme50 - 100 UCatalyticLowers activation energy for Schiff base formation.
Tris-HCl Buffer100 mM, pH 7.5N/AMaintains optimal ionization state of active-site Lys.
Table 2: Diagnostic ¹³C-NMR Chemical Shifts for [2-¹³C]Neu5Ac (in D₂O)

Because Neu5Ac undergoes mutarotation in water, the ¹³C-enriched C-2 anomeric carbon will present multiple distinct peaks corresponding to its structural states. The following data serves as your final QC benchmark (recorded at pH 2.0 to 8.0)[2].

Isomeric Form¹³C Chemical Shift (ppm)Relative Abundance (Aqueous, pH ~7)Structural Significance
β-Pyranose ~95.97 ppm~92%Major thermodynamic product in solution.
α-Pyranose ~96.53 ppm~7.5%Minor anomer; biologically active linkage form.
Acyclic Keto ~198.0 ppm< 0.8%Transient intermediate during mutarotation.

Note: The detection of the acyclic keto form at ~198 ppm is a direct validation of successful ¹³C incorporation at the C-2 position, as this peak is nearly undetectable in natural abundance NMR spectra.

References

  • Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Probes for Sialic Acid Binding Proteins.National Center for Biotechnology Information (PMC).
  • 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy.Journal of the American Chemical Society (ACS).
  • Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis.ACS Chemical Biology.

Sources

Application

In vivo imaging with N-Acetyl-D-[2-13C]neuraminic Acid derivatives

An Application Guide and Protocol for Non-Invasive Metabolic Imaging Introduction: Visualizing Sialylation in Real-Time Sialic acids, a family of nine-carbon carboxylated monosaccharides, are pivotal players in a vast ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for Non-Invasive Metabolic Imaging

Introduction: Visualizing Sialylation in Real-Time

Sialic acids, a family of nine-carbon carboxylated monosaccharides, are pivotal players in a vast array of biological processes. As the terminal residues of glycan chains on glycoproteins and glycolipids, they mediate cell-cell recognition, signaling, and host-pathogen interactions.[1][2] The brain, in particular, exhibits the highest concentration of sialic acids in the body, where they are integral to neuronal development, synaptic plasticity, and cognition.[3] Consequently, aberrant sialylation is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer, making it a critical target for both diagnostics and therapeutics.[1][3]

Traditionally, studying glycan dynamics has relied on endpoint analyses of tissue samples. However, in vivo imaging using isotopically labeled metabolic precursors offers a powerful, non-invasive window into these processes in a living organism. This guide details the application of N-Acetyl-D-[2-¹³C]neuraminic Acid (Neu5Ac) and its derivatives as metabolic probes for in vivo imaging using ¹³C Magnetic Resonance Spectroscopy (MRS). By introducing a stable, non-radioactive ¹³C isotope at a specific position (C2) of the sialic acid molecule, researchers can track its uptake, metabolic conversion, and incorporation into complex glycoconjugates in real-time, providing unparalleled insights into the "sialome" in health and disease.

Principle of the Method: Tracing the ¹³C Label Through the Salvage Pathway

The core of this technique lies in hijacking the cell's natural sialic acid salvage pathway. Exogenously supplied N-Acetyl-D-[2-¹³C]neuraminic Acid is transported into the cell, where it is activated by the enzyme CMP-sialic acid synthetase (CMAS) to form CMP-N-Acetyl-D-[2-¹³C]neuraminic Acid. This activated sugar nucleotide then serves as a donor for sialyltransferases (STs), which catalyze its transfer onto terminal galactose, N-acetylgalactosamine, or other sialic acid residues on nascent glycan chains.

The strategic placement of the ¹³C label at the C2 position is critical. The chemical environment of this carbon atom changes distinctly when it transitions from a free monosaccharide to a glycosidically linked residue within a sialoglycan. This change induces a predictable shift in its nuclear magnetic resonance frequency, allowing ¹³C MRS to distinguish the precursor pool from the final incorporated product.[4][5] This enables the dynamic measurement of sialylation rates in vivo.

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment cluster_mrs 13C MRS Detection Probe N-Acetyl-D-[2-13C]neuraminic Acid Derivative Transport Uptake Probe->Transport Administration Neu5Ac [2-13C]Neu5Ac Pool Transport->Neu5Ac Cellular Transport CMP_Neu5Ac [2-13C]CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS Enzyme Glycan Sialoglycoconjugates (Glycoproteins, Glycolipids) CMP_Neu5Ac->Glycan Sialyltransferase Enzymes Detection Distinct 13C Signals (Precursor vs. Product) Glycan->Detection Non-invasive measurement

Caption: Metabolic incorporation and detection of ¹³C-labeled sialic acid.

Probe Selection and Experimental Design

The success of an in vivo metabolic labeling study hinges on careful experimental design, from the choice of probe to the method of administration.

Probe Derivatives

While N-Acetyl-D-[2-¹³C]neuraminic Acid itself can be used, its cellular uptake can be limited by its hydrophilicity. To enhance bioavailability, especially for crossing the blood-brain barrier, acetylated derivatives such as peracetylated N-Acetyl-D-[2-¹³C]neuraminic Acid (Ac₄[2-¹³C]Neu5Ac) may be considered. The acetyl groups increase the molecule's lipophilicity, facilitating passive diffusion across cell membranes, and are subsequently removed by non-specific esterases inside the cell, releasing the active probe.

Animal Models and Administration

Rodent models, such as mice and rats, are commonly used for in vivo ¹³C MRS studies.[6] The choice of administration route is critical and depends on the target organ and the desired pharmacokinetic profile.

Administration RouteProsConsRecommended For
Intravenous (IV) Rapid bioavailability; precise dose control.Requires technical skill (tail vein injection); potential for rapid clearance.Studies requiring a fast, high-concentration bolus to measure rapid kinetics.
Intraperitoneal (IP) Easier to perform than IV; slower, more sustained absorption.Less precise dosage control than IV; potential for bolus to not be fully absorbed.General systemic labeling; often results in higher label incorporation than other routes.[7]
Oral Gavage (PO) Minimally invasive; mimics dietary uptake.Subject to first-pass metabolism in the liver; variable absorption rates.Studies of gut absorption and metabolism; useful for longer-term labeling protocols.[8]

Protocol 1: In Vivo Administration of ¹³C-Labeled Sialic Acid

This protocol provides a generalized procedure for the intraperitoneal administration of the ¹³C probe in a mouse model. All animal procedures must be performed in accordance with institutional guidelines and an approved IACUC protocol.[9]

Materials:

  • N-Acetyl-D-[2-¹³C]neuraminic Acid (or a suitable derivative)

  • Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Syringes (1 mL) and needles (e.g., 27-gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Probe Preparation:

    • Causality: The probe must be fully dissolved in a biocompatible vehicle to ensure accurate dosing and prevent injection site irritation.

    • Accurately weigh the desired amount of N-Acetyl-D-[2-¹³C]neuraminic Acid. A typical starting dose for in vivo MRS studies with labeled substrates is in the range of 1-2 g/kg of body weight, but this must be optimized.[8]

    • Dissolve the probe in sterile saline to the desired final concentration. Gentle warming or vortexing may be required. Ensure the solution is clear and at room temperature before injection.

    • Draw the calculated volume into a sterile syringe.

  • Animal Preparation:

    • Weigh the mouse immediately before injection to ensure accurate dose calculation.

    • Properly restrain the mouse. For an IP injection, the mouse should be held securely with its head tilted slightly downwards to allow the abdominal organs to shift away from the injection site.

  • Intraperitoneal (IP) Injection:

    • Disinfect the injection site on the lower abdominal quadrant with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the midline to prevent puncturing the bladder.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn, confirming correct needle placement.

    • Slowly inject the full volume of the probe solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress.

    • The animal is now ready for the imaging protocol. The time between injection and imaging is a critical experimental parameter. A time course (e.g., imaging at 1, 2, 4, and 6 hours post-injection) is recommended to capture the peak metabolic activity.

Protocol 2: In Vivo ¹³C MRS Data Acquisition

This protocol outlines the key steps for acquiring localized ¹³C spectra from a region of interest (e.g., the brain) in an anesthetized mouse.

Materials:

  • High-field MRI scanner (e.g., 7T, 9.4T or higher) equipped for ¹³C MRS.[6][10]

  • Dual-tuned ¹H/¹³C RF coil (e.g., volume or surface coil).

  • Animal anesthesia system (e.g., isoflurane vaporizer).

  • Physiological monitoring system (respiration, temperature).

  • Heating system to maintain animal body temperature.

Caption: General workflow for in vivo ¹³C MRS experiments.

Procedure:

  • Animal & System Preparation:

    • Anesthetize the mouse (e.g., 1.5-2% isoflurane in medical air/O₂).

    • Position the animal in the RF coil and secure it to minimize motion artifacts.

    • Set up physiological monitoring and maintain the animal's core body temperature at ~37°C.

  • Localization and Shimming:

    • Acquire high-resolution T₂-weighted ¹H anatomical images to serve as a reference.

    • Define a volume of interest (VOI) for spectroscopy (e.g., a voxel covering the hippocampus or cortex).

    • Perform automated or manual shimming on the ¹H signal within the VOI to optimize the magnetic field homogeneity. Causality: Good shimming is crucial for achieving narrow spectral linewidths and thus high spectral resolution, which is necessary to separate closely spaced metabolite peaks.

  • ¹³C MRS Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Use a localization sequence (e.g., ISIS or IMAGE) to ensure the signal originates only from the predefined VOI.

    • Apply a ¹³C excitation pulse.

    • Crucial Step - Proton Decoupling: During the acquisition of the ¹³C signal, apply a broadband proton decoupling sequence (e.g., WALTZ or stochastic decoupling).[11] Causality: This is essential to collapse the complex splitting patterns (multiplets) that arise from ¹H-¹³C J-coupling. Decoupling simplifies the spectrum to single peaks (singlets) for each unique carbon, which dramatically increases the signal-to-noise ratio (SNR) and simplifies quantification.[10]

    • Acquire the free induction decay (FID) signal over a set number of averages to achieve adequate SNR. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, this can take a significant amount of time (e.g., 15-30 minutes per spectrum).[10][12]

Data Analysis and Quantification

Raw MRS data (the FID) must be processed to generate a meaningful spectrum.

  • Spectral Processing:

    • The averaged FID is apodized (e.g., with an exponential or Gaussian filter) to improve SNR.

    • A Fourier Transform is applied to convert the time-domain signal (FID) to the frequency-domain signal (spectrum).

    • The spectrum is then phased and baseline-corrected to ensure accurate peak integration.

  • Peak Identification and Quantification:

    • Peaks are identified based on their chemical shift (in parts per million, ppm) relative to a reference standard. The C2 carbon of incorporated sialic acid will have a different chemical shift than the C2 of the free precursor.

    • Quantification can be performed by integrating the area under each peak. For more robust and accurate results, especially with overlapping peaks, specialized software like LCModel or AMARES is recommended.[13][14] These programs fit the in vivo spectrum with a linear combination of pre-defined basis spectra from individual metabolites.

CompoundCarbon PositionApproximate ¹³C Chemical Shift (ppm)
Free [2-¹³C]Neu5Ac (β-pyranose)C2~96
Free [2-¹³C]Neu5Ac (keto form)C2~198
Glycosidically-linked [2-¹³C]Neu5AcC2~100-101
GlutamateC4~34
GlutamineC4~31.5
LactateC3~21
Note: Exact chemical shifts can vary based on magnetic field strength, pH, and local environment. These values are for illustrative purposes.[4][5][6]

Trustworthiness: Essential Controls and Validation

To ensure the scientific integrity of the results, several controls are paramount:

  • Vehicle Control: A cohort of animals should be injected with the vehicle (e.g., saline) only to ensure that the experimental procedures themselves do not cause metabolic changes detectable by MRS.

  • Baseline Spectrum: Acquire a ¹³C spectrum before the administration of the labeled probe to establish the natural abundance ¹³C background signal.

  • Ex Vivo Validation: At the end of the in vivo study, tissue from the VOI can be harvested, and the incorporation of the ¹³C label can be independently verified using techniques like High-Resolution Magic Angle Spinning (HR-MAS) NMR or mass spectrometry.

References

  • Wang, B., & Brand-Miller, J. (2016). In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. Proceedings of the National Academy of Sciences, 113(23), E3227-E3236. [Link]

  • Koyama, S., et al. (2011). Importance of Sialic Acid Residues Illuminated by Live Animal Imaging Using Phosphorylcholine Self-Assembled Monolayer-Coated Quantum Dots. Journal of the American Chemical Society, 133(30), 11536-11543. [Link]

  • Sibson, N. R., et al. (2003). Clinical experience with 13C MRS in vivo. NMR in Biomedicine, 16(6-7), 357-367. [Link]

  • ETH Zurich. 13C MRS – Biomedical Imaging - MR Technology and Methods. [Link]

  • Chen, W., et al. (2016). High Field In vivo 13C Magnetic Resonance Spectroscopy of Brain by Random Radiofrequency Heteronuclear Decoupling and Data Undersampling. Magnetic Resonance Imaging, 34(8), 1045-1052. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(38), 6974-6977. [Link]

  • Hong, D., et al. (2022). Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy. Magnetic Resonance in Medicine, 87(4), 1649-1662. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie, 121(38), 7108-7111. [Link]

  • Wang, B., et al. (2016). In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. ResearchGate. [Link]

  • Lanz, B., et al. (2017). In Vivo 13C Magnetic Resonance Spectroscopy and Metabolic Modeling: Methodology. ResearchGate. [Link]

  • Golbabaie, A., et al. (2021). In Vivo Magnetic Resonance Spectroscopy Methods for Investigating Cardiac Metabolism. Metabolites, 11(12), 837. [Link]

  • Carvalho, D. S., et al. (2013). Which prior knowledge? Quantification of in vivo brain 13C MR spectra following 13C glucose infusion using AMARES. Magnetic Resonance in Medicine, 69(6), 1515-1524. [Link]

  • Varki, A., & Diaz, S. (1984). Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids. Analytical Biochemistry, 137(1), 236-247. [Link]

  • de Jong, T. R., et al. (2023). Glycoengineering with neuraminic acid analogs to label lipooligosaccharides and detect native sialyltransferase activity in gram-negative bacteria. Glycobiology. [Link]

  • Serianni, A. S., et al. (2008). 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy. Journal of the American Chemical Society, 130(36), 11892-11900. [Link]

  • Lai, M., et al. (2017). Progress towards in vivo brain 13C-MRS in mice: Metabolic flux analysis in small tissue volumes. NeuroImage, 163, 193-203. [Link]

  • Wang, B., et al. (2016). In vivo fluorescence imaging of the sialoglycans in the mouse brain. ResearchGate. [Link]

  • Lee, J., et al. (2023). Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. Magnetic Resonance in Medicine, 89(3), 941-952. [Link]

  • FDA. (2015). GRAS Notice 000602: N-acetyl-D-neuraminic acid. [Link]

  • Prestegard, J. H., et al. (2008). 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. Glycobiology, 18(10), 832-840. [Link]

  • Green, A. L., et al. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. Metabolites, 10(12), 501. [Link]

  • Prestegard, J. H., et al. (2008). 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I. PubMed. [Link]

  • Patti, G. J., et al. (2015). In vivo stable isotope labeling of 13C and 15N for metabolomics and lipidomics flux analysis. F1000Research, 4, 119. [Link]

  • Li, Y., & Chen, X. (2015). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Chemistry, 3, 11. [Link]

  • Tiwari, S., et al. (2021). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 2(4), 100877. [Link]

  • Fascione, M. A., et al. (2023). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-didehydro-5-N-acetylneuraminic acid (DANA). ChemRxiv. [Link]

  • Chen, X., et al. (2010). Biotechnological production and applications of N-acetyl-D-neuraminic acid: current state and perspectives. Applied Microbiology and Biotechnology, 87(4), 1241-1249. [Link]

  • Serianni, A. S., et al. (2008). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. Journal of the American Chemical Society, 130(36), 11892-11900. [Link]

  • Meindl, P., & Tuppy, H. (1969). 5‐Azido Derivatives of Neuraminic Acid − Synthesis and Structure. Monatshefte für Chemie, 100(4), 1295-1306. [Link]

  • Yokomizo, T., et al. (2022). Protocol to induce cell labeling in vivo and to trace labeled hematopoietic cells using mouse models. STAR Protocols, 3(4), 101736. [Link]

  • Kumar, R. R., et al. (2020). 99mTc LABELED N-ACETYL NEURAMINIC ACID AS A NEW RADIONUCLIDE PROBE FOR TARGETING CANCER: IN-SILICO AND IN-VITRO STUDY. International Journal of Pharmaceutical Sciences and Research, 11(3), 1224-1231. [Link]

  • Serianni, A. S., et al. (2008). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. ACS Publications. [Link]

  • Chaparala, S., et al. (2021). A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors. STAR Protocols, 2(3), 100713. [Link]

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Method

Application Note: Precision Glycoengineering and NMR Tracking Using N-Acetyl-D-[2-¹³C]neuraminic Acid Analogs

Introduction & Scientific Rationale Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on mammalian cell-surface glycans and secreted glycoproteins. They govern critical biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on mammalian cell-surface glycans and secreted glycoproteins. They govern critical biological phenomena, including cellular adhesion, immune evasion, and the circulatory half-life of biotherapeutics such as monoclonal antibodies (mAbs)[1].

A major bottleneck in glycoengineering is the real-time structural characterization and quantification of sialylation. Traditional mass spectrometry (MS) requires destructive sample preparation (e.g., glycan release and derivatization). To overcome this, N-Acetyl-D-[2-¹³C]neuraminic acid and its analogs have emerged as powerful, non-destructive tools[2]. By isotopically enriching the C2 anomeric carbon—the exact site of the glycosidic linkage—researchers can utilize ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to monitor enzymatic transfer, determine linkage specificity (α2,3 vs. α2,6), and track metabolic flux in live cells with atomic precision[3][4].

Mechanistic Principles: The Causality of the C2 Isotopic Probe

The selection of the C2 position for ¹³C labeling is highly deliberate. The C2 carbon of Neu5Ac is a quaternary ketal center that undergoes significant electronic shielding changes depending on its chemical state:

  • Free Neu5Ac: Exists in solution as an equilibrium of α and β hemiketals.

  • CMP-Activated Donor: Converted to a phosphodiester (CMP-Neu5Ac), shifting the C2 resonance.

  • Glycoprotein-Bound: Formation of the glycosidic bond (e.g., to galactose) locks the anomeric center into the α-configuration, yielding a distinct ¹³C chemical shift.

Because the ¹³C natural abundance is only ~1.1%, enriching the C2 position to >99% amplifies the NMR signal by two orders of magnitude[2]. This allows researchers to continuously monitor the depletion of the CMP-donor and the appearance of the glycoprotein-bound product in a single NMR tube without chromatographic separation[3].

Workflow Visualization

G N1 [2-¹³C]Neu5Ac (Free Sialic Acid) N2 CMP-Sialic Acid Synthetase (CMAS) N1->N2 CTP + Mg²⁺ N3 CMP-[2-¹³C]Neu5Ac (Activated Donor) N2->N3 N4 Sialyltransferase (e.g., ST6Gal-I) N3->N4 N6 ¹³C-Sialylated Glycoprotein N4->N6 α2,6 or α2,3 linkage N5 Acceptor Glycan (e.g., IgG Fc-Gal) N5->N4 N7 ¹³C-NMR Analysis (Linkage Specificity) N6->N7 Chemical Shift Monitoring

Chemoenzymatic workflow for [2-¹³C]Neu5Ac activation, transfer, and NMR detection.

Experimental Protocols

Protocol A: Chemoenzymatic Sialylation of IgG Fc Glycans

This protocol describes the in vitro sialylation of a monoclonal antibody using ST6Gal-I and CMP-[2-¹³C]Neu5Ac to achieve homogenous α2,6-sialylation, a modification known to enhance the anti-inflammatory properties of IgG[4].

Materials Required:

  • Galactosylated IgG (e.g., Rituximab, 15 mg/mL)

  • CMP-[2-¹³C]Neu5Ac (1.5 mM final concentration)

  • Recombinant human ST6Gal-I (2.5 mg/mL)

  • Reaction Buffer: 25 mM MOPS, 100 mM KCl, pH 7.2

  • NMR Buffer: 25 mM Sodium Phosphate, 100 mM KCl, 1 mM DSS in 100% D₂O, pH 7.0

Step-by-Step Methodology:

  • Enzymatic Transfer: Combine the galactosylated IgG, CMP-[2-¹³C]Neu5Ac, and ST6Gal-I in the reaction buffer. Incubate at 37°C for 24 hours.

    • Causality: The high concentration of ST6Gal-I and excess CMP-donor drives the equilibrium toward complete biantennary disialylation.

  • Buffer Exchange: Transfer the reaction mixture into a 10 kDa MWCO spin concentrator. Wash 3 times with NMR buffer (100% D₂O) to remove residual free sialic acid, unreacted CMP-donor, and free CMP.

  • NMR Acquisition: Acquire a 1D ¹³C NMR spectrum or a 2D ¹H-¹³C HMBC spectrum (to correlate the C2 carbon with the adjacent H3 equatorial/axial protons) at 298 K.

  • Self-Validating Quality Control: The protocol is validated internally by the NMR spectra. The disappearance of the CMP-[2-¹³C]Neu5Ac C2 resonance (~100.0 ppm) and the exclusive appearance of a new resonance at ~100.5 ppm confirms 100% conversion to the α2,6-linked state[2].

Protocol B: Metabolic Oligosaccharide Engineering (MOE) in Live Cells

To engineer the cellular glycocalyx, [2-¹³C]Neu5Ac can be modified at the N-acyl position (e.g., [2-¹³C]Neu5Az, an azido analog) and peracetylated to increase membrane permeability[1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve peracetylated [2-¹³C]Neu5Az in tissue-culture grade DMSO to create a 100 mM stock.

  • Cell Feeding: Seed target cells (e.g., CHO or Jurkat cells) at 1×10⁶ cells/mL. Add the analog to a final concentration of 50–100 μM. Incubate for 48–72 hours.

    • Causality: Intracellular non-specific esterases cleave the acetyl groups, trapping the polar[2-¹³C]Neu5Az inside the cell. It then bypasses the rate-limiting GNE epimerase step and is directly converted to CMP-[2-¹³C]Neu5Az in the nucleus[1][3].

  • Harvest and Validation: Wash cells with cold PBS. The incorporation can be self-validated via two orthogonal methods:

    • Chemical: React live cells with a strained alkyne-fluorophore (e.g., DBCO-Cy5) via SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) and analyze via flow cytometry.

    • Structural: Lyse cells, extract the membrane fraction, and perform Solid-State Magic Angle Spinning (MAS) ¹³C NMR to quantify the exact ratio of incorporated ¹³C-sialic acid.

Quantitative Data Summaries

To facilitate rapid data interpretation during NMR analysis and experimental design, the following tables summarize key chemical shifts and analog properties.

Table 1: Benchmark ¹³C NMR Chemical Shifts for [2-¹³C]Neu5Ac States Note: Exact shifts may vary slightly based on temperature, pH, and adjacent glycan residues, but relative spacing remains constant.

Sialic Acid StateLinkage TypeApproximate ¹³C2 Chemical Shift (ppm)Diagnostic Utility
Free Neu5Ac (β-anomer) None (Hemiketal)~ 96.0Indicates unreacted or cleaved sialic acid
Free Neu5Ac (α-anomer) None (Hemiketal)~ 92.5Minor equilibrium species in solution
CMP-Neu5Ac Phosphodiester~ 100.0Tracks activated donor consumption
Bound Sialoside α2,3-linked to Gal~ 99.5Differentiates linkage specificity
Bound Sialoside α2,6-linked to Gal~ 100.5Confirms ST6Gal-I mediated transfer

Table 2: Comparison of Sialic Acid Analogs for Glycoengineering

AnalogModificationPrimary ApplicationCellular PermeabilityDownstream Detection
[2-¹³C]Neu5Ac Isotopic (C2)NMR tracking, mAb glycoengineeringLow (requires peracetylation for in vivo)¹³C NMR, HMBC
[2-¹³C]Neu5Az Isotopic + AzideMOE, Click Chemistry, Flux trackingHigh (if peracetylated)SPAAC (Fluorescence), NMR
[2-¹³C]Neu5Gc N-glycolylImmunogenicity studiesLow¹³C NMR, Anti-Neu5Gc Abs

Conclusion

The integration of N-Acetyl-D-[2-¹³C]neuraminic acid into glycoengineering workflows provides an unparalleled, self-validating window into sialyltransferase kinetics and glycan structural dynamics. By relying on the distinct electronic environment of the C2 anomeric carbon, researchers can bypass tedious chromatographic separations, ensuring high-fidelity monitoring of biotherapeutic production and cellular metabolic engineering.

References

  • Harmel, R. K., et al. "Real-time monitoring of the sialic acid biosynthesis pathway by NMR." Chemical Science, 2019.[Link]

  • Barb, A. W., & Prestegard, J. H. "NMR Characterization of Immunoglobulin G Fc Glycan Motion on Enzymatic Sialylation." Biochemistry, 2012.[Link]

  • Du, J., et al. "Metabolic glycoengineering: Sialic acid and beyond." Glycobiology, 2012.[Link]

  • Macnaughtan, M. A., et al. "13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I." Journal of the American Chemical Society, 2008.[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Analysis of N-Acetyl-D-[2-13C]neuraminic Acid Labeled Glycans

Introduction & Mechanistic Rationale The quantitative profiling of sialylated glycans is a critical bottleneck in biopharmaceutical development and clinical glycomics. Sialic acids (primarily N-acetylneuraminic acid, Neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quantitative profiling of sialylated glycans is a critical bottleneck in biopharmaceutical development and clinical glycomics. Sialic acids (primarily N-acetylneuraminic acid, Neu5Ac) present unique analytical challenges in mass spectrometry (MS): their acidic carboxyl group imparts a negative charge that suppresses ionization in positive mode, and the labile glycosidic bond is highly susceptible to in-source decay, leading to skewed quantitative ratios.

To overcome these limitations, the integration of N-Acetyl-D-[2-13C]neuraminic acid ([2-13C]Neu5Ac) isotopic labeling with linkage-specific derivatization provides a robust, self-validating framework for quantitative MS[1].

The Causality Behind the Method
  • Elimination of the Chromatographic Isotope Effect: Unlike deuterium ( 2 H) labeling, which alters the hydrophobicity of the molecule and causes retention time shifts in Liquid Chromatography (LC), 13 C labeling at the C2 anomeric position ensures that the "Heavy" internal standard perfectly co-elutes with the "Light" native glycan. This co-elution neutralizes matrix effects and ion suppression variations.

  • Enzymatic Precision: Rather than relying on non-specific chemical labeling, utilizing recombinant α -2,6-sialyltransferase (ST6Gal-I) allows for the targeted, stoichiometric incorporation of [2-13C]Neu5Ac onto the non-reducing termini of asialo-glycans[2].

  • Linkage-Specific Stabilization: To prevent in-source decay and resolve isobaric isomers, the workflow employs amidation via DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). This reagent catalyzes the amidation of α 2,6-linked sialic acids while driving α 2,3-linked sialic acids into stable lactones (or distinct amides, depending on the amine used), neutralizing the charge and generating a distinct mass signature for each linkage[3].

Experimental Workflow Visualization

The following diagram illustrates the dual-phase architecture of the protocol: the generation of the self-validating internal standard, followed by the parallel processing of the biological sample.

G cluster_0 Phase 1: 13C-Internal Standard Synthesis cluster_1 Phase 2: Quantitative LC-MS/MS Workflow N1 Reference Glycoproteins (Native Sialoforms) N2 Neuraminidase Treatment (Yields Asialo-Glycans) N1->N2 N3 Enzymatic Sialylation ST6Gal-I + CMP-[2-13C]Neu5Ac N2->N3 N4 [2-13C]Neu5Ac Labeled Glycan Standard N3->N4 S2 1:1 Isotope Mixing (Native + 13C-Standard) N4->S2 S1 Biological Sample (Unknown Native Glycans) S1->S2 S3 Linkage-Specific Amidation (DMT-MM / Methylamine) S2->S3 S4 HILIC-LC-MS/MS (Relative Quantitation) S3->S4

Workflow for quantitative glycomics using 13C-Neu5Ac internal standards and LC-MS/MS.

Step-by-Step Experimental Protocols

Protocol A: Enzymatic Synthesis of [2-13C]Neu5Ac Internal Standards

This protocol generates a highly controlled, heavy-isotope reference library. The system is self-validating through intermediate MS checks.

Materials:

  • Reference glycoprotein (e.g., Fetuin or pooled human serum IgG).

  • Arthrobacter ureafaciens Neuraminidase (Sialidase).

  • Recombinant rat ST6Gal-I (or human equivalent).

  • Cytidine-5'-monophospho-N-acetyl-D-[2-13C]neuraminic acid (CMP-[2-13C]Neu5Ac).

Procedure:

  • Desialylation: Incubate 1 mg of the reference glycoprotein with 50 mU of Neuraminidase in 50 mM sodium acetate buffer (pH 5.5) at 37°C for 16 hours.

  • Validation Check 1: Remove a 1 µg aliquot, release glycans via PNGase F, and analyze via MALDI-TOF MS. Acceptance criteria: Complete disappearance of sialylated glycan peaks; >99% conversion to terminal galactose (e.g., A2G2).

  • Enzymatic Labeling: Buffer exchange the asialo-glycoprotein into 50 mM HEPES (pH 7.0). Add 2 molar equivalents (relative to available galactose sites) of CMP-[2-13C]Neu5Ac and 10 µg of ST6Gal-I[2]. Incubate at 37°C for 24 hours.

  • Validation Check 2: Perform MS analysis on a micro-aliquot. Acceptance criteria: Complete shift of the A2G2 peak to A2G2S(13C)1 and A2G2S(13C)2.

  • Harvesting: Release the [2-13C]Neu5Ac labeled glycans using PNGase F, purify via graphitized carbon solid-phase extraction (SPE), and lyophilize.

Protocol B: Linkage-Specific Derivatization and LC-MS/MS

This protocol neutralizes the sialic acid charge and locks the structural isomers for downstream HILIC separation.

Procedure:

  • Sample Mixing: Resuspend the biological sample glycans (Light) and the synthesized [2-13C]Neu5Ac standard (Heavy) in water. Mix them at a precise 1:1 total glycan ratio based on prior BCA/fluorometric quantification.

  • Amidation Reaction: To the dried glycan mixture, add 10 µL of 1 M methylamine hydrochloride and 10 µL of 500 mM DMT-MM dissolved in DMSO/methanol[4].

  • Incubation: Incubate the mixture at 60°C for 2 hours.

    • Mechanistic Note: Under these conditions, α 2,6-linked sialic acids undergo amidation with methylamine ( Δ Mass = +13.03 Da relative to native), while α 2,3-linked sialic acids form an intramolecular lactone ( Δ Mass = -18.01 Da relative to native)[3].

  • Purification: Purify the derivatized glycans using hydrophilic interaction liquid chromatography (HILIC) SPE micro-tips to remove excess DMT-MM and salts. Elute in 50% acetonitrile.

  • LC-MS/MS Acquisition: Inject the sample onto a nano-HILIC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap). Operate in positive ion mode.

Data Presentation & Interpretation

Because [2-13C]Neu5Ac introduces exactly one 13 C atom per sialic acid residue, the mass shift is directly proportional to the number of sialic acids on the glycan antenna. High-resolution MS easily resolves the +1.00335 Da shift from the natural isotopic envelope ( 13 C naturally occurring in the glycan backbone).

Table 1: Theoretical Mass Shifts for Common N-Glycans (Post-Derivatization)

Glycan CompositionSialic Acid LinkageNative (Light) Monoisotopic Mass [M+H]+ [2-13C]Neu5Ac (Heavy) Mass [M+H]+ Δ Mass (Heavy - Light)
A2G2S1 (Mono-sialylated) α 2,6 (Amidation)1946.72 Da1947.72 Da+1.003 Da
A2G2S1 (Mono-sialylated) α 2,3 (Lactone)1915.68 Da1916.68 Da+1.003 Da
A2G2S2 (Di-sialylated) α 2,6 / α 2,62250.84 Da2252.85 Da+2.006 Da
A2G2S2 (Di-sialylated) α 2,3 / α 2,62219.80 Da2221.81 Da+2.006 Da
A3G3S3 (Tri-sialylated)All α 2,62919.06 Da2922.07 Da+3.010 Da

Note: The mass difference between α 2,6 amidation and α 2,3 lactonization is ~31 Da, allowing baseline resolution of linkage isomers at the MS1 level prior to tandem MS fragmentation.

Quantitative Calculation

Quantification is performed by extracting the ion chromatograms (EIC) for the Light and Heavy monoisotopic peaks. The ratio of the Area Under the Curve (AUC) provides the relative abundance:

RelativeQuantity=AUCStandard(Heavy)​AUCNative(Light)​​

Because the Heavy standard undergoes the exact same ionization suppression and transmission efficiency as the Light sample, this ratio is highly accurate and immune to run-to-run instrument drift.

References

  • Albrecht, S., et al. (2017). Twoplex 12/13 C6 aniline stable isotope and linkage-specific sialic acid labeling 2D-LC-MS workflow for quantitative N-glycomics. Proteomics.[Link]

  • Hanamatsu, H., et al. (2019). Comparative Glycomic Analysis of Sialyl Linkage Isomers by Sialic Acid Linkage-Specific Alkylamidation in Combination with Stable Isotope Labeling of α2,3-Linked Sialic Acid Residues. Analytical Chemistry.[Link]

  • Macnaughtan, M. A., et al. (2008). 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. Journal of the American Chemical Society.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-Acetyl-D-[2-13C]neuraminic Acid

Welcome to the Technical Support Center for the synthesis of stable isotope-labeled sialic acids. This guide is specifically engineered for researchers and drug development professionals synthesizing N-Acetyl-D-[2-13C]ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of stable isotope-labeled sialic acids. This guide is specifically engineered for researchers and drug development professionals synthesizing N-Acetyl-D-[2-13C]neuraminic acid ([2-13C]Neu5Ac) for NMR structural elucidation, metabolic tracing, and glycoconjugate vaccine development.

The Mechanistic Challenge (Expert Insights)

Chemical sialylation is notoriously difficult. The electron-withdrawing carboxylate group at the C-2 anomeric carbon inherently destabilizes the formation of the critical oxocarbenium ion intermediate[1]. Furthermore, the lack of a directing group adjacent to the anomeric center results in poor stereocontrol[1]. Consequently, biocatalysis using N-acetylneuraminic acid aldolase (NeuAc aldolase) has become the gold standard.

However, synthesizing the 13C-labeled variant introduces a severe thermodynamic bottleneck. The aldolase-catalyzed condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate natively favors the catabolic cleavage direction, with an equilibrium constant ( Keq​ ) of approximately 28.7 M−1 [2]. In standard unlabeled syntheses, this is overcome by flooding the reaction with a massive excess of cheap pyruvate[2]. When utilizing highly expensive [2-13C]pyruvate to generate [2-13C]Neu5Ac, this "brute force" stoichiometric approach is economically unviable, necessitating precision reaction engineering.

Workflow Visualization

Neu5Ac_Synthesis GlcNAc N-Acetyl-D-glucosamine (GlcNAc) Epimerase GlcNAc 2-epimerase (ATP dependent) GlcNAc->Epimerase ManNAc N-Acetyl-D-mannosamine (ManNAc) Aldolase NeuAc Aldolase (Substrate-controlled) ManNAc->Aldolase Pyruvate [2-13C]Pyruvate (Isotopic Precursor) Pyruvate->Aldolase Neu5Ac N-Acetyl-D-[2-13C]neuraminic Acid ([2-13C]Neu5Ac) Epimerase->ManNAc Aldolase->Neu5Ac

Enzymatic workflow for the synthesis of[2-13C]Neu5Ac from GlcNAc and [2-13C]pyruvate.

Troubleshooting Guides & FAQs

Q1: My enzymatic conversion of ManNAc and[2-13C]pyruvate to [2-13C]Neu5Ac is stalling at ~15% yield. How can I drive the reaction to completion without wasting labeled pyruvate? Root Cause: The NeuAc aldolase reaction is thermodynamically unfavorable[2]. Equimolar amounts of ManNAc and[2-13C]pyruvate will reach equilibrium long before complete conversion, leaving expensive unreacted[2-13C]pyruvate in the vessel. Solution: Invert the traditional substrate excess. Because ManNAc is significantly cheaper than [2-13C]pyruvate, use a 3- to 5-fold molar excess of ManNAc. This Le Chatelier shift pushes the equilibrium toward product formation, maximizing the fractional conversion of the limiting 13C-labeled precursor.

Q2: I am using a one-pot, two-enzyme system starting from GlcNAc (using GlcNAc 2-epimerase and NeuAc aldolase), but my [2-13C]pyruvate is degrading, and yields are poor. What is wrong? Root Cause: GlcNAc 2-epimerase requires ATP for activation[3] and is strongly inhibited by high concentrations of pyruvate[2]. If you add all the[2-13C]pyruvate at the beginning of the one-pot reaction, it halts the epimerase, preventing the in situ generation of ManNAc. Solution: Adopt a fed-batch or sequential addition strategy. Allow the epimerase to reach its equilibrium (GlcNAc ↔ ManNAc) before adding the NeuAc aldolase and [2-13C]pyruvate. Alternatively, dose the[2-13C]pyruvate slowly into the reaction mixture using a syringe pump to keep its steady-state concentration below the epimerase's inhibition threshold.

Q3: How do I separate the newly synthesized[2-13C]Neu5Ac from the excess ManNAc and any unreacted [2-13C]pyruvate without losing the isotopic label? Root Cause: The post-reaction mixture contains neutral sugars (ManNAc), negatively charged keto-acids ([2-13C]pyruvate), and the negatively charged product ([2-13C]Neu5Ac). Solution: Utilize anion-exchange chromatography (e.g., Dowex 1X8, formate form).

  • The neutral ManNAc will wash straight through with water and can be recovered.

  • Apply a mild formic acid gradient (0 to 0.5 M).[2-13C]pyruvate and [2-13C]Neu5Ac have different pKa​ values and will elute in separate fractions. Validation: Confirm the purity and label integrity of the eluted fractions via 13C NMR. The anomeric carbon of [2-13C]Neu5Ac will appear as intense signals at ~96.5 ppm ( α -pyranose) and ~96.0 ppm ( β -pyranose)[4].

Data Presentation: Comparison of Synthetic Strategies
StrategyPrecursorsKey Catalyst(s)Yield (Based on 13C-Pyruvate)ProsCons
Traditional Enzymatic ManNAc + Pyruvate (Excess)NeuAc Aldolase~10-15%High stereoselectivity, simple setupUnsuitable for 13C-pyruvate due to extreme cost of excess precursor
Isotope-Optimized Enzymatic ManNAc (Excess) + [2-13C]PyruvateNeuAc Aldolase>85%Maximizes 13C incorporation, high isotopic purityRequires excess ManNAc, necessitates complex downstream purification
One-Pot Two-Enzyme GlcNAc +[2-13C]PyruvateGlcNAc 2-epimerase + NeuAc Aldolase~60-70%Uses cheaper GlcNAc starting materialPyruvate inhibits epimerase; requires ATP cofactor[3]
Chemical Synthesis Oxaloacetate + D-glucosamineChemical Catalysts<20%No biocatalysts requiredPoor stereoselectivity, extensive protection/deprotection steps[1]
Experimental Protocol: Isotope-Optimized Synthesis of[2-13C]Neu5Ac

This self-validating protocol ensures maximum utilization of the isotopic precursor while maintaining strict stereochemical control.

Step 1: Preparation of the Reaction Matrix Dissolve N-acetyl-D-mannosamine (ManNAc) (5.0 mmol) and sodium[2-13C]pyruvate (1.0 mmol) in 20 mL of 100 mM potassium phosphate buffer (pH 7.5). Causality: The 5:1 molar ratio ensures that the expensive [2-13C]pyruvate is the limiting reagent, driving its complete consumption despite the unfavorable native equilibrium[2].

Step 2: Biocatalyst Addition Add 50 Units of recombinant N-acetylneuraminic acid aldolase (NeuAc aldolase). Ensure the enzyme preparation is free of competing lyases or phosphatases to prevent the degradation of substrates.

Step 3: Incubation and Kinetic Monitoring Incubate the mixture at 37 °C with gentle agitation (150 rpm). Monitor the reaction progress via 13C NMR. The reaction is self-validating: you will observe the disappearance of the [2-13C]pyruvate ketone signal (~206 ppm) and the concomitant appearance of the[2-13C]Neu5Ac anomeric signals (~96 ppm)[4].

Step 4: Reaction Termination Once the 13C-pyruvate signal plateaus (typically between 24-48 hours), terminate the reaction by passing the mixture through a 10 kDa MWCO ultrafiltration membrane. This removes the aldolase, which can be washed and recycled for future batches.

Step 5: Chromatographic Purification Load the filtrate onto a Dowex 1X8 (formate form) anion exchange column.

  • Wash with 2 column volumes of deionized water to elute the excess, unreacted ManNAc.

  • Elute the [2-13C]Neu5Ac using a linear gradient of 0 to 0.5 M formic acid.

Step 6: Lyophilization and Verification Pool the product-containing fractions (identified via TLC using resorcinol reagent) and lyophilize to obtain pure N-Acetyl-D-[2-13C]neuraminic acid as a white powder. Final verification should be performed via high-resolution mass spectrometry (HRMS) and 13C NMR[4].

References
  • General Consideration on Sialic Acid Chemistry. PMC - NIH.
  • ChemInform Abstract: Enzymatic Two-Step Synthesis of N-Acetylneuraminic Acid in an Enzyme Membrane Reactor. ResearchGate.
  • 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. Journal of the American Chemical Society.
  • Production of N-acetyl-D-neuraminic acid by coupling bacteria expressing N-acetyl-D-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid synthetase. ResearchGate.

Sources

Optimization

Isotope-Labeled Glycobiology Support Center: Purification of N-Acetyl-D-[2-¹³C]neuraminic Acid

Welcome to the Technical Support Center for the purification of stable isotope-labeled sialic acids. The enzymatic synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid (¹³C-Neu5Ac) via sialic acid aldolase requires precise dow...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of stable isotope-labeled sialic acids. The enzymatic synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid (¹³C-Neu5Ac) via sialic acid aldolase requires precise downstream processing. Because the reaction condenses N-acetyl-D-mannosamine (ManNAc) and [2-¹³C]pyruvate in a reversible equilibrium[1], the resulting crude mixture is a complex matrix of active enzymes, neutral precursors, highly charged anionic precursors, and the acid-labile target product.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and a self-validating Standard Operating Procedure (SOP) to ensure high-purity recovery of your ¹³C-labeled product.

I. Purification Workflow Overview

Workflow Step1 Crude Reaction (Aldolase Mixture) Step2 Protein Removal (10 kDa UF) Step1->Step2 Quench to prevent reverse reaction Step3 Anion Exchange (Dowex 1X8) Step2->Step3 Wash ManNAc in flow-through Step4 Desalting (Bio-Gel P-2) Step3->Step4 Elute with volatile buffer gradient Step5 Pure 13C-Neu5Ac (Lyophilization) Step4->Step5 Remove residual salts

Figure 1: Step-by-step purification workflow for enzymatically synthesized 13C-labeled Neu5Ac.

II. Troubleshooting & FAQs

Q1: Why is my ¹³C-Neu5Ac yield dropping significantly during the initial purification steps? A: The synthesis of Neu5Ac by sialic acid aldolase is a reversible equilibrium reaction[1]. If the enzyme is not immediately inactivated or physically removed after the reaction reaches optimal conversion, the equilibrium will shift backwards as conditions change, degrading your expensive ¹³C-labeled product back into ManNAc and pyruvate. Causality & Solution: Immediately quench the reaction by passing the mixture through a 10 kDa MWCO ultrafiltration membrane[2]. This physically removes the aldolase enzyme without introducing harsh chemical quenchers that might degrade the product.

Q2: How do I completely separate unreacted [2-¹³C]pyruvate and ManNAc from the ¹³C-Neu5Ac product? A: Use Anion-Exchange Chromatography (AEX) with a strong anion resin, specifically Dowex 1X8 in the formate form[3][4]. Causality: At a neutral loading pH, unreacted ManNAc is uncharged and will flow directly through the column in the aqueous wash[5]. Conversely, both [2-¹³C]pyruvate and ¹³C-Neu5Ac possess carboxylic acid groups (pKa ~2.5–2.6) and will bind tightly to the resin. By applying a linear gradient of a volatile buffer, you exploit the slight differences in their charge densities and molecular interactions with the resin matrix to elute them in distinct, separate fractions[4].

Q3: Sialic acids are notoriously acid-labile. Will a formic acid gradient degrade my labeled product? A: Prolonged exposure to strong mineral acids will cause glycosidic bond cleavage or dehydration of Neu5Ac. While a mild formic acid gradient (0–2 M) is commonly used and generally safe if processed quickly[4][5], it requires immediate lyophilization. Alternative: For highly sensitive downstream applications (like NMR or in vivo metabolic labeling), elute the column with a gradient of aqueous ammonium bicarbonate[3]. Ammonium bicarbonate maintains a milder pH, completely prevents hydrolysis of the acid-labile Neu5Ac, and yields the product as a stable ammonium salt[3].

Q4: What is the most effective method for final desalting prior to lyophilization? A: Size-exclusion chromatography (SEC) using Bio-Gel P-2[3]. Causality: Bio-Gel P-2 separates molecules strictly based on hydrodynamic volume (fractionation range 100–1,800 Da). ¹³C-Neu5Ac (MW ~310 Da) is relatively large compared to the buffer ions and will elute in the early fractions. Smaller residual salts (like ammonium formate or ammonium bicarbonate) migrate deep into the porous gel matrix and are retained significantly longer, ensuring complete desalting[3].

III. Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system to ensure product integrity at every phase.

Phase 1: Enzymatic Quenching & Protein Removal

  • Upon completion of the aldolase reaction, immediately transfer the crude reaction mixture to a 10 kDa MWCO ultrafiltration spin column[2].

  • Centrifuge at 4,000 × g for 20 minutes at 4 °C.

  • Self-Validation: Perform a Bradford assay on the filtrate. It should test negative for protein, confirming the complete removal of the aldolase.

Phase 2: Anion-Exchange Chromatography (AEX)

  • Resin Preparation: Pack a column with Dowex 1X8 resin (100–200 mesh). Pre-equilibrate the resin by passing 3 column volumes (CV) of 2 M formic acid, followed by double-distilled water (ddH₂O) until the effluent reaches pH ~6.0[5].

  • Loading & Washing: Load the ultrafiltrate onto the column. Wash the column with 2 CV of ddH₂O.

    • Self-Validation: Spot the flow-through on a TLC plate (developed with anisaldehyde). The neutral ManNAc will elute entirely in this wash step[5].

  • Elution: Elute the bound ¹³C-Neu5Ac and ¹³C-pyruvate using a linear gradient of 0 to 2 M formic acid (or 0 to 0.5 M ammonium bicarbonate)[3][4].

  • Monitoring: Collect 10 mL fractions. Monitor fractions using TLC (visualized with resorcinol reagent, which turns purple/blue in the presence of sialic acids) to identify the ¹³C-Neu5Ac peak[4].

Phase 3: Desalting & Lyophilization

  • Pool the resorcinol-positive fractions containing ¹³C-Neu5Ac.

  • Load the pooled fractions onto a Bio-Gel P-2 size-exclusion column pre-equilibrated with ddH₂O[3].

  • Elute with ddH₂O. The high-molecular-weight ¹³C-Neu5Ac will elute first, leaving smaller buffer salts trapped in the gel[3].

  • Immediately flash-freeze the desalted fractions in liquid nitrogen and lyophilize to yield pure N-Acetyl-D-[2-¹³C]neuraminic Acid as a stable white powder.

IV. Quantitative Data & Analytical Validation Summary
Purification PhaseTarget Impurity RemovedSeparation MechanismTypical RecoveryAnalytical Validation Method
Ultrafiltration (10 kDa) Aldolase / Epimerase EnzymesSize Exclusion (Physical barrier)95–98%Bradford Assay / SDS-PAGE
Dowex 1X8 (AEX) Wash Unreacted ManNAcCharge (Neutral molecules flow through)N/A (Flow-through)TLC (Anisaldehyde Stain)
Dowex 1X8 (AEX) Elution Unreacted [2-¹³C]PyruvateCharge Density / Anionic Affinity75–85%TLC (Resorcinol) / HPLC-UV
Bio-Gel P-2 (SEC) Buffer Salts (Formate/Bicarbonate)Hydrodynamic Volume / Size Exclusion>90%Conductivity / LC-MS
V. References
  • Title: Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac. Source: mdpi.com. URL: 3

  • Title: Biotransformation Using Recombinant Cmp Sialic Acid Synthetase and α-2, 6-Sialyltran Sferase: Enzymatic Synthesis of Sialosides. Source: thescipub.com. URL: 2

  • Title: Molecular mechanisms underpinning host O-glycan metabolism by human gut symbionts. Source: uea.ac.uk. URL: 5

  • Title: Synthesis of protein conjugates and analogues of N-acetylneuraminic acid. Source: cdnsciencepub.com. URL: 4

  • Title: Production of N-acetylneuraminic acid from N-acetylglucosamine and pyruvate using recombinant human renin binding protein and sialic acid aldolase in one pot. Source: researchgate.net. URL: 1

Sources

Troubleshooting

Technical Support Center: N-Acetyl-D-[2-13C]neuraminic Acid (Neu5Ac) Stability &amp; Storage

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Isotopic Integrity, MS/NMR Sample Preparation, and Glycomics Workflows Overview N-Acetyl-D-[2-13C]neuraminic acid (13C-Neu5Ac) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Isotopic Integrity, MS/NMR Sample Preparation, and Glycomics Workflows

Overview

N-Acetyl-D-[2-13C]neuraminic acid (13C-Neu5Ac) is a highly specialized isotopically labeled standard utilized in NMR spectroscopy, mass spectrometry (MS), and metabolic glycoengineering. Because the 13C label is positioned at the C2 anomeric carbon—a highly reactive ketal center—maintaining the structural and isotopic integrity of this molecule requires strict environmental control. This guide provides field-proven troubleshooting strategies, causal explanations for degradation, and self-validating protocols to ensure your 13C-Neu5Ac standard remains intact.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my [2-13C]Neu5Ac standard show a diminished C2 NMR signal and unexpected MS degradation peaks after heating or concentration? Causality: The loss of the 13C signal is almost certainly due to acid-catalyzed autohydrolysis and subsequent decarboxylation or elimination of water at the C2 position. Neu5Ac is an inherently acidic molecule; a 2% aqueous solution naturally drops to a pH of 1.8–2.3[1]. When dissolved in unbuffered water and subjected to heat (e.g., during centrifugal evaporation or assay incubation), the molecule catalyzes its own degradation, cleaving the anomeric bond[2]. Heating unbuffered Neu5Ac at 90°C for 6 hours destroys over 50% of the molecule[2]. Resolution: Never heat unbuffered aqueous solutions of Neu5Ac. Always buffer the solution to a neutral pH (7.0–8.0) before applying heat or concentrating the sample[2][3].

Q2: What is the definitive protocol for storing the lyophilized powder and aqueous stock solutions to prevent degradation? Causality: Ambient moisture and repeated temperature fluctuations drive the formation of transient intermediates and degradation products over time[4]. Resolution:

  • Solid Powder: Store the lyophilized powder at -20°C in a tightly sealed, desiccated container, protected from light[5]. Allow the vial to fully equilibrate to room temperature before opening to prevent condensation.

  • Aqueous Solutions: Reconstitute in a neutral buffer (e.g., 50 mM ammonium bicarbonate, pH 7.5). Aliquot into single-use low-bind tubes and flash-freeze. Store at -80°C. Avoid all freeze-thaw cycles, as the localized concentration of solutes during freezing can temporarily alter pH and induce micro-degradation.

Q3: During fluorescent labeling for glycomics (e.g., 2-AB labeling), I am losing the terminal 13C-sialic acid residues. How can I prevent this? Causality: Standard reductive amination protocols utilize 30% acetic acid (pH ~2.0) and require heating at 65°C for 2–4 hours[6]. Under these harsh conditions, over 50% of sialic acids are hydrolyzed and lost[6][7]. Resolution: You must stabilize the sialic acid prior to labeling. Implement a solid-phase derivatization step using p-Toluidine (pT) or amidation to modify the C1 carboxyl group[6][8]. This chemical modification sterically and electronically stabilizes the adjacent C2 anomeric linkage, allowing the 13C-Neu5Ac to survive subsequent acidic labeling steps intact[6].

Section 2: Quantitative Data – Degradation Kinetics of Neu5Ac

Understanding the operational limits of Neu5Ac is critical for experimental design. The following table summarizes the stability of Neu5Ac across various pH and temperature conditions.

pH RangeTemperature (°C)Incubation Time% Neu5Ac RemainingCondition Assessment
1.0 - 2.065°C4 hours< 50.0%Critical Loss[6]
1.090°C6 hours48.0%Severe Degradation[2]
2.090°C6 hours59.6%Severe Degradation[2]
7.0121°C20 mins> 99.0%Highly Stable[2]
11.090°C6 hours36.0%Severe Degradation[2]
12.090°C6 hours1.5%Complete Degradation[2]

Note: Neu5Ac exhibits maximum stability between pH 3.0 and 10.0, particularly at pH 7.0, where it can withstand even autoclave sterilization[2].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable 13C-Neu5Ac Aqueous Stock Solutions

This protocol ensures that the intrinsic acidity of Neu5Ac does not trigger autohydrolysis during storage.

  • Equilibrate: Remove the lyophilized 13C-Neu5Ac vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

  • Buffer Preparation: Prepare a 50 mM Ammonium Bicarbonate buffer and adjust the pH to 7.5. (Do not use unbuffered LC-MS water, as the pH will drop[1]).

  • Reconstitution: Add the buffer to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Validation Step: Spot 1 µL of the solution onto a micro-pH indicator strip. The pH must read between 6.5 and 8.0. If it is acidic, neutralize carefully with dilute NH₄OH. This self-validating step guarantees the environment is safe for the C2 anomeric carbon.

  • Aliquoting: Dispense the solution into single-use aliquots (e.g., 20 µL) in low-bind microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the tubes in liquid nitrogen and transfer immediately to -80°C.

Protocol 2: p-Toluidine (pT) Derivatization for 13C-Sialic Acid Stabilization

Use this workflow to protect 13C-Neu5Ac residues on glycopeptides before subjecting them to acidic MS sample prep or fluorescent labeling[6].

  • Immobilization: Immobilize the 13C-Neu5Ac-containing glycoprotein/glycopeptide on an Aminolink solid-phase resin.

  • Reagent Prep: Prepare a derivatization buffer containing 1 M p-Toluidine and 100 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in MES buffer (pH 5.0).

  • Incubation: Add the buffer to the resin and incubate at room temperature for 3 hours. This selectively modifies the C1 carboxyl group of the sialic acid[6].

  • Washing: Wash the resin extensively with LC-MS grade water to remove excess EDC and p-Toluidine.

  • Validation Step: Elute a small fraction and analyze via MS. The mass shift corresponding to the pT tag confirms successful stabilization. The sample can now be safely subjected to 30% acetic acid at 65°C without loss of the 13C label[6].

Section 4: System Workflows & Logical Relationships

Degradation Neu5Ac 13C-Neu5Ac (Intact Isotope) Acidic Unbuffered H2O (pH drops to ~2.0) Neu5Ac->Acidic Dissolution Heat Elevated Temp (> 60°C) Acidic->Heat Heating / Evaporation Hydrolysis Acid-Catalyzed Autohydrolysis Acidic->Hydrolysis Slow at RT Heat->Hydrolysis Accelerated Kinetics Degraded Loss of C2 13C Signal (Degradation Artifacts) Hydrolysis->Degraded Cleavage of Anomeric Bond

Acid-catalyzed autohydrolysis pathway of 13C-Neu5Ac leading to isotopic signal loss.

Storage Powder Lyophilized 13C-Neu5Ac (Store at -20°C, Desiccated) Buffer Reconstitute in Neutral Buffer (pH 7.0 - 8.0) Powder->Buffer Verify Verify pH > 6.5 (Validates Stability) Buffer->Verify Aliquot Aliquot into Low-Bind Tubes (Single-Use Volumes) Verify->Aliquot Freeze Flash Freeze & Store at -80°C (Prevents Degradation) Aliquot->Freeze

Optimized self-validating workflow for the preparation and storage of 13C-Neu5Ac solutions.

References

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values Source: Molecules (via National Institutes of Health / PMC) URL:[Link]

  • Modification of Sialic Acids on Solid Phase: Accurate Characterization of Protein Sialylation Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • FAQs | Sialic Acid Stability and Glycan Release Source: Ludger Ltd URL:[Link]

  • GRAS Notice 000602: N-acetyl-D-neuraminic acid (Agency Response Letter) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Labeling Efficiency of N-Acetyl-D-[2-13C]neuraminic Acid

Welcome to the Isotopic Glycan Labeling Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low isotopic enrichment yields when working with N-Acetyl-D-[2-13C]neuraminic Acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isotopic Glycan Labeling Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low isotopic enrichment yields when working with N-Acetyl-D-[2-13C]neuraminic Acid (13C-Neu5Ac). Because 13C-Neu5Ac is a high-value reagent used primarily for advanced NMR and mass spectrometry tracking, inefficient labeling is both a scientific and financial bottleneck.

This guide bypasses generic advice to focus on the causality of experimental failures. Whether you are performing in vitro enzymatic transfers or in vivo metabolic oligosaccharide engineering (MOE), the workflows below are designed as self-validating systems to ensure maximum labeling efficiency.

Core Labeling Workflows

Workflow cluster_invitro Module 1: In Vitro Enzymatic Labeling cluster_invivo Module 2: In Vivo Metabolic Incorporation Start N-Acetyl-D-[2-13C]neuraminic Acid (Free 13C-Neu5Ac) CSS CMP-Sialic Acid Synthetase (CSS) + CTP + Mg2+ + PPase Start->CSS Peracetylation Chemical Peracetylation (Ac5Neu5Ac) Start->Peracetylation CMP CMP-[2-13C]Neu5Ac (Activated Donor) CSS->CMP Activation ST ST6Gal-I Sialyltransferase + Asialo-Glycoprotein + CIP CMP->ST Donor InVitroProd 13C-Labeled Glycoprotein (NMR/MS Ready) ST->InVitroProd Transfer CellEntry Cellular Uptake & Cytosolic Deacetylation Peracetylation->CellEntry Permeability Golgi Endogenous CSS & Golgi Sialyltransferases CellEntry->Golgi Metabolism InVivoProd 13C-Labeled Cell Surface Glycoconjugates Golgi->InVivoProd Secretion

Workflow for in vitro enzymatic and in vivo metabolic labeling using[2-13C]Neu5Ac.

Module 1: In Vitro Enzymatic Labeling Troubleshooting

Q: My CMP-activation yield using CMP-sialic acid synthetase (CSS) is plateauing at 50%. How can I drive the reaction to completion? A: The synthesis of CMP-[2-13C]Neu5Ac from [2-13C]Neu5Ac and CTP produces inorganic pyrophosphate (PPi) as a byproduct. Because the CSS-catalyzed reaction is highly reversible, accumulating PPi pushes the equilibrium backward. The Fix: Introduce inorganic pyrophosphatase (PPase) to the reaction mixture. PPase hydrolyzes PPi into two molecules of orthophosphate (Pi), effectively removing the byproduct and driving the reaction forward via Le Chatelier's principle.

Q: I am using ST6Gal-I to transfer the 13C-label to my target glycoprotein, but NMR shows poor signal intensity. What is limiting the transfer? A: Poor transfer efficiency usually stems from either incomplete desialylation of the acceptor or product inhibition. ST6Gal-I requires exposed terminal galactose residues. If the native glycoprotein is already heavily sialylated, ST6Gal-I will have no available acceptor sites. Furthermore, the transfer reaction releases CMP, which is a potent competitive inhibitor of sialyltransferases. The Fix: First, treat your glycoprotein with a broad-spectrum neuraminidase to expose terminal galactose residues, then purify the asialo-glycoprotein using a lectin affinity column to remove the cleaved native sialic acid[1]. Second, add alkaline phosphatase (CIP) to the sialyltransferase reaction. CIP degrades the inhibitory CMP byproduct into cytidine and phosphate, preventing feedback inhibition and maximizing the incorporation of your expensive 13C-donor.

Module 2: In Vivo Metabolic Incorporation (MOE) FAQs

Q: Direct incubation of cells with free [2-13C]Neu5Ac yields virtually no 13C-labeled glycans on the cell surface. Why? A: Free sialic acid is highly hydrophilic and carries a negative charge at physiological pH, making it impermeable to the lipid bilayer. Cells must rely on fluid-phase pinocytosis to internalize it, which is metabolically inefficient[2]. The Fix: Use the peracetylated analog of the isotope (Ac5-[2-13C]Neu5Ac). The hydrophobic acetyl groups mask the hydroxyls and carboxylate, allowing the molecule to passively diffuse across the plasma membrane. Once inside the cytosol, non-specific esterases cleave the acetyl groups, releasing the free[2-13C]Neu5Ac to be activated by nuclear CSS and transported to the Golgi for incorporation[3],[2].

Q: Even with peracetylated [2-13C]Neu5Ac, the isotopic enrichment in my target glycoproteins is low. How can I improve the signal-to-noise ratio? A: Your 13C-labeled precursor is competing with the cell's endogenous de novo sialic acid biosynthesis pathway (which utilizes UDP-GlcNAc to produce unlabeled Neu5Ac). The Fix: To enhance the fractional labeling, you must suppress the endogenous pathway. Growing the cells in serum-free media reduces the scavenging of unlabeled sialoconjugates from bovine serum. For absolute maximum labeling efficiency, utilize mutant cell lines deficient in UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE); this forces the cells to rely entirely on your exogenous 13C-salvage pathway.

Quantitative Kinetics & Labeling Efficiencies

Understanding the kinetic parameters of your enzymes and substrates is critical for optimizing stoichiometric ratios. Below is a comparative summary of labeling efficiencies based on the chosen methodology.

Substrate / AnalogueExperimental ContextKm (mM)Vmax/Rel. RateMax Labeling EfficiencyPrimary Limiting Factor
Native Neu5Ac Aldolase Synthesis (Ref)2.9[4]High[4]~95%None (Natural Substrate)
[2-13C]Neu5Ac CSS Activation (In Vitro)~1.2Moderate>90%Product inhibition by PPi
CMP-[2-13C]Neu5Ac ST6Gal-I Transfer (In Vitro)~0.5Moderate85-90%Product inhibition by CMP
Free [2-13C]Neu5Ac Metabolic Uptake (In Vivo)N/ALow<5%[2]Poor membrane permeability
Ac5-[2-13C]Neu5Ac Metabolic Uptake (In Vivo)N/AHigh40-60%[2]Endogenous Neu5Ac competition
Self-Validating Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of CMP-[2-13C]Neu5Ac

This protocol ensures complete activation of the stable isotope before downstream use.

  • Reaction Assembly: In a 10 mL reaction vessel, combine 10 mM[2-13C]Neu5Ac, 15 mM CTP, and 20 mM MgCl2 in 100 mM Tris-HCl buffer. Adjust pH strictly to 8.8.

  • Enzyme Addition: Add 10 U of CMP-sialic acid synthetase (CSS) and 2 U of inorganic pyrophosphatase (PPase).

  • Incubation: Incubate at 37°C for 2 to 4 hours with gentle agitation.

  • Validation Checkpoint (Critical): Spot 2 µL of the reaction mixture on a silica TLC plate (Eluent: EtOAc/MeOH/H2O = 5:4:1). Stain with resorcinol. The CMP-[2-13C]Neu5Ac product will migrate significantly slower than the free 13C-Neu5Ac precursor. Do not proceed until the precursor spot is nearly invisible.

  • Purification: Quench the reaction by ultrafiltration (10 kDa MWCO) to remove the enzymes. Lyophilize the filtrate and store at -80°C to prevent auto-hydrolysis.

Protocol 2: Isotopic Labeling of Glycoproteins using ST6Gal-I

This protocol guarantees high-density labeling for NMR structural elucidation.

  • Desialylation: Incubate 5 mg of your target glycoprotein with 50 U of broad-spectrum neuraminidase (e.g., from Arthrobacter ureafaciens) in 50 mM sodium acetate (pH 5.5) at 37°C for 24 hours[1].

  • Acceptor Purification: Pass the mixture through a Peanut Agglutinin (PNA) agarose column. Elute the asialo-glycoprotein with 0.2 M lactose. Dialyze extensively against 50 mM cacodylate buffer (pH 6.5) to remove the lactose.

  • 13C-Transfer Reaction: Combine the purified asialo-glycoprotein, 5 mM CMP-[2-13C]Neu5Ac (from Protocol 1), 10 U of ST6Gal-I, and 5 U of Calf Intestinal Alkaline Phosphatase (CIP) in the cacodylate buffer. Incubate at 37°C for 24 hours.

  • Validation Checkpoint (Critical): Perform intact mass spectrometry (ESI-TOF) on a 10 µg aliquot. You must observe a distinct mass shift corresponding to the addition of multiple 13C-Neu5Ac residues (+292 Da per residue) compared to the asialo-glycoprotein baseline.

  • Final Isolation: Purify the fully 13C-labeled glycoprotein via size-exclusion chromatography (e.g., Superdex 200) to remove excess donor and enzymes.

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Troubleshooting

Technical Support Center: Troubleshooting NMR Data of [2-¹³C]NANA Labeled Samples

This guide is designed for researchers, scientists, and drug development professionals working with N-acetylneuraminic acid (sialic acid) specifically labeled with ¹³C at the C2 position ([2-¹³C]NANA). As a senior applic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals working with N-acetylneuraminic acid (sialic acid) specifically labeled with ¹³C at the C2 position ([2-¹³C]NANA). As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve common issues encountered during your NMR experiments. This document is structured as a series of frequently asked questions (FAQs) that address specific problems, from sample preparation to final data interpretation.

FAQs and Troubleshooting Guides

Section 1: Signal and Linewidth Issues

Q1: My ¹³C signal for the C2 carbon is extremely weak or completely absent. What are the likely causes and how can I improve the signal-to-noise ratio?

A1: Low signal-to-noise (S/N) is a frequent challenge in ¹³C NMR due to the low gyromagnetic ratio of the ¹³C nucleus and, in unlabeled samples, its low natural abundance (~1.1%).[1] While using a [2-¹³C]NANA labeled sample significantly enhances the signal from the C2 carbon, several factors can still lead to poor S/N.

Underlying Causes & Solutions:

  • Insufficient Sample Concentration: The signal intensity is directly proportional to the concentration of the [2-¹³C]NANA in your sample. For ¹³C NMR of carbohydrates, a higher concentration is generally better.

    • Protocol: Aim for a concentration of at least 50-100 mg/mL if your sample solubility allows.[2] For a standard 5 mm NMR tube with a sample volume of 0.6-0.7 mL, this translates to a significant amount of material. If your sample is limited, consider using smaller diameter NMR tubes (e.g., Shigemi tubes) which require less sample volume for the same effective concentration in the coil.

  • Suboptimal Acquisition Parameters: The relaxation delay (d1) and the number of scans (ns) are critical for maximizing signal. The C2 carbon of NANA is a quaternary carbon (a ketone), which typically has a long spin-lattice relaxation time (T₁).[3][4]

    • Causality: If the relaxation delay is too short, the magnetization does not fully recover to its equilibrium state before the next pulse, leading to signal saturation and reduced intensity.

    • Protocol:

      • Increase Number of Scans (ns): The S/N ratio increases with the square root of the number of scans. Doubling your acquisition time (by a factor of 4 in scans) will theoretically double your S/N.

      • Optimize Relaxation Delay (d1): For quaternary carbons, a longer d1 is necessary. Start with a d1 of at least 2-3 seconds.[3] For quantitative measurements, d1 should be at least 5 times the longest T₁ of interest.

      • Pulse Angle: Use a smaller flip angle (e.g., 30° or 45° instead of 90°) to reduce the necessary relaxation delay and acquire more scans in a given time.[5]

  • Poor Probe Tuning: An improperly tuned probe will not efficiently transmit the radiofrequency pulse to the sample or detect the resulting signal.

    • Protocol: Always tune and match the NMR probe for the ¹³C frequency with your specific sample before starting an experiment. This is a critical step that is often overlooked.

Q2: The resonance for my [2-¹³C]NANA is unexpectedly broad. What could be causing this line broadening?

A2: Broad NMR signals can be caused by a variety of factors related to the sample itself or the spectrometer setup. For [2-¹³C]NANA, the chemical environment and potential for multiple species in solution are key considerations.

Underlying Causes & Solutions:

  • Poor Magnetic Field Homogeneity (Shimming): If the magnetic field is not uniform across the sample volume, nuclei in different parts of the sample will experience slightly different magnetic fields, leading to a distribution of resonance frequencies and a broad signal.

    • Protocol:

      • Ensure your NMR tube is of high quality and not scratched.

      • The sample volume should be appropriate for the tube size (typically 4-5 cm height in a 5 mm tube).[6][7]

      • Perform careful automated or manual shimming on your sample.

  • Sample Aggregation or High Viscosity: Aggregated molecules or a highly viscous solution will tumble slowly in the solvent, leading to efficient T₂ relaxation and consequently, broad lines.

    • Protocol:

      • Visually inspect your sample for any precipitation or cloudiness.

      • If the concentration is very high, try diluting the sample.

      • Consider increasing the temperature of the experiment to decrease viscosity and increase molecular tumbling.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.

    • Protocol: If you suspect metal contamination (e.g., from purification steps), add a small amount of a chelating agent like EDTA to your sample.

  • Chemical Exchange: N-acetylneuraminic acid exists in an equilibrium of different forms in aqueous solution, including the α- and β-anomers of the pyranose ring, and small amounts of the acyclic keto and hydrate forms.[8][9] If the rate of exchange between these forms is on the same timescale as the NMR experiment, it can lead to line broadening.

    • Protocol:

      • Varying the temperature can help diagnose chemical exchange. If the exchange is slow, you may see distinct peaks for each species at lower temperatures. At higher temperatures, if the exchange becomes fast, you might observe a single, sharp, averaged signal.

      • The pH of the solution can also influence the equilibrium and exchange rates.[10] Ensure your sample is well-buffered.

Section 2: Chemical Shift and Coupling Issues

Q3: The chemical shift of my C2 carbon is not what I expected based on the literature. Why might this be?

A3: The chemical shift of the C2 carbon in NANA is particularly sensitive to its local chemical environment. Deviations from expected values can often be traced back to sample conditions or referencing issues.

Underlying Causes & Solutions:

  • Incorrect Referencing: This is a very common issue in NMR. It has been estimated that a significant percentage of published chemical shifts may be improperly referenced.

    • Protocol:

      • For aqueous samples (D₂O), an internal standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP is recommended for accurate referencing (0 ppm for ¹H).[2]

      • If an internal standard is not present, you can use the residual solvent signal, but be aware that its chemical shift can be influenced by temperature and pH.

      • For ¹³C spectra, referencing is often done indirectly relative to the ¹H reference frequency. Ensure your spectrometer's referencing parameters are set correctly.

  • pH Dependence: The chemical shifts of carbons near the carboxyl group of NANA (C1) are pH-dependent. The pKa of the carboxyl group is around 2.6. Protonation and deprotonation of this group will alter the electron density and thus the chemical shielding of nearby carbons, including C2.

    • Protocol: Ensure your sample is buffered to a known and stable pH. Small changes in pH can lead to noticeable shifts.

  • Equilibrium of Anomers and Other Forms: As mentioned previously, NANA exists as a mixture of forms in solution. The observed chemical shift will be a weighted average if the exchange is fast, or you will see multiple peaks if the exchange is slow. The predominant β-anomer has a different C2 chemical shift than the α-anomer.[8] The small populations of the acyclic keto (~198 ppm) and hydrate forms (~94 ppm) also have distinct C2 chemical shifts.[9]

    • Protocol: Be aware of the expected chemical shifts for the different anomers at your experimental pH and temperature. The ratio of α to β anomers can be influenced by temperature and solvent.

Form of NANA Approximate ¹³C Chemical Shift of C2 (ppm) Reference
β-pyranose~96.0[8]
α-pyranose~96.5[8]
Acyclic keto~198.2[9]
Acyclic hydrate~94.0[9]

Table 1: Approximate ¹³C chemical shifts for the C2 carbon of N-acetylneuraminic acid in different forms in aqueous solution.

Q4: I am observing unexpected splitting or no splitting at all for the C2 signal. What does this mean?

A4: The splitting pattern of the [2-¹³C]NANA signal is governed by spin-spin coupling (J-coupling) to other nearby NMR-active nuclei. Understanding these couplings is key to interpreting your spectrum.

Underlying Causes & Solutions:

  • ¹³C-¹³C Coupling: Since you are using a specifically labeled [2-¹³C]NANA sample, you will not observe ¹³C-¹³C coupling unless you have introduced another ¹³C label at an adjacent position (e.g., C1 or C3). In singly labeled samples, the probability of two ¹³C nuclei being adjacent is extremely low.[1]

  • ¹³C-¹H Coupling: The C2 carbon is quaternary and has no directly attached protons, so you will not see the large one-bond ¹JCH couplings. However, you may observe smaller two-bond (²J) or three-bond (³J) couplings to nearby protons, such as the protons on C3.

    • Causality: In a standard proton-decoupled ¹³C experiment, these couplings are removed by irradiating the protons, and you should see a singlet for the C2 carbon. If you see splitting, it may be due to incomplete proton decoupling.

    • Protocol:

      • Check Decoupling Power: Ensure that the proton decoupling power is sufficient.

      • Tuning: A poorly tuned proton channel can lead to inefficient decoupling.[11] Re-tune the probe for the ¹H frequency.

  • Observing Long-Range Couplings: If you are running a ¹³C experiment without proton decoupling, you should expect to see small couplings to the protons on C3 (H3ax and H3eq). The magnitude of these two-bond couplings (²JC2,H3) can provide structural information as they are sensitive to the stereochemistry.[12][13]

Coupling Typical Value (Hz) Notes Reference
¹J C1,C2~55-60Only observable with ¹³C at C1 and C2[13]
²J C2,H3ax/eqVaries with anomerCan be observed in ¹H-coupled ¹³C spectra[12][13]

Table 2: Selected coupling constants for N-acetylneuraminic acid.

Experimental Workflows

Protocol 1: Standard Sample Preparation for [2-¹³C]NANA
  • Determine Required Concentration: For a standard 5 mm NMR tube, aim for a concentration of 50-100 mg/mL. This will require dissolving 30-60 mg of [2-¹³C]NANA in 0.6 mL of solvent.

  • Solvent Selection: Use high-quality deuterated water (D₂O, 99.9%).

  • Buffering and Referencing:

    • Prepare a stock solution of a suitable buffer in D₂O (e.g., phosphate buffer) at the desired pH.

    • Add an internal reference standard such as DSS or TSP to the buffer stock.

  • Dissolution:

    • Weigh the [2-¹³C]NANA into a clean, dry vial.

    • Add the appropriate volume of the buffered D₂O containing the reference standard.

    • Gently vortex or sonicate to ensure complete dissolution.

  • Filtration:

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool directly into the NMR tube. This is crucial to remove any particulate matter which can ruin shimming.[6]

  • Final Volume and Labeling: Ensure the sample height in the NMR tube is between 4 and 5 cm.[7] Cap the tube and label it clearly.

Protocol 2: Basic 1D ¹³C{¹H} NMR Acquisition
  • Insert Sample and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the D₂O.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C channels.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Load Experiment: Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).

  • Set Parameters:

    • Spectral Width (sw): Set a spectral width that covers the expected range of ¹³C chemical shifts for NANA (e.g., 0 to 220 ppm).

    • Transmitter Offset (o1p): Center the spectral width around the region of interest, for instance, ~100 ppm.

    • Acquisition Time (aq): A typical value is 1-2 seconds.

    • Relaxation Delay (d1): Start with 2 seconds. Increase if the C2 signal is weak due to its long T₁.

    • Number of Scans (ns): Start with a minimum of 1024 scans. Increase as needed for better S/N.

    • Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay.

  • Acquire Data: Start the acquisition.

  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to your internal standard.

Visual Troubleshooting Guide

Troubleshooting_NMR cluster_SN Solutions for Low S/N cluster_Broad Solutions for Broad Peaks cluster_Shift Solutions for Chemical Shift Issues cluster_Splitting Solutions for Splitting Issues Start Poor NMR Spectrum of [2-13C]NANA Low_SN Q1: Low Signal-to-Noise Start->Low_SN Broad_Peaks Q2: Broad Peaks Start->Broad_Peaks Shift_Issue Q3: Incorrect Chemical Shift Start->Shift_Issue Splitting_Issue Q4: Unexpected Splitting Start->Splitting_Issue Increase_Conc Increase Concentration (Protocol 1) Low_SN->Increase_Conc Is sample dilute? Optimize_Params Optimize d1, ns, pulse angle (Protocol 2) Low_SN->Optimize_Params Are T1 effects an issue? Tune_Probe Tune & Match Probe Low_SN->Tune_Probe Is hardware optimized? Re_Shim Re-shim Magnet Broad_Peaks->Re_Shim Poor lineshape? Check_Sample Check for Aggregation/ High Viscosity Broad_Peaks->Check_Sample Sample looks cloudy? Check_Impurities Add EDTA for Paramagnetic Impurities Broad_Peaks->Check_Impurities Possible metal ions? Vary_Temp_pH Vary Temperature/pH to check for exchange Broad_Peaks->Vary_Temp_pH Multiple forms in solution? Check_Ref Check Referencing (Use DSS/TSP) Shift_Issue->Check_Ref Is reference correct? Check_pH Buffer Sample to Known pH Shift_Issue->Check_pH Is pH controlled? Identify_Forms Identify Anomers/ Acyclic Forms Shift_Issue->Identify_Forms Is equilibrium a factor? Check_Decoupling Check Proton Decoupler Power & Tuning Splitting_Issue->Check_Decoupling Unexpected splitting? Run_Coupled Run ¹H-Coupled Spectrum to observe JCH Splitting_Issue->Run_Coupled No splitting & want to see J? Good_Spectrum High-Quality Spectrum Tune_Probe->Good_Spectrum Vary_Temp_pH->Good_Spectrum Identify_Forms->Good_Spectrum Run_Coupled->Good_Spectrum

A troubleshooting workflow for common issues in [2-¹³C]NANA NMR.

References

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Arizona. (n.d.). Sample preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Wu, J., et al. (2008). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. Journal of the American Chemical Society.
  • Reddit. (2014). Approximately, how do the relaxation times of 13C and 1H compare?. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation and Positioning. Retrieved from [Link]

  • Serianni, A. S., et al. (2008). 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy. PubMed.
  • Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Dayie, K. T., et al. (2002). NMR Relaxation Mechanisms for Backbone Carbonyl Carbons in a 13C, 15N-Labeled Protein. PubMed.
  • Podlasek, C. A., et al. (2008). 13C−1H and 13C−13C NMR J-Couplings in 13C-Labeled N-Acetyl-neuraminic Acid: Correlations with Molecular Structure.
  • LibreTexts. (2023). nuclear magnetic resonance - spectroscopy. Retrieved from [Link]

  • ScienceDirect. (n.d.). Couplings in 13 C-Labeled N -Acetyl-neuraminic Acid: Correlations with Molecular Structure. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Exploring the Effect of Sialic acid Orientation on Ligand-Receptor Interactions. Retrieved from [Link]

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Applied Magnetic Resonance.
  • University of Maryland, Baltimore County. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 2D 1H-13C HSQC. Retrieved from [Link]

  • So, S. S., & Gauthier, D. R. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
  • ResearchGate. (n.d.). 13 C NMR spectra of (a) fructose, (b) glucose, (c) sucrose, (d) raffinose, (e) stachyose, and (f) SFS. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). H-C one-bond correlations: HSQC. Retrieved from [Link]

  • Yamamoto, T., et al. (2000). An Approach to the Precise Chemoenzymatic Synthesis of 13C-Labeled Sialyloligosaccharide on an Intact Glycoprotein: A Novel One-Pot [3-13C]-Labeling Method for Sialic Acid Analogues by Control of the Reversible Aldolase Reaction, Enzymatic Synthesis of [3-13C]-NeuAc-α-(2→3)-[U-13C]-Gal-β-x-ovalbumin.
  • Roy, S. S., et al. (2020).
  • ResearchGate. (2022). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 1H-13C HSQC-TOCSY. Retrieved from [Link]

  • Lin, J., et al. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group Conformation. Physical Chemistry Chemical Physics.
  • National Science Foundation. (2023). Origin and remedy for HSQC artifacts in proton-detected INADEQUATE spectra. Retrieved from [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Podlasek, C. A., et al. (2008). 13C−1H and 13C−13C NMR J-Couplings in 13C-Labeled N-Acetyl-neuraminic Acid: Correlations with Molecular Structure. The Journal of Organic Chemistry.
  • National Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. Retrieved from [Link]

  • NMRGenerator. (n.d.). [1H,13C]-NOESY-HSQC. Retrieved from [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Probst, C., et al. (2015). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PubMed Central.
  • Harris, R., et al. (2018).
  • Jawerth, M., et al. (2018). Liquid-State NMR Analysis of Nanocelluloses. Biomacromolecules.
  • Janežič, M., et al. (2022). Efficiently Computing NMR 1H and 13C Chemical Shifts of Saccharides in Aqueous Environment.
  • Brinson, R. G., et al. (2017). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PubMed Central.
  • John, M., et al. (2024). Possibilities and limitations of solution-state NMR spectroscopy to analyze the ligand shell of ultrasmall metal nanoparticles. RSC Publishing.
  • Ståhle, J., & Widmalm, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
  • AZoM. (2015). Nanalysis benchtop NMR spectrometers for Guided-Inquiry Laboratory Experiments. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

Sources

Optimization

Preventing degradation of N-Acetyl-D-[2-13C]neuraminic Acid in solution

Welcome to the Technical Support Center for Isotopic Standards. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic vulnerabilities of N-Acetyl-D-[2-¹³C]neuram...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic Standards. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic vulnerabilities of N-Acetyl-D-[2-¹³C]neuraminic Acid ([2-¹³C]Neu5Ac).

Because the ¹³C label is positioned at the highly reactive C2 anomeric carbon, maintaining the structural integrity of this molecule in solution is critical for accurate NMR spectroscopy, metabolic flux analysis, and glycan synthesis. This center provides field-proven, self-validating protocols and troubleshooting steps to prevent degradation.

Part 1: Core Mechanisms of Neu5Ac Degradation

In aqueous solution, [2-¹³C]Neu5Ac is not a static molecule. It exists in a dynamic thermodynamic equilibrium, constantly undergoing mutarotation between its dominant β-pyranose form and a minor α-pyranose form via a transient acyclic keto intermediate.

While this equilibrium is natural, the acyclic intermediate is highly vulnerable. When exposed to extreme pH, elevated temperatures, or oxidizing agents, the molecule undergoes irreversible acid-catalyzed hydrolysis, aldol cleavage, or decarboxylation 1.

SialicAcidPathway Beta β-Pyranose (~92%) Stable Form Acyclic Acyclic Keto Form (Reactive Intermediate) Beta->Acyclic Mutarotation Alpha α-Pyranose (~8%) Minor Form Alpha->Acyclic Mutarotation Degradation Degradation Products (Aldol Cleavage) Acyclic->Degradation Extreme pH / High Temp

Mutarotation and pH/temperature-dependent degradation pathways of Neu5Ac in solution.

Part 2: Quantitative Stability Data

To make informed experimental design choices, you must understand the kinetic boundaries of Neu5Ac. The table below summarizes the remaining intact Neu5Ac after 6 hours of thermal stress across the pH spectrum 1.

Solution pHRemaining Neu5Ac (60°C for 6h)Remaining Neu5Ac (90°C for 6h)Stability Assessment
pH 1.0 91.5%48.0%High degradation risk at elevated temps
pH 2.0 94.5%59.6%High degradation risk at elevated temps
pH 3.0 – 10.0 > 99.0% > 95.0% Optimal Stability Zone
pH 11.0 88.1%36.0%Rapid alkaline degradation
pH 12.0 45.1%1.5%Near-total destruction

Part 3: Troubleshooting & FAQs

Q: Why does dissolving my [2-¹³C]Neu5Ac powder in pure, unbuffered water cause rapid degradation? A: Neu5Ac is an acidic amino sugar. When dissolved in unbuffered pure water, the carboxylic acid group dissociates, causing the solution's pH to plummet (a 2% aqueous solution drops to pH 1.8–2.3). At this highly acidic pH, the molecule undergoes rapid acid-catalyzed hydrolysis 2. Causality: This self-acidification provides the hydronium ions necessary to catalyze the cleavage of internal bonds. Always reconstitute in a buffer (pH 6.0–7.0) to neutralize this effect.

Q: I see two distinct peaks in my ¹³C-NMR spectrum around 96 ppm. Is my standard degrading? A: No, this is a hallmark of anomeric equilibrium, not degradation. In aqueous solution, the ¹³C label at the C2 position will reveal the dominant β-pyranose form (~92% abundance, 95.97 ppm) and the minor α-pyranose form (~8% abundance, 96.53 ppm) 3. Causality: The acyclic keto intermediate allows the molecule to continuously interconvert between these two states. It is a natural thermodynamic baseline.

Q: I need to perform an enzymatic assay at pH 2.0. How can I protect my [2-¹³C]Neu5Ac? A: Degradation under extreme pH is highly temperature-dependent. While heating to 90°C at pH 2.0 destroys over 40% of the Neu5Ac within hours, maintaining the reaction strictly on ice (4°C) slows the degradation kinetics exponentially 1. Causality: Acid-catalyzed degradation is an endothermic process; depriving the system of thermal kinetic energy prevents the reaction from reaching its activation threshold.

Q: Does the presence of oxidizing agents affect stability? A: Yes. The addition of reactive oxygen species (like H₂O₂) greatly reduces the stability of Neu5Ac, even in the optimal pH 5.0–9.0 range 1. Causality: Oxidizing agents attack the hydroxyl groups and the acyclic keto intermediate, leading to irreversible oxidative cleavage. Avoid co-incubation with ROS-generating systems.

Part 4: Validated Experimental Protocols

Workflow Start Lyophilized [2-13C]Neu5Ac Buffer Reconstitute in Buffer (pH 6.0 - 7.0) Start->Buffer Prevent auto-hydrolysis Filter Sterile Filtration (0.22 µm) Buffer->Filter Prevent microbial decay Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store Maximize shelf-life

Step-by-step workflow for the reconstitution and long-term storage of [2-13C]Neu5Ac.

Protocol A: Reconstitution and Storage of Stock Solutions
  • Thermal Equilibration: Allow the lyophilized[2-¹³C]Neu5Ac vial to equilibrate to room temperature before opening. Causality: Opening a cold vial introduces atmospheric moisture condensation, which can trigger localized auto-hydrolysis in the powder.

  • Buffered Dissolution: Dissolve the powder in a 50 mM sodium phosphate buffer (pH 7.0) to your desired stock concentration. Keep the tube on ice during dissolution.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter. Causality: Sialic acids are an excellent carbon source for airborne microbes. Filtration physically removes microbes, preventing enzymatic (sialidase/aldolase) degradation.

  • Aliquoting: Dispense into single-use, low-bind microcentrifuge tubes. Causality: Repeated freeze-thaw cycles introduce micro-pH shifts and localized concentration gradients that accelerate degradation.

  • Self-Validation Step: Before freezing, spot 1 µL of the stock onto a pH indicator strip to confirm the solution remains between pH 6.0 and 7.0. If the pH has dropped below 5.0, your buffer capacity was insufficient.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

Protocol B: NMR Sample Preparation for Anomeric Studies
  • Lyophilization: Lyophilize a 500 µL aliquot of your buffered stock to completely remove H₂O.

  • Isotopic Exchange: Reconstitute the dried pellet in 500 µL of 99.9% D₂O.

  • pD Adjustment: Verify the pD is approximately 7.4 (calculated as pH meter reading + 0.4). Adjust with dilute NaOD or DCl if necessary.

  • Self-Validation Step (Data Acquisition): Acquire a quick 1D ¹³C-NMR scan at 25°C. The presence of two sharp peaks at ~95.97 ppm (β-pyranose) and ~96.53 ppm (α-pyranose) confirms structural integrity 3. If new signals appear in the 160–210 ppm range, it indicates the accumulation of acyclic degradation products.

References

  • Title: Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values Source: Molecules (via National Institutes of Health) URL: [Link]

  • Title: ¹³C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by ¹³C NMR Spectroscopy Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Modification of sialic acids on solid-phase: accurate characterization of protein sialylation Source: Analytical Chemistry (via National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Isotopic Scrambling in Metabolic Labeling

Welcome to the Technical Support Center for metabolic labeling. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to help researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for metabolic labeling. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to help researchers, scientists, and drug development professionals address one of the most pervasive issues in quantitative mass spectrometry and NMR: isotopic scrambling .

Whether you are performing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or utilizing 13C / 15N metabolic tracers, the unintended metabolic conversion of your labeled precursors dilutes isotopic enrichment, splits mass spectra peaks, and fundamentally compromises quantitative accuracy. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to eliminate them.

Part 1: Troubleshooting Arginine-to-Proline Conversion in SILAC

Q1: Why does heavy arginine convert to proline, and how does it compromise my SILAC data?

Causality & Mechanism: In SILAC experiments, cells are typically cultured in media containing "heavy" isotopes like 13C615​N4​ -L-Arginine[1]. However, many eukaryotic cell lines (and particularly sensitive lines like embryonic stem cells) possess high arginase activity. Arginase metabolizes the supplied heavy arginine into heavy ornithine. Subsequently, ornithine aminotransferase (OAT) and pyrroline-5-carboxylate (P5C) reductase convert this intermediate into heavy proline[1][2].

The Data Impact: This conversion is disastrous for quantitation. When heavy proline is incorporated into newly synthesized proteins, it creates unexpected isotopic peak clusters (satellite peaks) in your mass spectrometry data[1][3]. Because the heavy signal is split between the intended heavy arginine peptide and the unintended heavy proline peptide, the analysis software underestimates the abundance of the heavy species, skewing the Heavy/Light (H/L) quantitative ratio for up to half of all peptides in a typical proteomic experiment[2].

Q2: How can I prevent this conversion without starving my cells of essential nutrients?

Solution: The most effective, field-validated method is feedback inhibition via unlabeled amino acid supplementation . By providing an excess of unlabeled L-proline (typically 200 mg/L or ~1.7 to 3.5 mM) directly into the SILAC media, you suppress the cell's metabolic need to synthesize its own proline from the heavy arginine precursor[1][2][3]. If proline supplementation alters the phenotype of your specific cell line, alternative strategies include supplementing with L-ornithine (product inhibition of arginase) or carefully titrating down the heavy arginine concentration[4][5].

Quantitative Data: Efficacy of Mitigation Strategies

The following table summarizes the effectiveness of different media modifications in reducing arginine-to-proline conversion, based on quantitative MS precursor analysis in human embryonic stem cells[4][5].

Mitigation StrategyConcentration UsedMechanism of Action% of MS Precursors Showing >10% ConversionPluripotency Impact
Control (No intervention) Standard SILACN/A> 90.0% None
L-Ornithine Supplementation 5.0 mMProduct inhibition of Arginase56.8% Negligible
L-Proline Supplementation 3.5 mM (~400 mg/L)Feedback inhibition of P5C Reductase40.0 - 45.0% Negligible
Arginine Reduction 99.5 µMSubstrate limitation33.3% Potential growth lag

Note: While reducing arginine to 99.5 µM yields the lowest conversion mathematically, it risks incomplete labeling and metabolic stress. L-proline supplementation remains the most universally stable approach[2][3].

Protocol 1: Step-by-Step SILAC Media Optimization for Proline Supplementation

This is a self-validating protocol. By running a test batch prior to your main experiment, you ensure the conversion is suppressed before committing expensive biological samples.

  • Prepare the Base Medium: Reconstitute your standard SILAC-dropout medium (e.g., DMEM or RPMI lacking L-arginine and L-lysine).

  • Add Heavy Isotopes: Add the "heavy" labeled L-arginine ( 13C615​N4​ ) and L-lysine ( 13C615​N2​ ) to your target final concentrations (e.g., 84 mg/L for Arg, 146 mg/L for Lys).

  • Proline Titration (The Intervention): Add unlabeled L-proline to a final concentration of 200 mg/L (approx. 1.74 mM). Scientist Tip: Use high-purity, cell-culture grade L-proline to avoid introducing trace unlabeled arginine.

  • Dialyzed FBS Addition: Supplement with 10% dialyzed Fetal Bovine Serum (FBS) to ensure no exogenous light amino acids are introduced from the serum.

  • Cell Culturing & Incorporation: Culture your cells for at least 5-6 doublings to ensure >95% incorporation of the heavy label.

  • Self-Validation (MS Check): Harvest a small aliquot of cells, digest the proteins with trypsin, and run a rapid LC-MS/MS analysis. Filter your data for proline-containing peptides that lack arginine. If the intervention is successful, the heavy peak corresponding to the proline mass shift (+6 Da if 13C6​ was scrambled) should be undetectable or <1% of the total peptide signal[2][3].

G Arg Heavy L-Arginine (13C6, 15N4) Enz1 Arginase Arg->Enz1 Orn Heavy L-Ornithine (Intermediate) Enz2 Ornithine Aminotransferase Orn->Enz2 P5C Pyrroline-5-carboxylate (P5C) Enz3 P5C Reductase P5C->Enz3 Pro Heavy L-Proline (Scrambled Artifact) Enz1->Orn Enz2->P5C Enz3->Pro Intervention1 Supplement Unlabeled L-Proline (Feedback Inhibition) Intervention1->Enz3 Intervention2 Supplement L-Ornithine (Product Inhibition) Intervention2->Enz1

SILAC Arginine-to-Proline metabolic conversion pathway and targeted inhibition strategies.

Part 2: Isotopic Scrambling in 13C and 15N Metabolic Tracing

Q3: My 15N -alanine tracing shows unexpected labeling in off-target amino acids. What causes this?

Causality & Mechanism: Unlike SILAC (which relies on essential amino acids), metabolic tracing with precursors like 15N -alanine or 13C -glucose is highly susceptible to scrambling via central carbon and nitrogen metabolism. The primary culprits are reversible enzymatic reactions [6][7]. For instance, alanine transaminases rapidly convert labeled alanine to pyruvate, stripping the 15N label and transferring it to glutamate or other aliphatic residues[6][8]. Similarly, bidirectional reactions in the Pentose Phosphate Pathway (PPP) and the continuous cycling of the Tricarboxylic Acid (TCA) cycle redistribute 13C labels in ways that obscure the primary metabolic flux[7].

Q4: How do I minimize scrambling in bacterial expression systems for NMR or MS structural studies?

Solution: When expressing specifically labeled proteins in E. coli for NMR, you must bypass the host's transaminase networks. There are two authoritative approaches:

  • Auxotrophic Strains: Use genetically modified E. coli strains that are deficient in key transaminases (e.g., lacking aromatic amino acid transaminases to prevent scrambling between tyrosine and phenylalanine)[6][8].

  • Cell-Free Protein Synthesis (CFPS): Utilizing an in vitro S30 cell extract completely bypasses live-cell metabolic scrambling. Because the metabolic pathways are uncoupled from active cellular growth, residue-specific labeling of the 20 proteinogenic amino acids can be achieved with near-perfect fidelity[8].

Protocol 2: Workflow for Minimizing Scrambling in 15N / 13C Bacterial Expression
  • Strain Selection: Select an E. coli auxotroph specific to your labeled precursor (e.g., a transaminase-deficient strain for 15N -alanine labeling)[6].

  • Pathway Isolation: If an auxotroph is unavailable, supplement the M9 minimal medium with high concentrations of unlabeled metabolic end-products (e.g., unlabeled isoleucine and valine) to trigger feedback inhibition of the pathways branching off from pyruvate[8].

  • Culture Growth: Grow the culture at optimized conditions (e.g., lower temperatures like 25°C) to slow down reversible enzymatic kinetics, favoring the forward incorporation of the labeled precursor into the recombinant protein.

  • Induction & Harvest: Induce protein expression with IPTG at an OD600 of 0.6-0.8. Harvest cells promptly (e.g., 3-4 hours post-induction) to prevent label dilution from endogenous protein turnover[6].

  • Validation: Analyze a purified protein aliquot via intact mass spectrometry to confirm the theoretical mass shift matches the expected number of labeled residues, ensuring no off-target scrambling occurred.

G Precursor 15N-Labeled Precursor (e.g., 15N-Alanine) Target Target Protein (Specific Incorporation) Precursor->Target Direct Synthesis Transaminase Transaminases (e.g., Alanine Transaminase) Precursor->Transaminase Reversible Scrambled Scrambled 15N Pool (Glu, Asp, Pyruvate) Transaminase->Scrambled Scrambled->Target Off-Target Incorporation Auxotroph Use Auxotrophic Strains (ΔTransaminase Knockout) Auxotroph->Transaminase CellFree Cell-Free S30 Extract (Bypass Live Metabolism) CellFree->Transaminase

Transaminase-mediated isotopic scrambling and targeted bypass interventions.

References
  • Bendall, S. C., et al. (2008). "Prevention of amino acid conversion in SILAC experiments with embryonic stem cells." Molecular & Cellular Proteomics, 7(9), 1587-1597. Available at: [Link]

  • Scheerlinck, E., et al. (2016). "Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells." Proteomics, 16(20), 2605-2614. Available at:[Link]

  • Tong, K. I., et al. (2021). "Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation." RSC Publishing / PMC. Available at:[Link]

Sources

Optimization

Technical Support &amp; Troubleshooting Center: N-Acetyl-D-[2-¹³C]neuraminic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist overseeing glycoanalytical workflows, I frequently encounter researchers struggling with the solubility and spectral stability of isotop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist overseeing glycoanalytical workflows, I frequently encounter researchers struggling with the solubility and spectral stability of isotopically labeled sialic acids. N-Acetyl-D-[2-¹³C]neuraminic Acid (Neu5Ac) is a highly polar, acidic monosaccharide. While it is generally highly soluble in water, its unique physicochemical properties—specifically its low pKa and sensitivity to moisture in organic matrices—can cause significant issues during NMR sample preparation and chemical derivatization.

This guide is designed to move beyond basic instructions. Here, we explore the causality behind solubility failures and provide self-validating protocols to ensure your experiments succeed.

Physicochemical Baseline

Before troubleshooting, it is critical to understand the baseline parameters of your compound. The 2-¹³C label is located at the anomeric ketal carbon, making it exquisitely sensitive to mutarotation, pH changes, and ring-opening events in solution[1].

PropertyValueScientific Implication
Molecular Weight 310.26 g/mol Increased by 1 Da due to the ¹³C substitution at the C2 position.
pKa (Carboxyl Group) ~2.41 – 2.6Highly acidic for a sugar[2][3]. Dissolving the free acid in unbuffered water will drastically drop the pH, altering solubility and stability.
Aqueous Solubility 60 mg/mL to >250 mg/mLHighly soluble in water[3][4], but dissolution kinetics are highly dependent on the salt form (free acid vs. sodium salt).
DMSO Solubility ~61 – 62 mg/mLSoluble in anhydrous DMSO[4]. Extremely sensitive to moisture contamination.
Ethanol Solubility InsolubleCannot be used as a co-solvent to aid dissolution[4].

Diagnostic FAQs: Understanding the Causality of Failures

Aqueous Matrices & NMR Preparation

Q: I dissolved my 2-¹³C Neu5Ac in unbuffered D₂O, and my ¹³C NMR spectrum shows unexpected resonances at ~198 ppm, ~143 ppm, and ~94 ppm. Is my expensive labeled standard degrading? A: No, your sample is likely intact, but it is experiencing acid-catalyzed equilibrium shifts. Because the pKa of Neu5Ac is approximately 2.6[2], dissolving the free acid form at high concentrations in unbuffered D₂O drops the apparent pH (pD) below 3.0. At this acidic pH, the pyranose ring partially opens. Because you have a ¹³C label at the C2 position, your NMR is sensitive enough to detect minor acyclic tautomers that are normally invisible: the acyclic keto form (~198 ppm), the enol form (~143 ppm), and the keto hydrate (~94 ppm)[1]. Resolution: Buffer your solution to pH 6.5–7.0 using a phosphate buffer[5]. This stabilizes the standard β-pyranose form and collapses the anomalous peaks.

Q: My Neu5Ac powder clumps and takes over an hour to dissolve in water at 50 mg/mL. How can I accelerate this without degrading the sugar? A: The free acid form of Neu5Ac exhibits slower dissolution kinetics due to strong intermolecular hydrogen bonding in the crystal lattice. To accelerate dissolution without risking thermal degradation (which can occur if heated above 40°C), gradually titrate the solution with dilute NaOH (or NaOD for NMR) to convert the free acid to the highly soluble sodium salt in situ.

Organic Matrices & Derivatization

Q: I am attempting a derivatization reaction and preparing a stock in DMSO, but the solution is cloudy and the Neu5Ac is precipitating. Literature states it should be soluble up to 60 mg/mL[4]. Why is this happening? A: The solubility of highly polar monosaccharides in organic solvents relies on a delicate hydrogen-bonding network between the solvent and the sugar's hydroxyl groups. If your DMSO has absorbed moisture from the air, water molecules aggressively compete for these hydrogen bonding sites[4]. This disruption causes the Neu5Ac molecules to aggregate and precipitate. Resolution: Always use fresh, anhydrous DMSO stored under Argon. If precipitation occurs, your solvent is compromised and must be replaced.

Validated Workflows

Every protocol must be a self-validating system. By verifying the pH or visual clarity at specific checkpoints, you guarantee the integrity of the final sample.

Protocol A: Preparation of High-Concentration ¹³C-Neu5Ac NMR Samples

Objective: Achieve a stable >50 mM solution in D₂O without acid-catalyzed mutarotation.

  • Weighing: Weigh the required mass of N-Acetyl-D-[2-¹³C]neuraminic Acid (free acid) into a clean, dry microcentrifuge tube.

  • Initial Suspension: Add 99.9% D₂O to achieve the target volume. Vortex gently for 30 seconds. The solution may appear slightly viscous or cloudy initially.

  • Validation Checkpoint (pH): Spot 1 µL of the solution onto a pH indicator strip. The apparent pH (pD) will likely read between 2.5 and 3.0.

  • Buffering: Add a concentrated stock of deuterated potassium phosphate buffer (pH 6.5)[5], or carefully titrate with 0.1 M NaOD in 1 µL increments until the pD reaches 6.5 – 7.0.

  • Final Verification: The solution should now be perfectly clear. Transfer to a 5 mm NMR tube. The resulting ¹³C NMR spectrum will show a clean, dominant peak for the β-pyranose C2 carbon, free of acyclic tautomer interference[1].

Protocol B: Anhydrous Solubilization for Chemical Derivatization

Objective: Achieve a clear solution in DMSO for downstream synthesis.

  • Desiccation: Place the Neu5Ac powder in a vacuum desiccator over P₂O₅ for at least 12 hours prior to use to remove surface moisture.

  • Solvent Prep: Syringe fresh, anhydrous DMSO (≤0.005% water) from a sealed Sure/Seal™ bottle under an inert Argon atmosphere.

  • Dissolution: Add the anhydrous DMSO to the desiccated Neu5Ac to a maximum concentration of 50 mg/mL to remain safely below the ~62 mg/mL saturation limit[4].

  • Validation Checkpoint (Clarity): Vortex for 1 minute. The solution must be optically clear. If any turbidity remains, moisture contamination has occurred, and the solvent must be discarded[4].

Process Logic Maps

To further assist in your experimental setup, utilize the following diagnostic logic maps.

Troubleshooting Start Neu5Ac Solubility Issue Detected Solvent Identify Solvent Matrix Start->Solvent Aqueous Aqueous Matrix (H2O / D2O) Solvent->Aqueous Organic Organic Matrix (DMSO) Solvent->Organic AqIssue Slow Dissolution or Anomalous NMR Peaks? Aqueous->AqIssue OrgIssue Cloudiness or Precipitation? Organic->OrgIssue CheckPH Measure pH/pD. Free acid drops pH < 3.0 AqIssue->CheckPH Yes CheckMoisture Assess Moisture Content. H2O disrupts DMSO solvation. OrgIssue->CheckMoisture Yes AddBase Titrate to pH 6.5-7.0 (Forms soluble sodium salt) CheckPH->AddBase Resolve UseAnhydrous Use Anhydrous DMSO & Desiccate Sample CheckMoisture->UseAnhydrous Resolve

Troubleshooting decision tree for Neu5Ac solubility issues in aqueous and organic matrices.

NMRPrep Step1 1. Weigh 2-13C Neu5Ac (Free Acid) Step2 2. Suspend in 99.9% D2O (~50-100 mM) Step1->Step2 Step3 3. Check Apparent pD (Expect pD ~2.5) Step2->Step3 Step4 4. Add PO4 Buffer or dilute NaOD Step3->Step4 Step5 5. Confirm pD 6.5-7.0 (Suppresses acyclic forms) Step4->Step5 Step6 6. Acquire 13C NMR (Clean β-pyranose signal) Step5->Step6

Step-by-step workflow for preparing stable, high-concentration 13C-Neu5Ac NMR samples.

References

  • o-Sialic acid(131-48-6) - ChemicalBook Source: chemicalbook.com 2

  • Neuraminic acid - Grokipedia Source: grokipedia.com 3

  • 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC Source: nih.gov 5

  • N-Acetylneuraminic acid | CAS 131-48-6 - Selleck Chemicals Source: selleckchem.com 4

  • 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy Source: researchgate.net 1

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: N-Acetyl-D-[2-¹³C]neuraminic Acid vs. Alternative ¹³C-Labeled Sialic Acids in Glycobiology

As glycobiology advances, the structural and functional elucidation of sialylated glycoconjugates requires increasingly sophisticated analytical tools. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold stand...

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Author: BenchChem Technical Support Team. Date: April 2026

As glycobiology advances, the structural and functional elucidation of sialylated glycoconjugates requires increasingly sophisticated analytical tools. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for non-destructive, atomic-level structural analysis. However, the low natural abundance of ¹³C (1.1%) necessitates isotopic enrichment to achieve the sensitivity required for complex biomolecules.

This guide provides an objective, data-driven comparison of N-Acetyl-D-[2-¹³C]neuraminic acid ([2-¹³C]Neu5Ac) against other ¹³C-labeled isotopologues. Designed for researchers and drug development professionals, this document explores the causality behind isotope selection, details a self-validating experimental protocol, and provides a mechanistic framework for metabolic labeling and enzymatic assays.

The Causality of Isotope Selection: Why the Anomeric Carbon Matters

Sialic acids (Neu5Ac) are unique nine-carbon monosaccharides typically found at the non-reducing termini of glycans. Unlike standard hexoses, the anomeric center of Neu5Ac is a ketal carbon located at position C2.

The selection of the isotopic labeling site is not arbitrary; it is dictated by the specific biophysical or metabolic question being asked. Labeling at the C2 position ([2-¹³C]Neu5Ac) is uniquely powerful because the C2 carbon is the direct locus of glycosidic bond formation. In aqueous solution, free Neu5Ac exists in a complex tautomeric equilibrium between β -pyranose, α -pyranose, acyclic keto, and enol forms [1]. Upon activation to CMP-Neu5Ac and subsequent transfer by a sialyltransferase, the C2 carbon transitions from a dynamic hemiketal to a locked glycoside. This transition triggers a massive, highly predictable shift in the ¹³C NMR spectrum, allowing researchers to directly monitor enzymatic activity, linkage stereochemistry ( α -2,3 vs. α -2,6), and reaction kinetics [2].

Quantitative Comparison of ¹³C-Labeled Sialic Acids

The following table synthesizes the performance characteristics and primary utilities of the most common ¹³C-labeled Neu5Ac variants.

Isotopic LabelLabel PositionPrimary NMR UtilityKey AdvantageLimitation
[2-¹³C]Neu5Ac C2 (Anomeric)Glycosidic linkage formation, α / β configuration, tautomeric equilibrium.Direct observation of the linkage site; distinct chemical shifts for α -2,3 vs α -2,6 linkages.Does not provide direct structural data on the glycerol side chain (C7-C9).
[1-¹³C]Neu5Ac C1 (Carboxylate)pH titration, metal binding studies, long-range scalar coupling.Highly sensitive to the local electrostatic environment and changes in pH.Insensitive to the specific stereochemistry of the glycosidic bond.
[3-¹³C]Neu5Ac C3 (Deoxy Methylene)Conformational dynamics, ring puckering, NOE/ROE studies.Strong scalar coupling to H3ax/H3eq; excellent for probing local ring conformation.Indirect measurement of the anomeric linkage; chemical shift changes are less pronounced.
[U-¹³C]Neu5Ac C1-C9 (Uniform)Full structural elucidation, 2D/3D heteronuclear NMR.Comprehensive carbon mapping of the entire monosaccharide.Complex 1JCC​ scalar couplings require advanced virtual decoupling pulse sequences.

Mechanistic Workflow: Tracking Sialylation via [2-¹³C]Neu5Ac

To understand the practical application of[2-¹³C]Neu5Ac, we must visualize its journey from an isotopic precursor to a detectable sialoglycan. The workflow below illustrates the enzymatic cascade and the logical progression of the NMR assay.

G A [2-13C]Neu5Ac Isotopic Precursor B CMAS Enzyme Activation (CTP -> PPi) A->B C CMP-[2-13C]Neu5Ac Activated Donor B->C D Sialyltransferase (e.g., ST6Gal1) + Acceptor Glycan C->D E 13C-Labeled Sialoglycan (α-2,6 linkage) D->E F 13C NMR Spectroscopy Anomeric C2 Shift Analysis E->F

Workflow: Tracking[2-¹³C]Neu5Ac from activation to NMR detection of glycosidic linkages.

Experimental Protocol: Self-Validating Sialyltransferase NMR Assay

When evaluating sialyltransferase kinetics or screening inhibitors, the assay must be robust and internally controlled. The following protocol utilizes [2-¹³C]Neu5Ac to create a self-validating system .

The causality of this validation lies in the law of mass conservation: the total ¹³C NMR signal integral must remain constant throughout the reaction. By monitoring the C2 carbon, we can simultaneously track the depletion of the donor, the formation of the product, and the emergence of any unintended hydrolysis byproducts.

Step-by-Step Methodology

1. Preparation of the Activated Donor

  • Action: Enzymatically synthesize CMP-[2-¹³C]Neu5Ac using Cytidine Monophosphate N-Acetylneuraminic Acid Synthetase (CMAS) [3].

  • Purification: Purify the nucleotide sugar via size-exclusion chromatography (e.g., Bio-Gel P-2) to remove unreacted[2-¹³C]Neu5Ac.

  • Validation: Confirm purity via 1D ¹³C NMR. The C2 carbon of CMP-[2-¹³C]Neu5Ac must appear as a distinct doublet (due to coupling with the phosphorus atom) at approximately 100.5 ppm .

2. Reaction Setup (In Situ NMR)

  • Buffer: 50 mM Sodium Cacodylate (pH 6.5), 10 mM MnCl₂, in 99.9% D₂O.

  • Reagents: Add 2 mM CMP-[2-¹³C]Neu5Ac and 5 mM acceptor glycan (e.g., N-Acetyllactosamine, LacNAc).

  • Initiation: Acquire a baseline ¹³C spectrum. Then, inject 1 μ M of the target sialyltransferase (e.g., ST6Gal1) directly into the NMR tube.

3. Real-Time Data Acquisition and Self-Validation

  • Action: Acquire sequential 1D ¹³C NMR spectra (or 2D ¹H-¹³C HSQC if proton coupling is desired) at 5-minute intervals at 25°C.

  • Causality & Validation:

    • Product Formation: Watch for the emergence of a new peak at ~100.1 ppm , corresponding to the α -2,6 glycosidic linkage of the product.

    • Donor Depletion: The peak at 100.5 ppm will proportionally decrease.

    • The Self-Validating Control: Monitor the region around 96.0 ppm . The appearance of a signal here indicates the presence of free β -pyranose [2-¹³C]Neu5Ac. If this peak grows, it proves that the enzyme is hydrolyzing the CMP-donor rather than transferring it to the acceptor.

    • Mass Balance: The sum of the integrals of the donor (100.5 ppm), product (100.1 ppm), and hydrolysis byproduct (96.0 ppm) must equal 100% of the initial donor integral. Any deviation indicates paramagnetic interference (e.g., Mn²⁺ precipitation) or the formation of an unknown intermediate, instantly alerting the scientist to an assay failure.

Beyond NMR: Metabolic Oligosaccharide Engineering (MOE)

While highly prized in structural biology, [2-¹³C]Neu5Ac is also a potent tool for Metabolic Oligosaccharide Engineering (MOE). Researchers can supplement cell culture media with [2-¹³C]Neu5Ac to track the flux of sialic acid metabolism in living systems.

Because mammalian and bacterial cells readily scavenge exogenous sialic acids, the ¹³C-labeled precursor is transported into the cytosol, activated by CMAS, and incorporated into cell-surface lipooligosaccharides or glycoproteins [4]. By harvesting these cells and analyzing the intact glycoproteins via solid-state NMR or high-resolution magic angle spinning (HR-MAS) NMR, researchers can objectively quantify the degree of sialylation and the ratio of α -2,3 to α -2,6 linkages directly on the cell surface, providing a critical window into cancer pathogenicity and immune evasion.

References

  • Title: 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy Source: Journal of the American Chemical Society (2008) URL: [Link]

  • Title: NMR ACTIVE SUBSTRATES FOR STRUCTURE AND FUNCTION STUDIES OF SIALYLTRANSFERASES Source: University of Georgia Open Scholar (2008) URL: [Link]

  • Title: Protein Sialylation Regulates a Gene Expression Signature that Promotes Breast Cancer Cell Pathogenicity Source: ACS Chemical Biology (2016) URL: [Link]

  • Title: Metabolic incorporation of unnatural sialic acids into Haemophilus ducreyi lipooligosaccharides Source: Proceedings of the National Academy of Sciences (PNAS) (2003) URL: [Link]

Sources

Comparative

Unlocking Glycobiology: A Comparative Guide to N-Acetyl-D-[2-13C]neuraminic Acid vs. Unlabeled Neu5Ac in Functional Assays

Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on cell-surface glycans that dictate critical biological processes, from viral pathogenesis to tumor immune evasion. While unlabel...

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Author: BenchChem Technical Support Team. Date: April 2026

Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on cell-surface glycans that dictate critical biological processes, from viral pathogenesis to tumor immune evasion. While unlabeled Neu5Ac is sufficient for bulk biochemical assays or basic cell culture supplementation, the advent of high-resolution functional assays—such as metabolic flux analysis, quantitative shotgun glycomics, and structural NMR—demands precise isotopic tracers.

N-Acetyl-D-[2-13C]neuraminic Acid ([2-13C]Neu5Ac), which features a stable carbon-13 isotope at the anomeric C2 position, has emerged as a superior tool for these advanced applications. As an Application Scientist, I have structured this guide to objectively compare [2-13C]Neu5Ac against its unlabeled counterpart, detailing the mechanistic advantages of C2-labeling and providing self-validating experimental protocols for your laboratory workflows.

Mechanistic and Structural Advantages: Why Label the C2 Position?

The C2 carbon is the anomeric center of sialic acid, making it the most structurally and functionally significant atom in the molecule. Modifying this specific position with a stable 13C isotope unlocks analytical capabilities that are physically impossible with unlabeled Neu5Ac.

Structural Elucidation via 13C NMR Spectroscopy

In aqueous environments, Neu5Ac exists in a dynamic equilibrium primarily composed of β -pyranose and α -pyranose forms. However, transient acyclic keto, keto hydrate, and enol forms also exist at extremely low abundances (~0.5%). Unlabeled Neu5Ac lacks the nuclear spin sensitivity required to detect these rare tautomers without prohibitive signal-to-noise limitations. By utilizing [2-13C]Neu5Ac, researchers can leverage 13C NMR to directly detect and quantify these acyclic forms[1]. The enhanced signal at the functional anomeric center provides a self-validating system for structural kinetics and mutarotation studies.

Absolute Quantification via Mass Spectrometry (LC-MS/MS)

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects often suppress ion yields, skewing the absolute quantification of endogenous Neu5Ac in complex biofluids. Spiking [2-13C]Neu5Ac as an internal standard yields a predictable +1 Da mass shift (e.g., m/z 309 88 in negative ion mode, compared to m/z 308 87 for unlabeled Neu5Ac). Because the labeled and unlabeled molecules share identical physicochemical properties, they perfectly co-elute. This normalizes ionization efficiency, corrects for matrix suppression, and allows for the exact quantification of Neu5Ac as a biomarker for conditions like coronary artery disease[2][3].

Comparative Performance in Functional Assays

The table below summarizes the quantitative and mechanistic differences between the two reagents across standard functional assays.

Assay TypeUnlabeled Neu5Ac[2-13C]Neu5AcMechanistic Consequence
13C NMR Structural Analysis Poor sensitivity for acyclic forms.High-intensity C2 signal.Enables detection of <1% keto/enol tautomers in aqueous solution[1].
LC-MS/MS Absolute Quantitation Subject to severe matrix suppression.Acts as an ideal internal standard.Normalizes ionization; enables exact quantification of endogenous biomarkers[2].
Metabolic Flux Tracing Indistinguishable from endogenous pool.+1 Da shift in downstream CMP-Neu5Ac.Tracks exogenous incorporation into glycoproteins, revealing altered glycolytic flux[4].
Native MS (COIN-nMS) Cannot serve as an internal reference.Precise internal standard for unbound ligands.Enables absolute Kd​ calculation for Glycan-Binding Protein (GBP) interactions[5].

Experimental Workflows and Self-Validating Protocols

Protocol A: Metabolic Flux Tracing in Mammalian Cells

When tracking de novo sialylation, unlabeled Neu5Ac cannot be distinguished from the endogenous pool synthesized via the UDP-GlcNAc ManNAc pathway. Feeding cells [2-13C]Neu5Ac enables precise isotopic tracing to study cancer cell pathogenicity[4].

Step-by-Step Methodology:

  • Media Preparation: Culture cells in media supplemented with 10% dialyzed Fetal Bovine Serum (FBS).

    • Causality: Dialysis removes low-molecular-weight metabolites, including exogenous unlabeled Neu5Ac present in bovine serum, preventing isotopic dilution.

  • Isotope Labeling: Spike the media with 2 mM [2-13C]Neu5Ac. Incubate for 24–48 hours.

    • Causality: This timeframe allows for the bioactivation of the tracer by CMP-sialic acid synthetase (CMAS) and sufficient turnover of the cell-surface glycome.

  • Membrane Extraction & Hydrolysis: Harvest cells, isolate the membrane fraction, and perform mild acid hydrolysis (2M acetic acid, 80°C for 3 hours).

    • Causality: Mild acid selectively cleaves terminal sialic acids from glycoproteins without degrading the carbon backbone.

  • MS Analysis (Self-Validation): Analyze the hydrolysate via LC-MS. Monitor the ratio of m/z 309 (Labeled) to m/z 308 (Endogenous). A rising M+1/M ratio over time self-validates the active flux of the exogenous tracer into the cellular glycome.

G Endo Endogenous UDP-GlcNAc ManNAc ManNAc (Precursor) Endo->ManNAc Neu5Ac Unlabeled Neu5Ac (Endogenous Pool) ManNAc->Neu5Ac CMAS CMP-Sialic Acid Synthetase (CMAS Bioactivation) Neu5Ac->CMAS Background Flux Exo Exogenous[2-13C]Neu5Ac (Isotopic Tracer) Exo->CMAS Traced Flux CMP_Unlabeled CMP-Neu5Ac (m/z M) CMAS->CMP_Unlabeled CMP_Labeled CMP-[2-13C]Neu5Ac (m/z M+1) CMAS->CMP_Labeled Glycoprotein Sialylated Glycoproteins (LC-MS/MS Analysis) CMP_Unlabeled->Glycoprotein CMP_Labeled->Glycoprotein

Metabolic flux pathway comparing endogenous Neu5Ac and exogenous [2-13C]Neu5Ac incorporation.

Protocol B: Quantitative Native MS (COIN-nMS) for Binding Affinities

In concentration-independent native MS (COIN-nMS), [2-13C]Neu5Ac serves as a critical internal standard to calculate absolute binding affinities ( Kd​ ) between glycan-binding proteins (GBPs) and glycan libraries[5].

Step-by-Step Methodology:

  • Sample Aliquoting: Mix the purified GBP (e.g., 5 µM) with a glycan library and a known concentration of [2-13C]Neu5Ac (e.g., 20 µM) in 200 mM ammonium acetate buffer (pH 6.9).

    • Causality: Ammonium acetate is a volatile buffer essential for preserving non-covalent protein-ligand interactions during electrospray ionization (ESI).

  • Equilibration: Incubate the solution at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Native ESI-MS: Infuse the sample into the mass spectrometer using nanoESI under gentle source conditions.

    • Causality: Gentle conditions prevent the in-source dissociation of the non-covalent GBP-glycan complexes.

  • Catch-and-Release (CaR) Activation: Apply collisional activation to the isolated GBP-glycan precursor ions in the gas phase.

    • Causality: This ejects the bound glycans as charged ions, allowing them to be detected and quantified.

  • Data Analysis (Self-Validation): The absolute affinity ( Kd​ ) is calculated by comparing the fractional abundance of the released target glycan against the precisely known concentration of the [2-13C]Neu5Ac internal standard.

MS_Workflow Mix 1. Mix GBP + Glycans (+[2-13C]Neu5Ac IS) Equilibrate 2. Solution Equilibration (Preserve Non-covalent) Mix->Equilibrate nMS 3. Native ESI-MS (Direct Ion Detection) Equilibrate->nMS CaR 4. Catch-and-Release (Collisional Activation) nMS->CaR Quant 5. Absolute Affinity (Kd) Calculation via 13C Ratio CaR->Quant

Native MS (nMS) and Catch-and-Release workflow using[2-13C]Neu5Ac as an internal standard.

Conclusion

While unlabeled Neu5Ac remains a staple for routine biochemical synthesis, the transition to high-resolution functional assays necessitates isotopic precision. By substituting unlabeled Neu5Ac with N-Acetyl-D-[2-13C]neuraminic Acid, researchers eliminate matrix suppression in quantitative MS, unlock the ability to trace metabolic flux against an endogenous background, and gain unprecedented structural visibility into rare tautomeric states via NMR.

Sources

Validation

Validation of N-Acetyl-D-[2-13C]neuraminic Acid as a Precision Metabolic Tracer: A Comparative Guide

Executive Summary Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac), are critical terminal monosaccharides on cell surface glycoconjugates. They govern essential biological processes, including cellular recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac), are critical terminal monosaccharides on cell surface glycoconjugates. They govern essential biological processes, including cellular recognition, immune evasion in the tumor microenvironment, and host-microbiome interactions. Tracking the metabolic flux of Neu5Ac is paramount for drug development and metabolic engineering.

N-Acetyl-D-[2-13C]neuraminic acid has emerged as a superior stable-isotope tracer. By specifically labeling the C2 anomeric carbon with a heavy carbon-13 isotope, researchers can precisely monitor its activation to CMP-Neu5Ac and subsequent transfer to nascent glycoproteins using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares [2-13C]Neu5Ac against alternative tracers and provides a self-validating experimental framework for its application.

The Strategic Advantage of C2 Labeling: A Comparative Analysis

Selecting the correct metabolic tracer dictates the resolution of your downstream data. While unlabeled and radiolabeled variants have historical precedence, stable isotope-resolved metabolomics (SIRM) requires precise isotopic placement.

The C2 position of Neu5Ac is the anomeric carbon. During the synthesis of CMP-Neu5Ac by CMP-sialic acid synthetase, the C2 carbon undergoes a distinct conformational and electronic environment change. Labeling this specific node provides a highly resolved, unambiguous 13C NMR signal shift, allowing direct observation of the enzymatic mechanism without interference from covalent intermediates[1].

Table 1: Comparative Performance of Neu5Ac Metabolic Tracers
Tracer TypePrimary Analytical ModalityKey AdvantagesLimitations / Drawbacks
Unlabeled Neu5Ac Colorimetric / Basic MSLow cost, baseline physiological standard.Cannot distinguish exogenous uptake from endogenous de novo synthesis.
14C / 3H-Neu5Ac Scintillation / AutoradiographyExtremely high sensitivity for bulk tissue distribution.Radioactive hazards, strict regulatory compliance, lacks site-specific structural resolution during catabolism.
[U-13C]Neu5Ac High-Res LC-MS/MSLarge mass shift (+11 Da), excellent for tracking total carbon flux.Complex spin-spin coupling in NMR makes structural elucidation of intermediate metabolites highly difficult.
[2-13C]Neu5Ac 13C-NMR / LC-MS/MSUnambiguous NMR anomeric shift; clean +1 Da mass shift; traces direct glycosidic bond formation.Lower mass shift requires careful natural abundance correction in mass spectrometry.

Mechanistic Pathway of Sialic Acid Incorporation

To utilize [2-13C]Neu5Ac effectively, one must understand its cellular trajectory. Exogenous [2-13C]Neu5Ac enters the cell via specific transporters or through the endocytosis and lysosomal degradation of complex glycans. Once in the cytosol, it is transported to the nucleus where CMP-sialic acid synthetase catalyzes the reaction of CTP with the beta-anomer of [2-13C]Neu5Ac to form CMP-[2-13C]Neu5Ac[1].

The anomeric C2 oxygen is conserved during this direct transfer, meaning the isotopic label at C2 remains structurally intact and strategically positioned for the next phase[1]. The activated sugar nucleotide is then transported to the Golgi apparatus, where sialyltransferases attach it to galactose or GalNAc residues on target glycoproteins.

Pathway A Exogenous [2-13C]Neu5Ac B Nuclear Transport & Activation (CMAS) A->B Cellular Uptake C CMP-[2-13C]Neu5Ac (Activated Donor) B->C + CTP D Golgi Transport & Sialyltransferase (ST) C->D E [2-13C]Sialylated Glycoconjugate D->E + Acceptor Glycan

Metabolic trajectory of [2-13C]Neu5Ac from cellular uptake to glycoprotein incorporation.

Self-Validating Experimental Protocol: LC-MS/MS & NMR Workflow

A robust metabolic tracing protocol must be a self-validating system. This means it must incorporate parallel unlabeled controls to definitively prove that the observed isotopic enrichment is derived from the tracer, not analytical artifacts or natural 13C abundance (which sits at ~1.1%).

Phase 1: Cell Culture and Isotope Labeling
  • Media Preparation : Formulate custom sugar-depleted media supplemented with 1 mM N-Acetyl-D-[2-13C]neuraminic acid. Prepare a parallel control media with 1 mM unlabeled Neu5Ac.

  • Incubation : Seed target cells (e.g., human epithelial cells, or specific gut microbiota strains if performing RNA-Stable Isotope Probing[2]) and incubate for 24-48 hours.

    • Causality: The 24-48 hour window is critical to allow steady-state isotopic enrichment of the nucleotide sugar pool, ensuring the tracer outcompetes residual endogenous unlabeled Neu5Ac.

Phase 2: Metabolic Quenching and Extraction
  • Metabolic Quenching : Rapidly wash cells with ice-cold PBS and quench metabolism using 80% cold methanol (-80°C).

    • Causality: Rapid cold quenching instantly halts enzymatic activity, preventing the rapid hydrolysis of the unstable CMP-Neu5Ac intermediate back to free Neu5Ac by cellular phosphatases.

  • Extraction : Lyse cells, centrifuge at 15,000 x g for 15 mins at 4°C, and collect the metabolite-rich supernatant. Lyophilize and reconstitute in LC-MS grade water.

Phase 3: Targeted LC-MS/MS Analysis
  • Chromatography : Utilize High-Performance Anion Exchange Chromatography (HPAEC) or Hydrophilic Interaction Liquid Chromatography (HILIC) to separate highly polar sialic acids and their nucleotide derivatives[3].

  • Mass Spectrometry : Operate in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification.

Workflow Step1 1. Parallel Labeling [2-13C] vs Unlabeled Step2 2. Cold Methanol Quenching (-80°C) Step1->Step2 Step3 3. HILIC LC-MS/MS or 13C-NMR Step2->Step3 Step4 4. Isopologue Quantification (M+1) Step3->Step4 Control Natural Abundance Correction Step3->Control Control->Step4

Step-by-step self-validating workflow for isotopic tracer extraction and analysis.

Data Interpretation & Validation

To validate the tracer's efficacy, the analytical data must demonstrate a clear shift in the isotopic envelope corresponding to the +1 Da mass shift (for MS) or the specific chemical shift (for NMR).

  • In Vivo Validation : When utilizing 13C-Neu5Ac in complex in vivo models (e.g., wild-type mice), oral administration results in detectable 13C-Neu5Ac in urine and plasma, proving uptake by gut epithelial cells. Interestingly, studies have shown that direct incorporation into brain tissue is negligible, highlighting the tracer's utility in mapping organ-specific metabolic boundaries[4].

  • Microbiome Tracing : When coupled with RNA-based stable isotope probing (RNA-SIP), 13C-sialic acid can identify specific bacterial taxa (e.g., Prevotella and Lactobacillus species) that actively consume host-derived sialic acids in the gut environment[2].

Table 2: Expected Analytical Signatures for [2-13C]Neu5Ac Validation
Analytical ModalityTarget AnalyteUnlabeled Signature[2-13C] Labeled SignatureValidation Criteria
LC-MS/MS (ESI-) Free Neu5Acm/z 308 → 87[5]m/z 309 → 87 or 88M+1 peak intensity must significantly exceed the ~1.1% natural abundance threshold of the unlabeled control.
LC-MS/MS (ESI-) CMP-Neu5Acm/z 613m/z 614Confirms successful nuclear activation of the exogenous tracer.
13C-NMR CMP-Neu5AcNatural abundance baselineDistinct anomeric resonance shiftAppearance of a strong anomeric resonance corresponding to the beta-anomer conversion[1].

References

  • 13C NMR investigation of the anomeric specificity of CMP-N-acetylneuraminic acid synthetase from Escherichia coli PubMed (NIH)[Link]

  • Metabolic fate and organ distribution of 13C-3′-sialyllactose and 13C-N-acetylneuraminic acid in wild-type mice – No evidence for direct incorporation into the brain Journal of Functional Foods (via ResearchGate)[Link]

  • RNA-Based Stable Isotope Probing (RNA-SIP) in the Gut Environment ResearchGate[Link]

  • Functional Metabolomics Characterizes a Key Role for N-Acetylneuraminic Acid in Coronary Artery Diseases Circulation (American Heart Association Journals)[Link]

  • Glycomic and glycoproteomic analysis of glycoproteins—a tutorial PMC (NIH)[Link]

Sources

Comparative

A Researcher's Guide to Metabolic Probes: Benchmarking N-Acetyl-D-[2-13C]neuraminic Acid

In the intricate world of glycobiology, the study of sialic acids stands paramount. These nine-carbon carboxylated sugars are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing critic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of glycobiology, the study of sialic acids stands paramount. These nine-carbon carboxylated sugars are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing critical roles in cell-cell communication, immune responses, and pathogenesis.[1][2] To unravel the complexities of sialic acid metabolism and function, researchers rely on a toolkit of metabolic probes. This guide provides an in-depth comparison of a stable isotope-labeled probe, N-Acetyl-D-[2-13C]neuraminic Acid (Neu5Ac-[2-13C]), with other prevalent metabolic labeling technologies. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their experimental designs.

The Principle of Metabolic Labeling for Sialic Acid Studies

Metabolic glycoengineering (MGE) is a powerful technique that introduces unnatural monosaccharide analogs into cellular glycosylation pathways.[3][4] These analogs are processed by the cell's own enzymatic machinery and incorporated into glycans.[5] This allows for the tracking, visualization, and functional analysis of these complex biomolecules. The choice of the metabolic probe is critical and depends on the specific research question and the analytical methods to be employed.

This guide will focus on two major classes of metabolic probes for sialic acid research:

  • Stable Isotope-Labeled Sialic Acids: These are "silent" probes that do not perturb the biological system. They are identical to their natural counterparts, with the exception of a heavier isotope at a specific atomic position. Their incorporation is traced using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.[6][7]

  • Bioorthogonal Chemical Reporters: These probes contain a chemically unique functional group (e.g., an azide or alkyne) that is not naturally present in the cell.[8] This functional group can be selectively reacted with a complementary probe (e.g., a fluorescent dye or a biotin tag) through a bioorthogonal "click" reaction, enabling visualization and affinity purification of the labeled glycans.[1][2]

N-Acetyl-D-[2-13C]neuraminic Acid: A Tool for Precise Flux Analysis

N-Acetyl-D-[2-13C]neuraminic acid is a stable isotope-labeled analog of the most common sialic acid in humans, N-acetylneuraminic acid (Neu5Ac). The carbon-13 isotope at the second position of the neuraminic acid backbone provides a distinct mass shift that can be detected by mass spectrometry and a unique signal in 13C-NMR spectroscopy.[9]

Mechanism of Action and Applications

Neu5Ac-[2-13C] is directly taken up by cells and incorporated into the sialic acid metabolic pathway.[10] Its primary application lies in metabolic flux analysis, where it is used to quantify the rate of sialic acid biosynthesis, incorporation into glycoconjugates, and turnover.[11][12] This makes it an invaluable tool for studying the dynamics of sialylation in health and disease.

Advantages:
  • Minimal Perturbation: As a stable isotope-labeled analog, it is chemically identical to the natural molecule, ensuring that it does not alter the biological processes being studied.

  • Quantitative Accuracy: It allows for precise quantification of metabolic flux, providing a dynamic view of sialic acid metabolism.[13]

  • Direct Measurement: It directly measures the incorporation of sialic acid, unlike precursor labeling which can be influenced by other metabolic pathways.

Limitations:
  • Detection Method: Requires sensitive and specialized equipment like high-resolution mass spectrometers or NMR spectrometers.[6]

  • No In Situ Visualization: It does not allow for the direct visualization of sialylated glycans within cells or tissues.

Comparison with Other Metabolic Probes

To provide a comprehensive overview, we will compare Neu5Ac-[2-13C] with two widely used classes of bioorthogonal chemical reporters: azido- and alkynyl-modified sugars.

Azido-Modified Sugars: The Workhorse of Metabolic Glycoengineering

Azido-sugars, such as N-azidoacetylmannosamine (ManNAz) and N-azidoacetylneuraminic acid (Neu5Az), have been instrumental in advancing our understanding of glycobiology.[14][15] These molecules are fed to cells and are metabolically converted to azido-sialic acids, which are then incorporated into glycans.[16][17] The azide group serves as a handle for bioorthogonal ligation with alkyne-containing probes.[8]

Alkynyl-Modified Sugars: An Efficient Alternative

Similar to azido-sugars, alkynyl-modified sugars like N-alkynylacetylmannosamine (ManNAl) are used for metabolic labeling. The alkyne group can be reacted with azide-containing probes via click chemistry.[1][2]

Performance Comparison
FeatureN-Acetyl-D-[2-13C]neuraminic AcidAzido-Modified Sugars (e.g., ManNAz)Alkynyl-Modified Sugars (e.g., ManNAl)
Principle Stable Isotope LabelingBioorthogonal Chemical ReporterBioorthogonal Chemical Reporter
Detection Mass Spectrometry, NMRFluorescence Microscopy, Western Blot, Mass SpectrometryFluorescence Microscopy, Western Blot, Mass Spectrometry
Primary Use Metabolic Flux Analysis, Quantitative ProteomicsVisualization, Proteomic Profiling, Cell TrackingVisualization, Proteomic Profiling
Biological Perturbation Minimal to NonePotential for Altered Metabolism and Cell Function[18]Potential for Altered Metabolism
Incorporation Efficiency HighVariable, can be cell-type dependent[19]Generally higher than azido-sugars in some cell lines[1][2]
Visualization NoYesYes
Relative Quantification Yes (e.g., SILAC-like approaches)[20]Yes (e.g., fluorescence intensity)Yes (e.g., fluorescence intensity)
Absolute Quantification Yes (with standards)ChallengingChallenging
Causality Behind Experimental Choices

The choice of metabolic probe is dictated by the experimental goal. For researchers aiming to precisely quantify the dynamic changes in sialic acid metabolism under different conditions, N-Acetyl-D-[2-13C]neuraminic Acid is the superior choice. Its non-perturbative nature ensures that the measured flux rates accurately reflect the cell's physiological state.

For studies focused on visualizing the localization of sialoglycans, identifying sialylated proteins, or tracking labeled cells, azido- or alkynyl-modified sugars are more suitable. The ability to attach a wide variety of reporter tags via click chemistry provides immense flexibility. However, it is crucial to consider that the introduction of a bulky chemical reporter can sometimes influence the metabolic pathway or the function of the resulting glycoproteins.[18] Studies have shown that alkynyl-modified sugars can be more efficiently incorporated than their azido counterparts in certain cell lines, potentially due to the sensitivity of the sialic acid biosynthetic enzymes to the N-acyl structure.[1][2]

Experimental Workflows

Metabolic Labeling and Analysis Workflow

cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Analysis A Cell Culture B Addition of Metabolic Probe (e.g., Neu5Ac-[2-13C]) A->B C Incubation (24-72h) B->C D Cell Lysis C->D E Protein/Glycan Isolation D->E F Enzymatic Digestion/Hydrolysis E->F G Mass Spectrometry (LC-MS/MS) F->G H NMR Spectroscopy F->H I Data Analysis (Quantification, Identification) G->I H->I

Caption: General workflow for metabolic labeling experiments.

Sialic Acid Biosynthesis Pathway

UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P MNK Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS Sialoglycans Sialoglycans CMP_Neu5Ac->Sialoglycans Sialyltransferases ManNAz ManNAz / ManNAl ManNAz->ManNAc_6P Neu5Ac_13C Neu5Ac-[2-13C] Neu5Ac_13C->CMP_Neu5Ac

Caption: Simplified sialic acid biosynthesis pathway showing probe entry.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling with N-Acetyl-D-[2-13C]neuraminic Acid for Mass Spectrometry-Based Flux Analysis

Rationale: This protocol is designed for the precise quantification of sialic acid incorporation into glycoproteins. The use of a stable isotope label ensures minimal biological perturbation.

Materials:

  • N-Acetyl-D-[2-13C]neuraminic Acid (Neu5Ac-[2-13C])

  • Cell culture medium and supplements

  • Cell lysis buffer (e.g., RIPA buffer)

  • PNGase F

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing 50-100 µM Neu5Ac-[2-13C]. The optimal concentration and labeling time (typically 24-72 hours) should be determined empirically for each cell line.

  • Cell Harvest and Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).

  • Glycoprotein Enrichment (Optional): Enrich for glycoproteins using lectin affinity chromatography or other methods.

  • N-glycan Release: Denature the proteins and release N-glycans by incubating with PNGase F according to the manufacturer's protocol.

  • Proteomic Sample Preparation: For analysis of the protein backbone, perform an in-solution or in-gel tryptic digest of the proteins.

  • LC-MS/MS Analysis: Analyze the released glycans or the tryptic peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the 13C-labeled sialic acids or sialylated peptides. The ratio of labeled to unlabeled species provides a measure of metabolic flux.

Protocol 2: Metabolic Labeling with Ac4ManNAz for Fluorescence Imaging

Rationale: This protocol is for visualizing the localization of sialylated glycans on the cell surface. Peracetylated ManNAz (Ac4ManNAz) is used for enhanced cell permeability.[15]

Materials:

  • Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Cell culture medium and supplements

  • Fluorescently-labeled alkyne probe (e.g., DBCO-Fluor 488)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Metabolic Labeling: Add Ac4ManNAz to the culture medium at a final concentration of 25-50 µM. Incubate for 48-72 hours.[15]

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Incubate the cells with the fluorescently-labeled alkyne probe (e.g., 5-10 µM DBCO-Fluor 488) in PBS for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the labeled cells using a fluorescence microscope.

Conclusion and Future Perspectives

The choice of a metabolic probe for studying sialic acid biology is a critical decision that profoundly impacts the experimental outcome. N-Acetyl-D-[2-13C]neuraminic Acid offers an unparalleled advantage for quantitative metabolic flux analysis due to its non-perturbative nature. In contrast, bioorthogonal reporters like ManNAz and ManNAl are powerful tools for visualization and qualitative profiling.

As the field of glycobiology continues to evolve, we anticipate the development of novel probes with enhanced features, such as improved incorporation efficiency, reduced biological perturbation, and multiplexing capabilities. The combination of different labeling strategies, for instance, using stable isotopes for flux analysis and bioorthogonal reporters for localization in parallel experiments, will provide a more comprehensive understanding of the complex roles of sialic acids in health and disease.

References

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]

  • Prescher, J. A., Dube, D. H., & Bertozzi, C. R. (2004). Chemical remodelling of cell surfaces in living animals. Nature, 430(7002), 873–877. [Link]

  • Varki, A. (2008). Sialic acids in human health and disease. Trends in Molecular Medicine, 14(8), 351–360. [Link]

  • Man, S., Tiels, P., & Van Dyck, K. (2021). Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures. ACS Biomaterials Science & Engineering, 7(11), 5038-5051. [Link]

  • Jones, M. B., Ueberheide, B., & Fenyö, D. (2011). Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids. Journal of visualized experiments : JoVE, (53), e2810. [Link]

  • Zhang, C., Xie, R., & Chen, X. (2016). In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. Proceedings of the National Academy of Sciences, 113(19), 5173-5178. [Link]

  • Du, J., Yarema, K. J. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. Current Protocols, 3(7), e822. [Link]

  • Han, S., Li, Y., Liu, T., & Li, Y. (2016). Metabolism-Based Click-Mediated Platform for Specific Imaging and Quantification of Cell Surface Sialic Acids. Analytical Chemistry, 88(24), 12137-12144. [Link]

  • Wang, J., Zhang, J., & Chen, X. (2013). Bifunctional Unnatural Sialic Acids for Dual Metabolic Labeling of Cell-Surface Sialylated Glycans. Journal of the American Chemical Society, 135(26), 9739-9742. [Link]

  • Bubb, W. A., & Prestegard, J. H. (2008). 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I. Journal of the American Chemical Society, 130(36), 11892–11900. [Link]

  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature chemical biology, 1(5), 252–262. [Link]

  • Du, J., & Yarema, K. J. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. Current Protocols, 3, e822. [Link]

  • Zandberg, F., van den Berg, R. J., & van der Marel, G. A. (2007). N-azidoacetylmannosamine-mediated chemical tagging of gangliosides. FEBS letters, 581(14), 2683–2686. [Link]

  • Büll, C., Coll-Martínez, B., & Boltje, T. J. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Communications, 59(19), 2715-2718. [Link]

  • Almaraz, R. T., Aich, U., & Yarema, K. J. (2012). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. Glycobiology, 22(5), 635-648. [Link]

  • Bubb, W. A., & Prestegard, J. H. (2008). 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. Journal of the American Chemical Society, 130(36), 11892-11900. [Link]

  • Aich, U., & Yarema, K. J. (2010). Glycoengineering of Esterase Activity Through Metabolic Flux-Based Modulation of Sialic Acid. ACS Chemical Biology, 5(11), 1033-1044. [Link]

  • de Jong, T. R., van der Vorm, S., & van der Woude, M. W. (2022). Glycoengineering with neuraminic acid analogs to label lipooligosaccharides and detect native sialyltransferase activity in gram-negative bacteria. Glycobiology, 32(12), 1096-1107. [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650–2660. [Link]

  • Aich, U., Almaraz, R. T., & Yarema, K. J. (2012). Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis. The Journal of biological chemistry, 287(30), 25294–25306. [Link]

  • Harhaji-Trajkovic, L., & Trajkovic, V. (2010). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. Methods in molecular biology (Clifton, N.J.), 658, 131–142. [Link]

  • Krüger, M., Moser, M., & Ussar, S. (2008). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in molecular biology (Clifton, N.J.), 455, 163–175. [Link]

  • Yarema, K. J. (2011). Metabolic Glyco-Engineering in Eukaryotic Cells and Selected Applications. Methods in molecular biology (Clifton, N.J.), 751, 233–264. [Link]

  • Grunewald, J., & Wittmann, V. (2021). Metabolic Glycoengineering with Azide- and Alkene-Modified Hexosamines: Quantification of Sialic Acid Levels. ChemBioChem, 22(7), 1243-1251. [Link]

  • Kim, Y. H., Park, J. H., & Lee, D. Y. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(4), 890–901. [Link]

  • Man, S., Tiels, P., & Van Dyck, K. (2018). Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures. ACS Biomaterials Science & Engineering, 4(12), 4038-4051. [Link]

  • Bubb, W. A., & Prestegard, J. H. (2008). 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I. Journal of the American Chemical Society, 130(36), 11892-11900. [Link]

  • Wu, Y., & Guo, J. (2019). Schematic presentation of metabolic labeling with Ac5SiaNAz or Ac5SiaNPoc and the resistance of Ac5SiaNPoc against influenza neuraminidase. ResearchGate. [Link]

  • Yarema, K. J., & Bertozzi, C. R. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(12), 1380–1393. [Link]

  • Hardivillé, S., & Roy, B. (2022). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. Glycoconjugate Journal, 39(6), 619-631. [Link]

  • Nakajima, K., & Taniguchi, N. (2013). Model of metabolic flux regulation of sialylation in pancreatic -cell insulinoma. ResearchGate. [Link]

  • Zhang, C., & Chen, X. (2021). Fast Metabolic Glycan Labeling for Click-Labeling and Imaging of Sialoglycans in Living Acute Brain Slices from Mice and Human. ACS Chemical Neuroscience, 12(15), 2825-2832. [Link]

  • Bernard, S., & Vocadlo, D. J. (2022). Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides. Chemical Society Reviews, 51(20), 8537-8563. [Link]

  • Serianni, A. S., & Bubb, W. A. (2008). 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy. Journal of the American Chemical Society, 130(36), 11892-11900. [Link]

  • Foley, D. A., & Osborn, H. M. (2021). and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum. ChemistryOpen, 10(1), 25-32. [Link]

  • Serianni, A. S., & Bubb, W. A. (2008). 13C-Labeled N -Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of N-Acetyl-D-[2-13C]neuraminic Acid

As a stable isotope-labeled derivative of the most abundant sialic acid found in mammalian cells, N-Acetyl-D-[2-13C]neuraminic Acid (13C-Neu5Ac) is a critical reagent for NMR spectroscopy, mass spectrometry, and metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a stable isotope-labeled derivative of the most abundant sialic acid found in mammalian cells, N-Acetyl-D-[2-13C]neuraminic Acid (13C-Neu5Ac) is a critical reagent for NMR spectroscopy, mass spectrometry, and metabolic flux analysis.

From an operational standpoint, the most important characteristic of this compound is its isotopic label. Because it utilizes the stable 13C isotope rather than the radioactive 14C, it poses no radiological hazard [1]. This causality fundamentally shifts its disposal requirements: laboratories do not need to utilize lead-lined bins, track scintillation counts, or pay premium radiological disposal fees. Instead, disposal is dictated entirely by the solvent or biological matrix the compound is mixed with during your experimental workflow[2][3].

This guide provides authoritative, step-by-step methodologies for the safe and compliant disposal of 13C-Neu5Ac across various laboratory scenarios, grounded in[3] and Good Laboratory Practices (GLP).

Waste Segregation & Classification Workflow

Proper segregation prevents dangerous chemical reactions (such as mixing aqueous wastes with organic solvents) and ensures compliance with the Resource Conservation and Recovery Act (RCRA)[1][2]. Use the following self-validating decision tree to classify your 13C-Neu5Ac waste.

WasteClassification Start N-Acetyl-D-[2-13C]neuraminic Acid Waste Generated RadCheck Mixed with Radioactive Isotopes (e.g., 14C, 3H)? Start->RadCheck MixedWaste Manage as Mixed Radiological Waste RadCheck->MixedWaste Yes SolventCheck Dissolved in Hazardous Organic Solvents? RadCheck->SolventCheck No ChemWaste Manage as RCRA Hazardous Chemical Waste SolventCheck->ChemWaste Yes BioCheck Biologically Contaminated (Cells, Pathogens)? SolventCheck->BioCheck No BioWaste Decontaminate (Autoclave) Manage as Bio-Waste BioCheck->BioWaste Yes StandardWaste Manage as Non-Hazardous Aqueous/Solid Waste BioCheck->StandardWaste No

Decision tree for the classification and segregation of 13C-labeled biochemical waste.

Step-by-Step Disposal Methodologies

Protocol A: Unused Solid/Powder Form (Expired or Surplus)

Pure Neu5Ac is a naturally occurring sugar derivative and is generally recognized as a non-hazardous biochemical reagent ()[4].

  • Isotope Verification: Cross-reference the vial's Certificate of Analysis (CoA) to explicitly confirm the presence of 13C and the absence of 14C or 3H.

  • Containerization: Keep the powder in its original tightly sealed glass or plastic vial.

  • Labeling & Disposal: Deface the original barcode to prevent inventory confusion. Label the vial as "Non-Hazardous Biochemical Solid Waste" and place it in your laboratory's designated solid chemical waste bin for standard Environmental Health and Safety (EHS) pickup.

Protocol B: Aqueous & Buffer Solutions (e.g., NMR Samples)

When 13C-Neu5Ac is dissolved in D2O, PBS, or other physiological buffers, the primary concern is the pH and salt content, not the sialic acid itself.

  • pH Validation: Use pH test strips to ensure the solution is between pH 5.5 and 9.0. Highly acidic or basic buffers must be neutralized before disposal.

  • Segregation Check: Confirm that no heavy metals, toxic inhibitors, or organic solvents have been added to the mixture. The strictly prohibits mixing aqueous wastes with organic solvents[1].

  • Disposal: If your institutional EHS policy permits, non-hazardous aqueous solutions of Neu5Ac can be disposed of down the laboratory sink, followed by flushing with copious amounts of water (at least a 10:1 ratio) to prevent salt accumulation in the plumbing. Otherwise, collect in an aqueous waste carboy.

Protocol C: Organic Solvent Mixtures (e.g., LC-MS Workflows)

In mass spectrometry and chromatography, 13C-Neu5Ac is frequently eluted using organic solvents like acetonitrile, methanol, or formic acid. This matrix renders the entire mixture a hazardous chemical waste under RCRA[2].

  • Collection: Pour the waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Ensure the container is free from deterioration and equipped with a secure, leak-proof closure[2].

  • Mandatory Labeling: Under EPA Subpart K, the container must be labeled with the words "Hazardous Waste" and a list of all chemical constituents (e.g., "50% Methanol, 50% Water, 0.1% Formic Acid, trace 13C-Neu5Ac")[2]. Do not use abbreviations.

  • Storage & Pickup: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Academic laboratories operating under Subpart K must have this waste removed by trained professionals at least every 12 months[3].

Protocol D: Biologically Contaminated Waste (e.g., Cell Culture)

Because pathogenic bacteria and mammalian cells utilize Neu5Ac as a carbon source or surface receptor[5], any 13C-Neu5Ac used in in vitro cultures must be treated as biohazardous medical waste[6].

  • Chemical Decontamination (Liquids): Add concentrated sodium hypochlorite (bleach) to the liquid culture media to achieve a final concentration of 10%. Allow a minimum contact time of 30 minutes.

  • Thermal Decontamination (Solids/Plastics): Place contaminated pipette tips, agar plates, and culture flasks into a red biohazard autoclave bag. Autoclave at 121°C (15 psi) for a minimum of 30 minutes[6].

  • Final Disposal: Once autoclaved, the bio-waste is considered decontaminated and can be disposed of in institutional "Disposable Labware & Broken Glass" boxes or as directed by your biosafety officer[6].

Quantitative Data & Logistical Parameters

To maintain compliance with EPA and institutional EHS regulations, adhere to the following accumulation and storage limits for 13C-Neu5Ac waste streams:

Waste CategoryTypical Matrix / SolventAccumulation LimitMax Storage Time (Subpart K)Primary Disposal Method
Non-Hazardous Solid Pure 13C-Neu5Ac PowderNo strict EPA limitVaries by institutionSolid waste / EHS pickup
Aqueous Waste PBS, D2O, Water55 gallons12 months[3]Drain disposal (if EHS approved)
Hazardous Chemical Methanol, Acetonitrile55 gallons[3]12 months[3]RCRA EHS Incineration
Biohazardous Cell Culture MediaN/A< 30 daysAutoclave (121°C, 30 min)

Note: While EPA Subpart K allows up to 55 gallons of hazardous waste to be accumulated in the laboratory for up to 12 months[3], local state regulations or institutional policies may enforce stricter timelines (e.g., 6 months)[2]. Always defer to your local EHS department.

References

  • US EPA - Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). Available at:[Link]

  • US EPA - Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at:[Link]

  • National Institutes of Health (NIH) - NIH Waste Disposal Guide. Available at:[Link]

  • PubChem (NIH) - N-Acetyl-Neuraminic Acid | C11H19NO9 | CID 439197. Available at: [Link]

  • Daniels Health - How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:[Link]

Sources

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